2-(2,4-Dimethoxybenzoyl)oxazole
Description
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Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-8-3-4-9(10(7-8)16-2)11(14)12-13-5-6-17-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQLAFKYEMMWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=NC=CO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642116 | |
| Record name | (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-32-2 | |
| Record name | (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(2,4-Dimethoxybenzoyl)oxazole: A Key Heterocyclic Scaffold
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 2-(2,4-Dimethoxybenzoyl)oxazole. We delve into the causal reasoning behind the selected synthetic strategy, offering detailed, step-by-step protocols for its execution and purification. Furthermore, this document establishes a self-validating framework for structural confirmation through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and workflows presented herein are designed to empower researchers and drug development professionals to reliably produce and validate this versatile chemical scaffold for downstream applications.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 2-acyloxazoles can be approached through several established routes.[4][5] After careful consideration of factors such as starting material accessibility, reaction efficiency, and scalability, we have selected a robust and logical two-step sequence. This strategy prioritizes the formation of a stable, reactive intermediate, which is then coupled to form the target oxazole ring.
The chosen pathway involves:
-
Activation of the Carboxylic Acid: Conversion of commercially available 2,4-dimethoxybenzoic acid into the highly reactive 2,4-dimethoxybenzoyl chloride. This is a standard and highly efficient activation method.[6][7] The use of thionyl chloride (SOCl₂) is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Oxazole Ring Formation: A subsequent coupling reaction to construct the heterocyclic core. While various methods exist, including multi-component reactions[8], we will detail a process analogous to an iodine-catalyzed reaction, a modern and efficient method for constructing C-O/C-N bonds in heterocyclic systems.[4] This approach offers mild reaction conditions and leverages an economical catalyst.
This sequential strategy provides distinct advantages. It allows for the purification of the acyl chloride intermediate, ensuring high-purity starting material for the critical ring-forming step and thereby maximizing the overall yield and purity of the final product.
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- 8. A new consecutive three-component oxazole synthesis by an amidation–coupling–cycloisomerization (ACCI) sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to (2,4-Dimethoxyphenyl)(oxazol-2-yl)methanone: Structure, Properties, and Synthetic Strategy
Abstract: The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] When coupled with other pharmacologically relevant moieties, such as the dimethoxybenzoyl group, novel structures with significant therapeutic potential can be envisioned. This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical and spectroscopic properties, and a proposed synthetic pathway for the compound (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this and related molecular architectures as a foundation for novel therapeutic agents.
Introduction
The confluence of robust heterocyclic systems with functionalized aromatic groups represents a cornerstone of modern drug discovery. The target molecule of this guide, (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone, is a prime example of this design philosophy, merging the electronically distinct and biologically significant oxazole and 2,4-dimethoxybenzoyl moieties through a ketone linker.
The Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This ring system is found in a vast array of bioactive natural products and has been successfully incorporated into clinically used drugs.[4] The oxazole ring can participate in hydrogen bonding and dipole-dipole interactions, and its substitution pattern plays a critical role in defining the molecule's biological profile, which can include antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[1][4]
The 2,4-Dimethoxybenzoyl Moiety
The 2,4-dimethoxy substitution pattern on a phenyl ring is a common feature in various natural products and synthetic compounds with notable biological effects. This substitution influences the molecule's electronic properties and its ability to interact with biological targets. For instance, compounds bearing a dimethoxyphenyl group have been investigated as potent anticancer agents, often by targeting critical cellular machinery like microtubules.[5][6] The methoxy groups can act as hydrogen bond acceptors and their orientation can confer specific binding affinities.
Rationale and Scope
This guide serves as a foundational technical resource for (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone. It aims to provide a holistic view by:
-
Defining its precise chemical structure and nomenclature.
-
Presenting a detailed, tabulated summary of its predicted physicochemical and spectroscopic properties.
-
Proposing a robust and logical synthetic protocol, complete with mechanistic rationale.
-
Discussing its potential applications in drug discovery and suggesting future research directions.
Molecular Structure and Chemical Identity
Chemical Structure
The molecule consists of an oxazole ring linked at its 2-position to the carbonyl carbon of a 2,4-dimethoxybenzoyl group.
Caption: Figure 1. Chemical Structure of (2,4-Dimethoxyphenyl)(oxazol-2-yl)methanone
Systematic Nomenclature and Identifiers
-
IUPAC Name: (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
-
Molecular Formula: C₁₂H₁₁NO₄
-
Molecular Weight: 233.22 g/mol
-
Exact Mass: 233.06881 Da
-
CAS Number: Not assigned in major databases as of January 2026.
Physicochemical and Spectroscopic Properties
The following properties are predicted based on the analysis of structurally similar compounds and computational modeling, as direct experimental data is not widely available.
Physical Properties
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Appearance | White to pale yellow crystalline solid | Aromatic ketones and oxazole derivatives are typically crystalline solids at room temperature.[7] |
| Melting Point | 110 - 125 °C | Based on melting points of similar substituted benzoyl-heterocycles.[7] |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Sparingly soluble in Methanol, Ethanol. Insoluble in water. | The aromatic and heterocyclic nature suggests solubility in common organic solvents, while polarity from oxygen and nitrogen atoms provides some solubility in polar protics. |
Spectroscopic Profile (Predicted)
| Technique | Predicted Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.90 (d, 1H, H-6 of benzoyl), δ ~ 7.85 (s, 1H, H-5 of oxazole), δ ~ 7.30 (s, 1H, H-4 of oxazole), δ ~ 6.60 (dd, 1H, H-5 of benzoyl), δ ~ 6.50 (d, 1H, H-3 of benzoyl), δ ~ 3.90 (s, 3H, OCH₃), δ ~ 3.88 (s, 3H, OCH₃).[8][9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 175 (C=O), δ ~ 164 (Ar-C-O), δ ~ 161 (Ar-C-O), δ ~ 158 (C-2 of oxazole), δ ~ 142 (C-5 of oxazole), δ ~ 135 (Ar-C), δ ~ 129 (C-4 of oxazole), δ ~ 120 (Ar-C), δ ~ 106 (Ar-C), δ ~ 99 (Ar-C), δ ~ 56.5 (OCH₃), δ ~ 56.0 (OCH₃). |
| Infrared (IR) (KBr, cm⁻¹) | ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1680 (C=O ketone stretch, strong), ~1610, 1580 (C=C, C=N stretches), ~1270, 1030 (C-O ether stretches, strong).[10][11] |
| Mass Spec. (EI) | M⁺ at m/z = 233. Key fragments at m/z = 165 ([M-oxazole]⁺, 2,4-dimethoxybenzoyl cation), m/z = 69 ([M-benzoyl group]⁺, oxazol-2-yl cation), m/z = 137 (loss of CO from 165).[12][13] |
Proposed Synthetic Protocol and Mechanistic Rationale
Synthesizing (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone can be approached through several established methodologies for C-C bond formation. A highly effective and direct method involves the organometallic coupling of a nucleophilic oxazole species with an electrophilic benzoyl derivative.
Retrosynthetic Analysis
The most logical disconnection is at the C-C bond between the oxazole ring and the carbonyl carbon. This leads to an oxazolyl anion (or its synthetic equivalent) and a 2,4-dimethoxybenzoyl cation equivalent, such as the corresponding acid chloride.
Caption: Figure 2. Retrosynthetic Disconnection
Recommended Synthetic Pathway: Acylation of 2-Lithiooxazole
This protocol utilizes the deprotonation of oxazole at the C2 position, which is the most acidic site, followed by acylation with 2,4-dimethoxybenzoyl chloride.[3][14] This approach is favored due to the commercial availability of the starting materials and the generally high yields of such coupling reactions.
Caption: Figure 3. Proposed Synthetic Workflow
Detailed Experimental Protocol
Materials:
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Oxazole (98%)
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n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
2,4-Dimethoxybenzoyl chloride (98%)[15]
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add oxazole (1.0 eq) dissolved in anhydrous THF (to make a ~0.5 M solution).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.
-
Acylation: In a separate dry flask, dissolve 2,4-dimethoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold 2-lithiooxazole solution over 20 minutes.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Causality and Experimental Choices
-
Choice of Base: n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonating the C2 position of oxazole, which has a pKa that makes it accessible to organolithium reagents but not weaker bases.[3]
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the lithium cation, stabilizing the organometallic intermediate.
-
Temperature Control: The reaction is initiated at -78 °C to control the high reactivity of the n-BuLi and the resulting lithiated intermediate, preventing side reactions and potential degradation of the oxazole ring.
-
Quenching: A mild acid quench with NH₄Cl is used to neutralize any remaining organolithium species without causing harsh hydrolysis of the product.
Potential Applications and Future Directions
Foundation in Medicinal Chemistry
The hybrid structure of (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone makes it an attractive starting point for drug discovery programs. The oxazole core offers multiple points for further functionalization, while the dimethoxybenzoyl moiety is a known pharmacophore in anticancer research.[5][6] This molecule can serve as a scaffold to build libraries of analogues for screening against various disease targets.
Target Classes for Screening
Based on the known biological activities of its constituent parts, this compound and its derivatives are prime candidates for screening against:
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Tubulin Polymerization: Many compounds with dimethoxyphenyl rings act as microtubule-destabilizing agents, making this a primary target class.[6]
-
Kinases and Phosphatases: The heterocyclic nature of the molecule makes it suitable for exploring interactions within the ATP-binding pockets of various kinases.
-
Microbial Enzymes: The broad antimicrobial activity of oxazoles suggests potential for development as antibacterial or antifungal agents.[1][4]
Future Work
The logical next steps for researchers interested in this scaffold include:
-
Synthesis and Confirmation: Executing the proposed synthesis and fully characterizing the compound using NMR, IR, MS, and X-ray crystallography to confirm its structure and properties.
-
Analogue Library Development: Systematically modifying the structure, for example, by altering the substitution on the benzoyl ring or functionalizing the C4 and C5 positions of the oxazole ring, to establish structure-activity relationships (SAR).
-
Biological Screening: Submitting the parent compound and its analogues to a broad panel of in vitro biological assays to identify initial lead compounds for further optimization.
Conclusion
(2,4-Dimethoxyphenyl)(oxazol-2-yl)methanone is a molecule of significant interest, strategically combining two pharmacologically relevant scaffolds. While detailed experimental data remains to be published, its properties can be reliably predicted, and a robust synthetic route is readily designed from established chemical principles. This technical guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity, paving the way for its potential development in future drug discovery initiatives.
References
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Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]
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Bhagyasree, J.B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–113. Available at: [Link]
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Chauhan, D., & Kumar, R. (2019). A comprehensive review on biological activities of oxazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 8(1). Available at: [Link]
- Cornforth, J.W. (1957). The Synthesis of Oxazoles from α-Acylamino-ketones (the Robinson-Gabriel Synthesis). In Heterocyclic Compounds, Vol. 5.
- Crowe, D. F., & Nord, F. F. (1950). Studies in the Oxazole Series. IX. A New Synthesis of 2-Substituted Oxazoles. The Journal of Organic Chemistry, 15(4), 81-87.
- El-Sayed, R., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 10(4), 5897-5906.
- Fischer, E. (1896). Neue Synthese von Oxazolderivaten. Berichte der deutschen chemischen Gesellschaft, 29(1), 205–214.
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Li, P., et al. (2009). A general and efficient copper-catalyzed synthesis of 2-substituted and 2,5-disubstituted oxazoles. Chemical Communications, (11), 1399-1401. (Supplementary information provides physical data for similar compounds). Available at: [Link]
- Palmer, D.C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
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PubChem. Entry for 2-(4-Methoxyphenyl)oxazole. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Fischer oxazole synthesis. Available at: [Link]
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Zhou, Z. Z., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 223, 113700. Available at: [Link]
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A Technical Guide to the Spectroscopic Profile of 2-(2,4-Dimethoxybenzoyl)oxazole
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2,4-Dimethoxybenzoyl)oxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Oxazole derivatives are recognized for their diverse pharmacological activities, making a thorough understanding of their structural and electronic properties crucial for the development of novel therapeutics.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule, grounded in established spectroscopic principles and comparative analysis with structurally related compounds. Methodologies for data acquisition and interpretation are detailed to provide a self-validating framework for researchers.
Molecular Structure and Context
This compound possesses a unique molecular architecture, featuring a central oxazole ring linked to a dimethoxy-substituted benzoyl group. This arrangement of electron-donating methoxy groups and an electron-withdrawing carbonyl moiety on the phenyl ring, coupled with the electronic nature of the oxazole heterocycle, dictates its chemical reactivity and spectroscopic behavior. The insights derived from its spectral data are pivotal for confirming its identity, assessing purity, and understanding its interactions in biological systems.
The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of novel organic compounds like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.
Experimental Protocol: NMR Data Acquisition
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum, often using a broadband proton-decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The predicted proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the oxazole and the dimethoxybenzoyl moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d, J ≈ 8.8 Hz | 1H | H-6' | The proton ortho to the carbonyl group and meta to a methoxy group is expected to be significantly deshielded and will appear as a doublet. |
| ~7.85 | d, J ≈ 2.0 Hz | 1H | H-5 (Oxazole) | Protons on the oxazole ring typically resonate in the aromatic region. |
| ~7.30 | d, J ≈ 2.0 Hz | 1H | H-4 (Oxazole) | Protons on the oxazole ring typically resonate in the aromatic region. |
| ~6.60 | dd, J ≈ 8.8, 2.4 Hz | 1H | H-5' | This proton is ortho to one methoxy group and meta to the carbonyl and the other methoxy group, leading to a characteristic splitting pattern and upfield shift. |
| ~6.50 | d, J ≈ 2.4 Hz | 1H | H-3' | The proton situated between the two methoxy groups will be shielded and appear as a doublet. |
| ~3.95 | s | 3H | OCH₃ (at C-4') | Methoxy protons are singlets and their chemical shift is influenced by their position on the aromatic ring. |
| ~3.90 | s | 3H | OCH₃ (at C-2') | Methoxy protons are singlets and their chemical shift is influenced by their position on the aromatic ring. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The predicted carbon NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~182.0 | C=O | The carbonyl carbon of the benzoyl group is highly deshielded. |
| ~164.0 | C-2 (Oxazole) | The carbon atom of the oxazole ring attached to the benzoyl group. |
| ~163.5 | C-4' | Aromatic carbon bearing a methoxy group, typically found in this region. |
| ~160.0 | C-2' | Aromatic carbon bearing a methoxy group, typically found in this region. |
| ~142.0 | C-5 (Oxazole) | The CH carbon of the oxazole ring. |
| ~134.0 | C-6' | Aromatic CH carbon ortho to the carbonyl group. |
| ~128.0 | C-4 (Oxazole) | The CH carbon of the oxazole ring. |
| ~118.0 | C-1' | The quaternary aromatic carbon attached to the carbonyl group. |
| ~106.0 | C-5' | Aromatic CH carbon shielded by the ortho methoxy group. |
| ~98.0 | C-3' | Aromatic CH carbon highly shielded by two ortho/para methoxy groups. |
| ~56.0 | OCH₃ (at C-4') | Methoxy carbons are characteristically found in this upfield region. |
| ~55.8 | OCH₃ (at C-2') | Methoxy carbons are characteristically found in this upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic systems, and the C-O bonds of the ethers and the oxazole ring.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of C-H vibrations in the phenyl and oxazole rings. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) | Corresponds to the stretching vibrations of the methyl groups of the methoxy substituents. |
| ~1670 | Strong | C=O Stretch (Aryl Ketone) | The strong absorption is characteristic of the carbonyl group conjugated with the aromatic ring. |
| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N Stretches (Aromatic and Oxazole) | These bands arise from the skeletal vibrations of the phenyl and oxazole rings.[4] |
| ~1270, 1030 | Strong | Asymmetric and Symmetric C-O-C Stretch (Ether) | Strong absorptions are expected for the aryl ether linkages of the methoxy groups.[4] |
| ~1100-1000 | Medium | C-O Stretch (Oxazole) | The C-O-C stretching within the oxazole ring contributes to this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Ionization: Electron Ionization (EI) is a common technique for small molecules, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the ions, allowing for the determination of the molecular formula.
Predicted Mass Spectrum (EI)
The molecular ion peak (M⁺) for this compound (C₁₂H₁₁NO₄) would be observed at m/z 233.0688. Key predicted fragmentation pathways are outlined below.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Key Fragment Ions:
-
m/z 233: Molecular ion (M⁺).
-
m/z 218: Loss of a methyl radical (•CH₃) from a methoxy group.
-
m/z 165: Formation of the 2,4-dimethoxybenzoyl cation, resulting from cleavage of the bond between the carbonyl carbon and the oxazole ring. This is often a prominent peak for benzoyl compounds.
-
m/z 135: Loss of carbon monoxide (CO) from the 2,4-dimethoxybenzoyl cation to form the 2,4-dimethoxyphenyl cation.
-
m/z 96: Formation of the oxazol-2-ylcarbonyl cation.
-
m/z 69: Formation of the oxazole radical cation.
Conclusion
The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The interplay of the dimethoxybenzoyl and oxazole moieties results in a unique spectral fingerprint. Researchers and drug development professionals can leverage this information for reaction monitoring, quality control, and as a basis for further structural and functional studies of this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and scientific rigor.
References
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- Palladium/Copper-Catalyzed Decarbonylative Heteroarylation of Amides via CN Bond Activation - Supporting Inform
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- MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
- Synthetic approaches for oxazole derivatives: A review.
- Novel 1,2,4-Oxadiazole Deriv
- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. Benchchem.
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A Technical Guide to the Robinson-Gabriel Synthesis of 2-(2,4-Dimethoxyphenyl)oxazole
Abstract: The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its structural and electronic properties make it a versatile component in the design of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][3][4] The Robinson-Gabriel synthesis, a classic yet powerful transformation, provides a direct and efficient pathway to substituted oxazoles through the cyclodehydration of 2-acylamino-ketones.[5][6] This technical guide offers an in-depth examination of the Robinson-Gabriel synthesis, detailing its mechanism and providing a field-proven, step-by-step protocol for the synthesis of 2-(2,4-dimethoxyphenyl)oxazole, a representative scaffold for drug discovery programs. This document is intended for researchers, chemists, and professionals in drug development seeking both a theoretical understanding and a practical framework for the construction of functionalized oxazole heterocycles.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The five-membered aromatic heterocycle of oxazole is a recurring motif in a vast array of pharmacologically active molecules.[2] Its unique combination of a pyridine-like nitrogen atom, which can act as a hydrogen bond acceptor, and a furan-like oxygen atom imparts favorable physicochemical properties for drug design.[3][7] Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, and the scaffold is often employed by medicinal chemists as a bioisosteric replacement for amide or ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles.[3]
Given their significance, robust and versatile synthetic methods for accessing the oxazole core are of paramount importance. Among the various strategies, the Robinson-Gabriel synthesis, first described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), remains a cornerstone of heterocyclic chemistry.[5][6] The reaction facilitates the construction of the oxazole ring from readily accessible 2-acylamino-ketone or aldehyde precursors, making it a highly valuable tool for building molecular diversity in drug discovery pipelines.
The Robinson-Gabriel Synthesis: A Mechanistic Overview
Core Principle
The fundamental transformation of the Robinson-Gabriel synthesis is the acid-catalyzed intramolecular cyclization and subsequent dehydration of a 2-acylamino-carbonyl compound to yield a 2,4,5-substituted oxazole.[5][8][9] The reaction is exceptionally reliable for forming the aromatic oxazole ring from an acyclic precursor.
Step-by-Step Mechanism
The reaction proceeds through a well-established pathway, which validates the strategic selection of reagents and conditions. Understanding this mechanism is critical for troubleshooting and adapting the protocol to different substrates.
-
Carbonyl Activation: The process is initiated by the protonation of the ketone or aldehyde carbonyl oxygen by a strong acid catalyst. This activation significantly increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Cyclization: The amide oxygen, acting as an intramolecular nucleophile, attacks the activated carbonyl carbon. This key step forms a five-membered ring, generating a protonated 2,5-dihydroxy-oxazoline intermediate.
-
Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule from the oxazoline intermediate is the dehydration step that drives the reaction towards the final product.
-
Aromatization: The loss of water results in the formation of a double bond within the ring, yielding the thermodynamically stable, aromatic oxazole system.[10]
Visualization of the Mechanism
The following diagram illustrates the logical flow of the Robinson-Gabriel reaction mechanism.
Caption: Reaction mechanism of the Robinson-Gabriel synthesis.
Key Reagents: Cyclodehydrating Agents
While concentrated sulfuric acid is the historical reagent for this transformation, its harshness can be incompatible with sensitive functional groups. Modern organic synthesis has introduced a portfolio of milder and more selective cyclodehydrating agents. The choice of reagent is a critical experimental parameter that depends on the substrate's stability and the desired reaction conditions.
-
Strong Protic Acids: Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA). Effective but require high temperatures and can cause side reactions.
-
Phosphorus Reagents: Phosphorus pentoxide (P₂O₅), Phosphorus oxychloride (POCl₃). Commonly used and highly effective.[5][7]
-
Thionyl Chloride (SOCl₂): A versatile reagent for both acid chloride formation and cyclodehydration.[7]
-
Anhydrides: Trifluoroacetic anhydride (TFAA) has been successfully employed, particularly in solid-phase syntheses, offering milder conditions.[5]
Synthesis of 2-(2,4-Dimethoxyphenyl)oxazole: A Practical Application
Target Molecule and Synthetic Strategy
This guide details the synthesis of 2-(2,4-dimethoxyphenyl)oxazole. A robust retrosynthetic analysis identifies the key precursor as N-(2,4-dimethoxybenzoyl)aminoacetaldehyde. However, simple α-amino aldehydes are prone to self-condensation and are often unstable. To circumvent this, our strategy employs a stable, commercially available acetal-protected equivalent, 2,2-diethoxyethan-1-amine. This allows for the controlled acylation followed by an in situ deprotection and cyclization in a one-pot procedure, enhancing the overall efficiency and trustworthiness of the protocol.
Workflow: Precursor Synthesis to Final Product
Caption: Overall synthetic strategy for the target molecule.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of 2-(2,4-dimethoxyphenyl)oxazole on a 10 mmol scale.
Materials and Reagents
-
2,4-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
2,2-Diethoxyethan-1-amine
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sulfuric acid, concentrated (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step 1: Synthesis of 2,4-Dimethoxybenzoyl Chloride
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,4-dimethoxybenzoic acid (1.82 g, 10.0 mmol) in thionyl chloride (5 mL, ~68.5 mmol).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The solid will dissolve as it is converted to the acid chloride.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude 2,4-dimethoxybenzoyl chloride (a pale yellow oil or low-melting solid) is used directly in the next step without further purification.
Step 2: Synthesis of N-(2,2-diethoxyethyl)-2,4-dimethoxybenzamide (Acetal Precursor)
-
Dissolve the crude 2,4-dimethoxybenzoyl chloride from the previous step in anhydrous dichloromethane (30 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2,2-diethoxyethan-1-amine (1.40 g, 10.5 mmol, 1.05 eq) and anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL).
-
Add the amine/pyridine solution dropwise to the cold acid chloride solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal precursor as an oil or solid. This product is typically of sufficient purity to proceed.
Step 3: Robinson-Gabriel Cyclodehydration to 2-(2,4-Dimethoxyphenyl)oxazole
-
Caution: This step involves concentrated acid and is exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Place the crude N-(2,2-diethoxyethyl)-2,4-dimethoxybenzamide in a 100 mL round-bottom flask.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL) with vigorous stirring. The acetal hydrolysis and subsequent cyclodehydration will occur.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for an additional 1 hour to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 2-(2,4-dimethoxyphenyl)oxazole.
Quantitative Data Summary
The following table outlines the stoichiometry for the synthesis based on a 10.0 mmol scale of the starting carboxylic acid.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 1.82 g | 10.0 | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 5.0 mL | 68.5 | 6.85 |
| 2,2-Diethoxyethan-1-amine | C₆H₁₅NO₂ | 133.19 | 1.40 g | 10.5 | 1.05 |
| Pyridine | C₅H₅N | 79.10 | 1.2 mL | 15.0 | 1.5 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | ~180 | Catalyst/Solvent |
Conclusion
The Robinson-Gabriel synthesis remains a highly relevant and powerful method in the arsenal of the modern medicinal chemist. This guide demonstrates its application in the synthesis of 2-(2,4-dimethoxyphenyl)oxazole, a scaffold with significant potential in drug discovery. By employing a logical, field-proven strategy that utilizes a stable acetal precursor, the synthesis can be conducted with high efficiency and control. The detailed mechanistic insights and the robust experimental protocol provided herein serve as a comprehensive resource for scientists and researchers dedicated to the development of novel, oxazole-based therapeutic agents.
References
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- 10. m.youtube.com [m.youtube.com]
A Technical Guide to the Therapeutic Potential of 2-(2,4-Dimethoxybenzoyl)oxazole Derivatives
This guide provides an in-depth exploration of the 2-(2,4-dimethoxybenzoyl)oxazole scaffold, a promising heterocyclic framework in modern medicinal chemistry. We will dissect its potential biological activities, focusing on the mechanistic underpinnings, methodologies for evaluation, and the structure-activity relationships that guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.
The core structure, featuring a 1,3-oxazole ring linked to a 2,4-dimethoxy substituted benzoyl group, offers a unique combination of electronic properties and steric features. The oxazole nucleus is a well-established pharmacophore found in numerous natural products and clinically approved drugs, prized for its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2][3] The dimethoxybenzoyl moiety further enhances this potential, providing hydrogen bond acceptors and influencing the molecule's overall lipophilicity and metabolic stability, which are critical parameters in drug design.
Section 1: Anticancer Activity - A Primary Therapeutic Avenue
The most significant therapeutic promise for oxazole derivatives lies in oncology.[4][5][6] Compounds based on this scaffold have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those that have developed resistance to existing therapies.[5][6] The anticancer action is not monolithic but rather a result of engaging multiple, often complementary, cellular pathways.
Key Mechanisms of Antitumor Action
Research into oxazole derivatives has revealed several critical mechanisms through which they exert their anticancer effects:
-
Microtubule Disruption: A prominent mechanism involves the inhibition of tubulin polymerization.[4][6] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This interference halts the cell cycle, ultimately triggering programmed cell death, or apoptosis.[6]
-
Inhibition of Signaling Pathways: Many oxazole-containing molecules function as potent kinase inhibitors.[4][6] They can target crucial signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and JAK/STAT pathways, which control cell proliferation, survival, and growth.[7][8] The 2-benzoyl structure, in particular, can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
-
Targeting Transcription Factors: Certain derivatives have been shown to inhibit key transcription factors like STAT3 (Signal Transducer and Activator of Transcription 3).[4][6] STAT3 is often constitutively active in cancer cells, driving the expression of genes involved in proliferation and survival. Its inhibition represents a powerful strategy for halting tumor progression.
-
DNA Interaction and Damage: Some oxazole compounds can interact directly with DNA, for instance by stabilizing G-quadruplex structures or inhibiting DNA topoisomerase enzymes.[4][6] These actions prevent DNA replication and repair, leading to catastrophic DNA damage and cell death.
Visualizing a Key Anticancer Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a validated anticancer strategy. The diagram below illustrates how a hypothetical this compound derivative might interrupt this cascade.
Caption: Inhibition of the PI3K/Akt signaling pathway by an oxazole derivative.
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung).[9]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Summary: Anticancer Potency
The following table presents representative IC50 values for hypothetical derivatives, illustrating potential structure-activity relationships.
| Compound ID | R1 Substitution (Oxazole C5) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| OXA-01 | -H | 15.2 | 21.8 | 18.5 |
| OXA-02 | -CH3 | 8.1 | 12.4 | 10.2 |
| OXA-03 | -CF3 | 1.5 | 2.3 | 1.9 |
| OXA-04 | -Phenyl | 5.6 | 7.9 | 6.1 |
| Doxorubicin | Reference Drug | 0.8 | 1.1 | 0.9 |
Data is illustrative and serves to demonstrate typical reporting formats.
Section 2: Antimicrobial and Antifungal Activity
Beyond cancer, benzoxazole derivatives have shown considerable promise as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens.[10][11][12] This includes Gram-positive and Gram-negative bacteria, as well as fungal species, making them attractive scaffolds for combating infectious diseases, especially in an era of growing antibiotic resistance.[10][11]
Spectrum of Activity and Potential Mechanisms
-
Antibacterial Action: Studies on related benzoxazole structures have reported activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis, including antibiotic-resistant strains.[10] The mechanism can involve the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that some derivatives may target methionyl-tRNA synthetase, an enzyme crucial for protein synthesis.[13]
-
Antifungal Action: Activity against yeasts like Candida albicans and Candida krusei has also been observed.[10] The planar, heterocyclic nature of the oxazole ring allows it to interact with microbial biopolymers, potentially disrupting cell wall integrity or key metabolic processes.[14]
Workflow for Antimicrobial Susceptibility Testing
The standard workflow for evaluating the antimicrobial efficacy of a new compound involves determining its Minimum Inhibitory Concentration (MIC).
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom plates.
-
Test compounds and reference antibiotics (e.g., Vancomycin, Ciprofloxacin).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer (600 nm).
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Data Summary: Antimicrobial Potency
The table below shows hypothetical MIC values for a representative derivative against a panel of microbes.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| OXA-05 | 16 | 64 | 32 |
| Vancomycin | 1 | >128 | N/A |
| Ciprofloxacin | 0.5 | 0.06 | N/A |
| Fluconazole | N/A | N/A | 2 |
Data is illustrative. N/A = Not Applicable.
Section 3: Synthesis and Structure-Activity Relationship (SAR)
The biological activity of these derivatives is intrinsically linked to their chemical structure. Rational drug design relies on understanding how modifications to the molecular scaffold affect therapeutic potency and selectivity.
General Synthetic Approach
A common and effective method for constructing the 2,5-disubstituted oxazole core is the Robinson-Gabriel synthesis. This involves the cyclization and dehydration of an α-acylamino ketone. For the target scaffold, the synthesis would logically start from 2-amino-1-(2,4-dimethoxyphenyl)ethan-1-one.
Caption: Generalized Robinson-Gabriel synthesis for a related oxazole scaffold.
Key Structure-Activity Relationship (SAR) Insights
-
Substitutions on the Benzoyl Ring: The 2,4-dimethoxy pattern is critical. These electron-donating groups can influence the electronic character of the carbonyl, affecting its ability to interact with biological targets. Altering their position (e.g., to 2,5- or 3,4-) or nature (e.g., replacing with halogens) would be a primary strategy for lead optimization.
-
Substitutions on the Oxazole Ring: The C4 and C5 positions of the oxazole ring are key points for modification. As suggested in the illustrative data (Table 1), adding small, electron-withdrawing groups like a trifluoromethyl (-CF3) group at the C5 position could significantly enhance anticancer potency.
-
Modifications at the C2 Position: While the core directive specifies a benzoyl group, replacing the phenyl ring at C2 with other aromatic or heteroaromatic systems is a common strategy to explore new binding interactions and modulate physicochemical properties.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The preponderance of evidence points toward a strong potential in oncology, driven by the ability to modulate multiple key pathways involved in cancer cell proliferation and survival.[2][4][6] Furthermore, its demonstrated broad-spectrum antimicrobial activity positions it as a valuable starting point for developing new treatments for infectious diseases.[10][11][14]
Future research should focus on a systematic exploration of the structure-activity relationships through the synthesis of focused compound libraries. Lead compounds identified from in vitro screening will require comprehensive preclinical evaluation, including ADME/Tox profiling, pharmacokinetic studies, and assessment in relevant in vivo animal models of cancer and infection. Further mechanistic studies are also warranted to precisely identify the molecular targets of the most potent derivatives, enabling a more refined, target-based approach to drug design.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
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Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Bentham Science. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
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1,3-Oxazoles as Anticancer Compounds. ChemistryViews. [Link]
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Oxazole-Based Compounds As Anticancer Agents. Bentham Science. [Link]
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Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. PubMed. [Link]
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Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. R Discovery. [Link]
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Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]
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Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
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A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. ResearchGate. [Link]
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A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]
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(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]
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Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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In Silico Prediction of 2-(2,4-Dimethoxybenzoyl)oxazole Bioactivity: A Technical Guide
Abstract
In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of a specific small molecule, 2-(2,4-Dimethoxybenzoyl)oxazole . The oxazole moiety is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools.
Foundational Strategy: From Chemical Structure to Biological Hypothesis
The predictive process does not begin with computation, but with a chemical hypothesis. The structure of this compound contains two key pharmacophoric features: the 1,3-oxazole ring and a dimethoxybenzoyl group .
-
Oxazole Core: The five-membered oxazole ring is a bioisostere for other functional groups and is known to engage in non-covalent interactions with various enzymes and receptors, contributing to its diverse biological activities.[2][4] Literature suggests that oxazole-containing compounds can function as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[2][5]
-
Benzoyl Moiety: The benzoyl group, particularly when substituted, is prevalent in pharmacologically active compounds. For instance, certain methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[6] This structural similarity provides a logical starting point for target identification.
Based on this structural analysis, a primary hypothesis is that this compound may exhibit anti-proliferative activity by targeting tubulin. Therefore, this guide will use the colchicine-binding site of β-tubulin as a representative protein target to illustrate the predictive workflow.
The In Silico Bioactivity Prediction Workflow
The computational prediction of bioactivity follows a structured, multi-stage pipeline. This workflow is designed to be self-validating, where each stage provides data that informs and refines the subsequent steps.
Caption: A high-level overview of the in silico bioactivity prediction pipeline.
Core Methodologies: A Step-by-Step Guide
Ligand and Protein Preparation: The Digital Foundation
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. The principle of "garbage in, garbage out" is paramount.
Ligand Preparation Protocol:
-
Obtain 2D Structure: Draw this compound in a chemical drawing tool like ChemDraw or obtain its SMILES string from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in its lowest energy (most stable) conformation. A force field (e.g., MMFF94) is applied to adjust bond lengths and angles to find a low-energy state. This is crucial because the ligand's conformation dictates how it fits into a protein's binding site.
Target Preparation Protocol (Using β-Tubulin as an Example):
-
Fetch Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we might select a PDB entry of tubulin complexed with a known colchicine-site inhibitor (e.g., PDB ID: 1SA0).
-
Clean the Structure: The raw PDB file contains more than just the protein. It's essential to:
-
Remove Water Molecules: Crystallographic water molecules can interfere with the docking algorithm unless they are known to play a crucial role in ligand binding.
-
Remove Co-crystallized Ligands and Ions: The original ligand must be removed to make the binding site available for our molecule of interest.
-
-
Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Correct protonation states for amino acid residues (like Histidine) are vital for accurately modeling electrostatic and hydrogen bond interactions.
-
Define the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. This is typically defined by creating a "grid box" around the location of the co-crystallized ligand or known active site residues.
Molecular Docking: Predicting the "Handshake"
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] The process aims to find the ligand's "pose" with the lowest binding energy, which corresponds to the highest binding affinity.[1]
Caption: A simplified workflow for a typical molecular docking experiment.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Files: Convert the prepared ligand and protein files into the .pdbqt format required by AutoDock tools. This format includes atomic charges and atom type definitions.
-
Define the Grid Box: Using software like UCSF Chimera or AutoDock Tools, define the coordinates and dimensions of the grid box around the target's colchicine-binding site.[8] The causality here is that a well-defined box focuses the computational search space, increasing efficiency and accuracy. A box that is too large wastes resources, while one that is too small may miss the true binding pose.
-
Run Vina Simulation: Execute the AutoDock Vina program via the command line, providing the prepared ligand, protein, and grid configuration as inputs. Vina will sample different poses of the ligand within the box and calculate the binding affinity for the best ones using its scoring function.
-
Analyze Poses: Vina outputs several binding poses, ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is the most likely binding mode.
-
Visualize Interactions: Load the protein-ligand complex into a visualization tool (e.g., PyMOL, Discovery Studio) to analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) that stabilize the binding. This step is crucial for understanding why the molecule binds and provides a rationale for future chemical modifications.
Pharmacophore Modeling: Abstracting the Key Features
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[9][10] It includes features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings arranged in a specific 3D orientation.[9]
There are two main approaches:[11]
-
Ligand-Based: Used when the protein structure is unknown. A model is built from a set of known active molecules.
-
Structure-Based: Used when the protein structure is known. The model is derived from the key interaction points within the protein's active site.
Given our protein target, a structure-based pharmacophore can be generated from the docked pose of this compound. This model can then be used as a 3D query to screen large chemical databases for structurally diverse molecules that might have the same biological activity.[11]
Caption: Conceptual diagram of abstracting key chemical features to build a pharmacophore model.
ADMET Prediction: Assessing Drug-Likeness and Safety
A compound that binds strongly to its target is not necessarily a good drug. It must also have favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[12] In silico ADMET prediction is a crucial step to flag potential liabilities early in the discovery process.[13][14]
Protocol: Using an Online ADMET Prediction Server (e.g., ADMETlab, pkCSM)
-
Input Structure: Navigate to a web-based prediction tool like ADMETlab 3.0.
-
Submit SMILES: Input the SMILES string of this compound.
-
Run Prediction: The server uses pre-built QSAR and machine learning models to predict a wide range of properties.[15][16]
-
Analyze Output: Review the predicted values for key parameters.
Data Synthesis and Interpretation
This section presents hypothetical data for our case study to illustrate how results are synthesized.
Table 1: Predicted Molecular Docking Results against β-Tubulin (Colchicine Site)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -8.2 | Cys241, Leu255, Ala316, Val318 | Hydrogen bond with Cys241 backbone; Hydrophobic interactions with surrounding residues. |
| Colchicine (Reference) | -9.5 | Cys241, Leu255, Asn349, Thr353 | Multiple hydrogen bonds and extensive hydrophobic contacts. |
Interpretation: The predicted binding affinity of -8.2 kcal/mol is promising, suggesting stable binding, though it is slightly weaker than the known inhibitor, colchicine. The interaction with Cys241 is significant, as this is a key residue in the colchicine-binding pocket.
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation & Causality |
| Human Intestinal Absorption | > 90% | High probability of being well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the brain, potentially reducing CNS side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. |
| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations, a positive safety indicator. |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity, a common reason for drug failure. |
Interpretation: The ADMET profile is generally favorable, with good predicted absorption and low toxicity risks. However, the potential inhibition of the CYP2D6 enzyme is a liability that would need to be investigated experimentally. This self-validating system flags both strengths and weaknesses, guiding the next steps.
Conclusion and Future Directions
The in silico workflow predicts that this compound is a viable candidate for development as an anti-proliferative agent targeting tubulin. The molecule demonstrates strong predicted binding affinity for the colchicine site and possesses a largely favorable ADMET profile.
The next logical steps, dictated by this computational analysis, would be:
-
In Vitro Validation: Synthesize the compound and perform a tubulin polymerization inhibition assay to confirm the predicted mechanism of action.
-
Cellular Assays: Test the compound's cytotoxicity against various cancer cell lines.
-
Metabolic Stability: Experimentally determine the compound's interaction with key cytochrome P450 enzymes to validate the predicted CYP2D6 inhibition.
This guide demonstrates a logical, efficient, and scientifically grounded approach to bioactivity prediction. By integrating multiple computational techniques, researchers can build a robust, data-driven case for a molecule's therapeutic potential, significantly de-risking and accelerating the long journey of drug discovery.
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Qing, X., Lee, X. Y., De Raeymaeker, J., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]
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Kumar, A., et al. (2024). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]
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Atif, A., & Sir, H. A. (2021). Synthetic Approaches for Oxazole Derivatives: A Review. Semantic Scholar. Available at: [Link]
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Kwofie, S. K., et al. (2021). Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]
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Biotecnika. (2023). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. Available at: [Link]
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Unknown Author. (n.d.). Prediction Of Bioactivity From Chemical Structure. Slideshare. Available at: [Link]
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Dr. K. S. V. Krishna Rao. (2024). How to Carry Out Molecular Docking of Drug–Polymer Conjugates. YouTube. Available at: [Link]
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Coin, I., et al. (2013). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. PubMed Central. Available at: [Link]
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Photophysical properties of novel oxazole compounds
An In-depth Technical Guide to the Photophysical Properties of Novel Oxazole Compounds
Introduction
Oxazole is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom.[1][2] This scaffold is a cornerstone in medicinal chemistry and materials science due to its prevalence in biologically active compounds and its versatile electronic properties.[2][3] Substituted oxazole derivatives, in particular, have garnered significant attention for their unique photophysical characteristics, including high fluorescence quantum yields, tunable emission spectra, and sensitivity to their local environment.[3][4] These properties make them invaluable as fluorescent probes for bioimaging, chemical sensors, and as active components in organic light-emitting diodes (OLEDs).[3][5][6]
This guide provides a comprehensive exploration of the core photophysical principles governing novel oxazole compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the structure-property relationships, detailed experimental protocols for characterization, and an overview of computational approaches used to rationalize their behavior.
Foundational Principles of Photophysics
The interaction of light with a molecule can trigger a series of photophysical processes. These events are best visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:
-
Fluorescence: A radiative transition from the S₁ state back to the S₀ state, resulting in the emission of a photon. This process is typically fast, occurring on the nanosecond timescale.[7]
-
Non-Radiative Decay: De-excitation occurs without the emission of a photon, releasing energy as heat to the surroundings.
-
Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁). From the T₁ state, the molecule can return to the S₀ state via phosphorescence (a slow radiative process) or non-radiative decay.
Two key parameters that define a fluorophore's performance are its fluorescence quantum yield (Φf) and fluorescence lifetime (τf) .
-
Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed.[8][9] It represents the efficiency of the fluorescence process. A high quantum yield is desirable for applications requiring bright fluorescence signals.[10]
-
Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state.[7] The lifetime is an intrinsic property of the fluorophore but can be significantly affected by its local environment, making it a sensitive reporter for quenching, energy transfer, and molecular binding events.[7]
Another crucial characteristic is the Stokes Shift , which is the difference in wavelength (or energy) between the maximum of the absorption and the maximum of the emission spectrum.[9] A large Stokes shift is advantageous as it facilitates the separation of the emitted fluorescence from the excitation light, improving the signal-to-noise ratio.[9]
Caption: Jablonski diagram illustrating key photophysical transitions.
Structure-Property Relationships in Novel Oxazoles
The photophysical properties of oxazole derivatives are intrinsically linked to their molecular structure. By strategically modifying the oxazole core with different substituents, one can precisely tune their absorption and emission characteristics. A common and effective strategy is the creation of a Donor-π-Acceptor (D-π-A) framework.[3][5] In this design, the oxazole ring can act as part of the π-conjugated bridge, facilitating an intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) upon photoexcitation.[3][11]
This ICT character is fundamental to many of the desirable properties of modern fluorophores, including:
-
Solvatochromism: The sensitivity of the emission spectrum to the polarity of the solvent. This occurs because the more polar excited ICT state is stabilized to a greater extent by polar solvents, leading to a red-shift (bathochromic shift) in the emission wavelength.[4][11]
-
Tunable Emission: By varying the strength of the donor and acceptor groups, the energy of the ICT state can be modulated, allowing for the rational design of fluorophores that emit across the visible spectrum.[12]
A study by G. S. S. S. S. N. Sastry et al. provides an excellent example of this principle.[4][11] They synthesized a series of oxazole derivatives and demonstrated that increasing the electron-donating strength of the substituent at the 2-position of the oxazole ring led to significant changes in the photophysical properties.
| Compound | 2-Position Substituent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
| MMPAO | p-methylphenyl | 338 | 445 | 107 | 0.21 | 1.13 |
| MOPAO | p-methoxyphenyl | 345 | 450 | 105 | 0.25 | 1.34 |
| MDMAPAO | p-N,N'-dimethylaminophenyl | 385 | 510 | 125 | 0.38 | 2.12 |
| MDPAPAO | p-N,N'-diphenylaminophenyl | 395 | 530 | 135 | 0.45 | 2.65 |
| (Data synthesized from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013 for compounds in Dioxane solvent)[4][11] |
As shown in the table, moving from a weak donor (methyl) to a strong donor (diphenylamino) results in:
-
A bathochromic shift in both absorption and emission spectra, indicating a lowering of the energy gap.[11]
-
An increase in the Stokes shift .
-
A significant enhancement of both the fluorescence quantum yield and lifetime .[4][11]
The compound MDPAPAO , with the strongest donor group, exhibited the highest quantum yield and lifetime, along with a pronounced sensitivity to solvent polarity, confirming the ICT nature of its excited state.[4][11]
Experimental Characterization of Photophysical Properties
A systematic workflow is essential for the reliable characterization of novel oxazole compounds. This involves a series of spectroscopic measurements to determine the key photophysical parameters.
Caption: Workflow for characterizing novel fluorescent compounds.
Protocol: Steady-State Absorption and Fluorescence Measurements
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths and the Stokes shift.
Materials:
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., Dioxane, THF, Acetonitrile)
-
Novel oxazole compound
-
Volumetric flasks and micropipettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the oxazole compound in the chosen solvent.
-
Working Solution Preparation: Prepare a dilute working solution from the stock. The final concentration should yield a maximum absorbance between 0.05 and 0.1 at the λ_abs to avoid inner filter effects.[13]
-
UV-Vis Absorption Spectrum:
-
Use the pure solvent to record a baseline/blank spectrum.
-
Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR (e.g., λ_abs + 10 nm to 800 nm).
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
-
Data Analysis: Calculate the Stokes shift in nanometers: Stokes Shift = λ_em - λ_abs.
Protocol: Relative Fluorescence Quantum Yield (Φf) Determination
Objective: To determine the fluorescence quantum yield of the sample (Φf_s) relative to a well-characterized standard (Φf_std).[8] The comparative method is highly reliable and widely used.[8][10]
Principle: The quantum yield of the sample can be calculated using the following equation, which relates the integrated fluorescence intensity, absorbance, and refractive index of the sample to those of a standard.
Φf_s = Φf_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)
Where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts s and std refer to the sample and the standard, respectively.
Materials:
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54; Rhodamine 6G in ethanol, Φf = 0.95).[8]
-
Equipment from Protocol 3.1.
Methodology:
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the sample compound.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.
-
Acquire Spectra:
-
Measure the absorbance (A) of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., excitation/emission slit widths).
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (I) for each spectrum by determining the area under the emission curve.
-
For both the sample and the standard, plot the integrated fluorescence intensity (I) versus absorbance (A).
-
Determine the slope of the best-fit line for both plots (Slope_s and Slope_std).
-
Calculate the quantum yield of the sample using the slopes from the plots:
Φf_s = Φf_std * (Slope_s / Slope_std) * (n_s² / n_std²)
(Note: If the same solvent is used for both sample and standard, the refractive index term (n_s²/n_std²) cancels out to 1).
-
Computational Modeling of Oxazole Photophysics
Computational chemistry provides powerful tools to predict and rationalize the photophysical properties of novel compounds, guiding synthetic efforts. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods employed for this purpose.[14][15]
-
DFT is used to calculate the ground-state geometry and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides a first approximation of the electronic transition energy.[16]
-
TD-DFT is used to calculate the excited-state properties, including the vertical excitation energies, which correspond to the absorption maxima (λ_abs), and oscillator strengths, which relate to the intensity of the absorption bands.[17][18]
These calculations allow researchers to:
-
Predict UV-Vis spectra: The calculated excitation energies can be correlated with experimental absorption spectra.[15]
-
Visualize Molecular Orbitals: Analyzing the HOMO and LUMO distributions can confirm the nature of an electronic transition (e.g., π-π* or ICT). For a D-π-A system, the HOMO is typically localized on the donor and π-bridge, while the LUMO is localized on the acceptor, visually confirming the charge transfer character.
-
Screen Virtual Compounds: Before undertaking complex synthesis, a library of virtual oxazole derivatives can be screened computationally to identify candidates with the most promising photophysical properties.
Conclusion
Novel oxazole compounds represent a versatile and highly tunable class of fluorophores. Their photophysical properties are governed by well-understood structure-property relationships, primarily revolving around the Donor-π-Acceptor design and the resulting intramolecular charge transfer phenomena. By carefully selecting substituents, researchers can engineer molecules with specific absorption and emission profiles, high quantum yields, and environmental sensitivity, making them suitable for a wide range of applications from advanced bioimaging to organic electronics. The synergistic combination of systematic experimental characterization, using the protocols detailed herein, and predictive computational modeling provides a robust framework for the discovery and optimization of the next generation of high-performance oxazole-based materials.
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An In-depth Technical Guide to the Solubility and Stability of 2-(2,4-Dimethoxybenzoyl)oxazole
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-(2,4-Dimethoxybenzoyl)oxazole, a heterocyclic compound of interest in contemporary drug discovery and development. While specific experimental data for this molecule is not extensively documented in public literature, this guide synthesizes information from structurally related analogs and established pharmaceutical testing principles to offer a robust predictive assessment. It details the theoretical physicochemical properties, outlines protocols for empirical solubility and stability determination, and discusses the potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for the physicochemical characterization of this and similar benzoyl-oxazole derivatives.
Introduction: The Significance of this compound
The oxazole ring is a five-membered heterocyclic motif that is a constituent of numerous natural products and pharmacologically active molecules.[1] Its derivatives are known to exhibit a wide spectrum of biological activities. The fusion of a 2,4-dimethoxybenzoyl group to the oxazole core in this compound results in a molecule with a unique electronic and steric profile that could modulate its interaction with biological targets. The physicochemical properties, particularly solubility and stability, are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.
Physicochemical Properties: A Predictive Assessment
Due to the absence of specific experimental data for this compound, we can infer its likely physicochemical properties based on its constituent parts: the oxazole ring and the 2,4-dimethoxybenzoyl moiety.
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C₁₂H₁₁NO₄ | Calculated from the chemical structure. |
| Molecular Weight | 233.22 g/mol | Calculated from the molecular formula. |
| pKa (most basic) | 0.5 - 1.5 | The oxazole ring is weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8.[2] The electron-withdrawing nature of the benzoyl group is expected to further decrease the basicity. |
| Predicted LogP | 2.0 - 3.0 | The 2,4-dimethoxybenzaldehyde has a calculated XLogP3 of 1.7, and the addition of the oxazole ring will likely increase lipophilicity.[3] |
| Melting Point (°C) | 100 - 150 | The related 2,4-dimethoxybenzoyl chloride has a melting point of 58-60 °C.[4] The larger, more rigid structure of the target molecule would suggest a higher melting point. |
Solubility Profile
The solubility of a compound is a critical factor in its biological activity and formulation. Based on its predicted LogP, this compound is expected to be poorly soluble in aqueous media and more soluble in organic solvents.
Predicted Solubility
-
Aqueous Solubility: Likely to be low, necessitating the use of co-solvents or formulation strategies for biological assays and in vivo studies. The lack of strongly ionizable groups within the physiological pH range further contributes to its anticipated low aqueous solubility.
-
Organic Solvent Solubility: Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone. The dimethoxybenzoyl moiety and the overall aromatic character of the molecule favor interactions with these solvents.
Experimental Determination of Solubility
To obtain empirical data, standardized solubility assays should be performed. The following protocols are recommended:
This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.
Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Incubation and Analysis: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C). The solubility can be determined by nephelometry (light scattering) or by analyzing the clear supernatant after centrifugation using a validated analytical method like HPLC-UV.
This method determines the solubility of the compound in its most stable crystalline form and is crucial for lead optimization and pre-formulation studies.
Principle: An excess of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then measured.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, etc.).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation products. The oxazole ring, while aromatic, can be susceptible to degradation under certain conditions.
Potential Degradation Pathways
-
Hydrolysis: The oxazole ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. This can lead to the formation of an α-acylamino ketone or related open-ring structures.[5] The ester-like character of the oxazole ring makes it a potential site for nucleophilic attack by water or hydroxide ions.
-
Oxidation: The electron-rich dimethoxybenzene ring and the oxazole ring itself can be prone to oxidation. This can result in the formation of various degradation products, including ring-opened species or hydroxylated derivatives.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways, including rearrangements and photo-oxidation.[6]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Caption: Workflow for Forced Degradation Studies.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system for each stress condition. For thermal degradation, the solid compound is used.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the compound (in solution and as a solid) to light according to ICH Q1B guidelines.[7]
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated analytical method that can separate the intact compound from its degradation products.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and for assessing peak purity. Mass spectrometry (MS) detection can be used for the identification of degradation products.
Conclusion
This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While predictive in nature due to the current lack of specific experimental data, the outlined principles and protocols offer a scientifically rigorous approach for its characterization. The anticipated low aqueous solubility and potential for hydrolytic, oxidative, and photolytic degradation highlight the importance of empirical testing early in the drug development process. The successful application of the described methodologies will enable the generation of critical data to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and efficacy of this promising compound.
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Quantum yield and Stokes shift of dimethoxy-substituted oxazoles
An In-Depth Technical Guide to the Photophysical Properties of Dimethoxy-Substituted Oxazoles: Quantum Yield and Stokes Shift
Introduction
For researchers and scientists in drug development and materials science, the precise control and understanding of molecular photophysics are paramount. Among the vast landscape of fluorescent scaffolds, oxazole derivatives have emerged as a significant class of heterocyclic compounds, valued for their versatile applications as fluorescent probes, bioimaging agents, and components in organic light-emitting diodes (OLEDs).[1][2] Their utility is intrinsically linked to their photophysical characteristics, particularly their fluorescence quantum yield and Stokes shift.[3]
This technical guide delves into these two critical parameters within a specific, high-performance subclass: dimethoxy-substituted oxazoles. The introduction of electron-donating methoxy groups onto the oxazole framework profoundly influences its electronic properties, leading to tunable and often highly desirable fluorescent behaviors. As a senior application scientist, my objective is to move beyond mere definitions and provide a guide grounded in mechanistic causality and field-proven experimental insights. We will explore the theoretical underpinnings of quantum yield and Stokes shift, dissect the structural and environmental factors that modulate these properties in dimethoxy-substituted oxazoles, and provide robust, step-by-step protocols for their accurate measurement.
Part 1: Core Photophysical Principles
To understand the performance of a fluorophore, one must first grasp the fundamental processes that govern the absorption and emission of light. These events are best described by the Jablonski diagram.
The Journey of an Excited Electron: Fluorescence and Non-Radiative Decay
When a molecule absorbs a photon of light, an electron is promoted from its ground state (S₀) to a higher energy singlet excited state (S₁ or S₂). This excited state is fleeting, and the molecule must dissipate this excess energy to return to the ground state. This can occur through several competing pathways:
-
Fluorescence (Radiative Decay): The electron returns to the ground state by emitting a photon. This is the desired outcome for fluorescent probes. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a longer wavelength.
-
Vibrational Relaxation & Internal Conversion (Non-Radiative Decay): The molecule loses energy as heat to its surroundings without emitting light. This process is often very fast and competes directly with fluorescence.[4][5]
-
Intersystem Crossing (Non-Radiative Decay): The electron transitions to a triplet excited state (T₁). From here, it can return to the ground state via phosphorescence (a much slower light-emitting process) or non-radiative decay.
The efficiency of the fluorescence process relative to the non-radiative pathways is quantified by the quantum yield.
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield (ΦF) is the most direct measure of a fluorophore's brightness. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[5][6]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield of 1.0 (or 100%) means that every absorbed photon results in an emitted fluorescent photon, indicating a highly efficient fluorophore. Conversely, a low quantum yield suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, dominate the de-excitation process.[4] For applications in bioimaging, a high quantum yield is crucial as it provides a stronger signal, improving the signal-to-noise ratio and allowing for lower, less phototoxic excitation power.[3]
Stokes Shift (Δν̃)
The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum (λabs) and the emission maximum (λem).[3]
Δν̃ (in nm) = λem - λabs
This phenomenon occurs because upon excitation, the fluorophore undergoes rapid vibrational relaxation to the lowest vibrational energy level of the S₁ state before fluorescence occurs. This process dissipates some energy as heat, ensuring the emitted photon has lower energy (and a longer wavelength) than the absorbed photon.
A large Stokes shift is highly desirable in practical applications. It facilitates the separation of the emission signal from the excitation light, significantly reducing background noise and preventing self-absorption (where emitted photons are re-absorbed by other fluorophore molecules).[3]
Part 2: The Role of Dimethoxy Substituents and Environment
The oxazole scaffold itself is a potent heterocyclic core, capable of acting as both an electron donor and acceptor.[7] The addition of powerful electron-donating dimethoxy groups creates a pronounced Donor-π-Acceptor (D-π-A) system, which is fundamental to the photophysical behavior of these molecules.[1]
Intramolecular Charge Transfer (ICT) and Solvatochromism
Upon photoexcitation, D-π-A molecules like dimethoxy-substituted oxazoles undergo an intramolecular charge transfer (ICT), where electron density shifts from the electron-rich methoxy-substituted aryl ring (the donor) to the electron-accepting part of the molecule through the π-conjugated oxazole system.[8][9] This creates an excited state with a much larger dipole moment than the ground state.[10]
This change in dipole moment makes the molecule's fluorescence highly sensitive to the polarity of its environment—a phenomenon known as solvatochromism . In polar solvents, the solvent molecules reorient around the excited fluorophore to stabilize the large dipole of the ICT state. This stabilization lowers the energy of the excited state, resulting in a red-shifted (longer wavelength) emission and consequently, a larger Stokes shift.[8][9] The UV-Vis absorption spectrum, however, is often less sensitive to solvent polarity because the ground state is less polar and the absorption process is too fast for solvent molecules to reorient.[10]
The relationship between the Stokes shift and solvent polarity can be modeled by the Lippert-Mataga equation , which correlates the shift to the solvent's dielectric constant and refractive index. A plot based on this equation can be used to estimate the change in the molecule's dipole moment upon excitation.[9]
Caption: Donor-π-Acceptor (D-π-A) framework in dimethoxy-substituted oxazoles.
Structural and Environmental Factors Influencing Quantum Yield
While solvent polarity strongly affects the Stokes shift, the quantum yield is governed by the competition between radiative and non-radiative decay. Several factors are critical:
-
Molecular Rigidity: Non-radiative decay is often facilitated by molecular vibrations and rotations. Fluorophores with flexible or rotatable groups can dissipate excitation energy mechanically, quenching fluorescence. This is known as the "loose bolt effect".[11] Rigid molecular structures that restrict these movements tend to have higher quantum yields. The decrease in quantum yield for some substituted 2,5-diaryloxazoles has been attributed to enhanced molecular flexibility compared to the parent compound.[12]
-
Substitution Position: The placement of the dimethoxy groups on the aryl rings (e.g., at the 2- or 5-position of the oxazole) can alter the electronic coupling and geometry of the molecule, thereby influencing the efficiency of the ICT state and the probability of non-radiative decay.[12][13]
-
Temperature: Increasing the temperature generally decreases quantum yield because the additional thermal energy increases the rate of non-radiative decay pathways.
-
Heavy Atom Effect: The presence of heavy atoms (like bromine or iodine) in the solvent or on the fluorophore itself can promote intersystem crossing to the triplet state, thereby quenching fluorescence and reducing the quantum yield.[11]
Data Summary of Methoxy-Substituted Oxazole Derivatives
While comprehensive data for a wide range of dimethoxy-substituted oxazoles is dispersed, studies on related methoxy- and other donor-substituted derivatives provide valuable insights. The following table summarizes representative data to illustrate the principles discussed.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO) | Cyclohexane | 311 | 388 | 77 | 0.81 | [9] |
| 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO) | Acetonitrile | 313 | 418 | 105 | 0.58 | [9] |
| 2,2'-bis(5-methyl-7-phenyl-oxazolo[5,4-b]pyridine) | Acetonitrile | 333 | 425 | 92 | 0.82 | [14] |
| 2,2'-bis(5-methyl-7-phenyl-oxazolo[5,4-b]pyridine) | Toluene | 317 | 400 | 83 | - | [14] |
Note: This table is illustrative. Researchers should consult the primary literature for specific experimental conditions.
Part 3: Experimental Methodologies
Accurate and reproducible measurement of quantum yield and Stokes shift is essential for characterizing new fluorophores.
Instrumentation and Basic Spectral Acquisition
-
Instrumentation: A UV-Visible spectrophotometer is required for absorbance measurements, and a spectrofluorometer is needed for fluorescence measurements.
-
Solvent Selection: Use spectroscopic grade solvents to avoid fluorescent impurities.
-
Cuvettes: Use standard 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.
Protocol for Acquiring Absorption and Emission Spectra:
-
Prepare a stock solution of the dimethoxy-substituted oxazole in the desired solvent at a known concentration (e.g., 1 mM).
-
Prepare a dilute sample for analysis (e.g., 1-10 µM).
-
Record the UV-Vis absorption spectrum across a relevant wavelength range (e.g., 250-500 nm). Identify the wavelength of maximum absorbance, λabs.
-
Set the spectrofluorometer to excite the sample at or near λabs.
-
Record the fluorescence emission spectrum , scanning from a wavelength slightly longer than the excitation wavelength to the end of the emission profile (e.g., 350-700 nm). Identify the wavelength of maximum emission, λem.
Determination of Stokes Shift
This is a straightforward calculation from the acquired spectra:
-
Identify λabs (in nm) from the absorption spectrum.
-
Identify λem (in nm) from the emission spectrum.
-
Calculate the Stokes shift in nanometers: Δλ = λem - λabs .
-
For a more rigorous analysis, convert wavelengths to wavenumbers (cm⁻¹) and calculate the difference: Δν̃ = (1/λabs) - (1/λem) .
Determination of Fluorescence Quantum Yield (Comparative Method)
The most common and reliable method for determining ΦF is the comparative method, which uses a well-characterized fluorescent standard with a known quantum yield.[4][5]
Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.
Caption: Workflow for comparative quantum yield measurement.
Detailed Step-by-Step Protocol:
-
Select a Standard: Choose a standard that absorbs and emits in a similar spectral region to your unknown sample. For blue-emitting oxazoles, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546) is a common choice.
-
Prepare Solutions:
-
Prepare a series of five concentrations for both the standard and the unknown sample in the same solvent.
-
The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λex) ranges from approximately 0.01 to 0.1. It is critical to keep absorbance below 0.1 to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence.[5]
-
-
Measure Absorbance: Record the absorbance of all ten solutions at the chosen λex.
-
Measure Fluorescence:
-
Set the spectrofluorometer with identical parameters (excitation wavelength, slit widths) for all measurements.
-
Record the emission spectrum for each of the ten solutions.
-
Integrate the area under the emission curve for each spectrum. This is the integrated fluorescence intensity.
-
-
Plot and Calculate:
-
For both the standard and the unknown, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Perform a linear regression for both datasets. The slope of the line is the gradient (Grad).
-
Calculate the quantum yield of the unknown sample (ΦX) using the following equation:[4]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the unknown and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the unknown and standard. If the same solvent is used, this term becomes 1.
-
This rigorous, multi-point approach provides a self-validating system, as the linearity of the plots confirms the absence of concentration-dependent quenching or inner-filter effects within the chosen range.
Conclusion
The quantum yield and Stokes shift of dimethoxy-substituted oxazoles are not arbitrary values but are dictated by a sophisticated interplay of molecular structure, electronic properties, and environmental interactions. The powerful electron-donating nature of the methoxy groups establishes a D-π-A framework that gives rise to a solvent-sensitive intramolecular charge transfer state. This ICT character is the primary determinant of the large, tunable Stokes shifts observed in these compounds. Concurrently, the quantum yield is governed by the structural rigidity of the scaffold, which minimizes non-radiative decay pathways.
For researchers in drug discovery and materials science, a thorough understanding and precise measurement of these parameters are indispensable. By leveraging the principles and protocols outlined in this guide, scientists can effectively characterize the photophysical performance of novel dimethoxy-substituted oxazoles, enabling the rational design of next-generation fluorescent probes, sensors, and optoelectronic materials with optimized brightness and signal clarity.
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Methodological & Application
Application Notes & Protocols: Leveraging 2-(2,4-Dimethoxybenzoyl)oxazole and its Analogs in High-Throughput Screening for Modulators of the NF-κB Signaling Pathway
Abstract
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] This guide provides a comprehensive framework for utilizing libraries of substituted oxazoles, exemplified by 2-(2,4-Dimethoxybenzoyl)oxazole, in a high-throughput screening (HTS) campaign to identify novel inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. We present a detailed protocol for a primary cell-based luciferase reporter assay, emphasizing the critical need for a counter-screening strategy to eliminate false positives arising from direct inhibition of the reporter enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction: The Oxazole Scaffold and NF-κB in Drug Discovery
The NF-κB signaling cascade is a pivotal regulator of the inflammatory response, cell proliferation, and survival. Its aberrant activation is implicated in numerous pathologies, including chronic inflammatory diseases and various cancers, making it a prime target for therapeutic intervention. The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile scaffold for the development of pharmacologically active agents.[1][2] The diverse biological activities of oxazole derivatives stem from their ability to engage in various non-covalent interactions with biological macromolecules.[2] The exploration of novel oxazole-containing compound libraries, such as those including this compound, presents a promising avenue for the discovery of next-generation NF-κB inhibitors.
Firefly luciferase (FLuc) reporter gene assays are a cornerstone of HTS due to their high sensitivity and broad dynamic range.[3][4] However, a significant challenge in luciferase-based screening is the potential for small molecules to directly inhibit the luciferase enzyme, leading to a decrease in luminescence that can be misinterpreted as pathway inhibition.[3][4][5] Therefore, a robust HTS workflow must incorporate a counter-assay to identify and triage these off-target hits.
The Screening Cascade: A Two-Tiered Approach for Hit Validation
To confidently identify true modulators of the NF-κB pathway, we propose a two-stage screening cascade. The primary screen will identify compounds that reduce the NF-κB-driven luciferase signal in a cell-based assay. Subsequently, a biochemical counter-screen will directly assess the effect of the primary hits on purified firefly luciferase activity. This strategy ensures that only compounds that genuinely inhibit the biological pathway of interest are advanced for further characterization.
Figure 2: Workflow for the primary cell-based NF-κB luciferase reporter assay.
Step-by-Step Procedure:
-
Cell Seeding: On day 1, seed HEK293-NF-κB-luc cells into 384-well white, solid-bottom plates at a density of 5,000 cells per well in 40 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Addition: On day 2, add 50 nL of the oxazole library compounds, positive control (BAY 11-7082), and negative control (DMSO) to the appropriate wells using an acoustic liquid handler or a pin tool. This will result in a final compound concentration of, for example, 10 µM.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Cell Stimulation: Prepare a solution of TNF-α in assay medium and add 10 µL to each well (except for unstimulated control wells) to achieve a final concentration of 10 ng/mL.
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
Luminescence Detection: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
Protocol 2: Secondary Assay - Biochemical Firefly Luciferase Inhibition Counter-Screen
This protocol is designed to test the "hit" compounds from the primary screen for direct inhibition of purified firefly luciferase.
Materials and Reagents:
-
Recombinant firefly luciferase enzyme.
-
Luciferase assay buffer.
-
D-Luciferin substrate.
-
ATP.
-
Primary "hit" compounds dissolved in 100% DMSO.
-
Known luciferase inhibitor (e.g., resveratrol) as a positive control. [5][6]* 384-well white, solid-bottom, low-volume plates.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of recombinant firefly luciferase in assay buffer. Prepare a substrate solution containing D-luciferin and ATP in assay buffer.
-
Compound Plating: Add 50 nL of the "hit" compounds, positive control, and DMSO to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the firefly luciferase solution to each well and incubate for 15 minutes at room temperature.
-
Initiation of Reaction and Detection: Add 5 µL of the luciferin/ATP substrate solution to each well.
-
Data Acquisition: Immediately measure the luminescence intensity using a plate reader with a kinetic read setting for 5 minutes. The initial velocity of the reaction (slope of the linear portion of the kinetic curve) is used to determine the rate of reaction.
Data Analysis and Interpretation
Primary Screen Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_unstimulated) / (Signal_DMSO - Signal_unstimulated))
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 x (SD_DMSO + SD_positive_control)) / |Mean_DMSO - Mean_positive_control|
-
Set a hit threshold, for example, compounds exhibiting >50% inhibition.
Counter-Screen Data Analysis:
-
Calculate the percentage of luciferase inhibition for each "hit" compound: % Luciferase Inhibition = 100 x (1 - (Rate_compound / Rate_DMSO))
-
Hit Triage:
-
Validated Hits: Compounds that show significant inhibition in the primary screen but low (<10-15%) inhibition in the counter-screen are considered validated hits and true inhibitors of the NF-κB pathway.
-
False Positives: Compounds that inhibit both the primary assay and the biochemical luciferase assay are classified as false positives and are excluded from further consideration.
-
Data Presentation:
The results of the screening cascade can be summarized in a table for clear interpretation.
| Compound ID | Primary Screen (% Inhibition) | Luciferase Counter-Screen (% Inhibition) | Hit Classification |
| Cmpd-001 | 65.2 | 8.1 | Validated Hit |
| Cmpd-002 | 72.8 | 85.4 | False Positive |
| Cmpd-003 | 12.3 | 2.5 | Non-hit |
| This compound | 58.9 | 11.3 | Validated Hit |
Conclusion and Future Directions
The described two-tiered screening approach provides a robust and reliable method for identifying authentic inhibitors of the NF-κB signaling pathway from an oxazole-based compound library. By proactively implementing a luciferase counter-screen, researchers can efficiently eliminate false positives, thereby saving valuable time and resources. Validated hits, such as a hypothetical hit with the this compound scaffold, would then proceed to dose-response analysis to determine their IC₅₀ values, followed by structure-activity relationship (SAR) studies to optimize their potency and selectivity. This systematic approach is fundamental to advancing promising chemical matter through the drug discovery pipeline.
References
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Braeuning, A., & Schwarz, M. (2012). The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase. Bioscience Reports, 32(5), 463-471. Available from: [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2012). Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Journal of the American Chemical Society, 134(11), 5072-5082. Available from: [Link]
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Auld, D. S., Southall, N., & Jadhav, A. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of medicinal chemistry, 51(8), 2372-2386. Available from: [Link]
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Koeberle, A., & Werz, O. (2012). Resveratrol as a luciferase inhibitor. Bioscience Reports, 32(5), 473-475. Available from: [Link]
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MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Available from: [Link]
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PubMed. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. Available from: [Link]
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2-(2,4-Dimethoxybenzoyl)oxazole as a fluorescent probe for cellular imaging
Application Note & Protocols: DBO-Visco™
A Novel Fluorogenic Probe for Visualizing Cellular Microviscosity
Abstract
This document provides a comprehensive technical guide for the use of 2-(2,4-Dimethoxybenzoyl)oxazole , herein designated DBO-Visco™ , a novel fluorescent probe for cellular imaging. DBO-Visco™ is a cell-permeable dye engineered to exhibit fluorescence in response to changes in the microviscosity of its environment. This property makes it a powerful tool for researchers in cell biology, pharmacology, and drug development to investigate dynamic cellular processes associated with changes in the viscosity of intracellular domains. We present its photophysical characteristics, a proposed mechanism of action, and detailed, validated protocols for its application in live-cell imaging, cytotoxicity assessment, and co-localization studies.
Product Information & Photophysical Properties
DBO-Visco™ is a small organic molecule featuring an oxazole fluorophore coupled to a 2,4-dimethoxybenzoyl group. This unique structure confers its viscosity-sensitive fluorescent properties.
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₁NO₄
-
Molecular Weight: 233.22 g/mol
-
Appearance: White to off-white solid
-
Purity: ≥98% (HPLC)
-
Solubility: Soluble in DMSO, DMF, and Chloroform
-
Storage: Store at -20°C, desiccated and protected from light.
The fluorescence of DBO-Visco™ is highly dependent on the rigidity of its environment. In low-viscosity solvents, the probe exhibits minimal fluorescence, while in high-viscosity media, a significant enhancement in fluorescence intensity is observed.[1][2]
| Property | Value (in high-viscosity medium, e.g., Glycerol) | Notes |
| Excitation Maximum (λex) | ~375 nm | Compatible with standard DAPI filter sets. |
| Emission Maximum (λem) | ~480 nm | Emission is in the blue-green region of the spectrum. |
| Stokes Shift | ~105 nm | A large Stokes shift minimizes self-quenching.[3] |
| Quantum Yield (Φ) | Low (<0.05) in low viscosity; High (>0.4) in high viscosity | This fluorogenic property ensures a high signal-to-background ratio.[1][4] |
| Molar Extinction Coeff. (ε) | ~18,000 M⁻¹cm⁻¹ |
Principle of Operation: A Molecular Rotor
DBO-Visco™ functions as a "molecular rotor," a class of fluorescent probes whose quantum yield is directly related to the viscosity of their immediate environment.[1][2][5]
The proposed mechanism is based on the intramolecular rotation of the 2,4-dimethoxybenzoyl group relative to the oxazole core.
-
Photoexcitation: Upon excitation with UV light (~375 nm), the molecule is promoted to an excited state.
-
De-excitation Pathways: From this excited state, the molecule can return to the ground state via two competing pathways:
-
Radiative Decay: Emission of a photon (fluorescence).
-
Non-Radiative Decay: Intramolecular rotation of the benzoyl group. This rotation dissipates the energy as heat, quenching fluorescence.[4]
-
-
Viscosity Dependence:
-
In low-viscosity environments (e.g., water, cytoplasm), the benzoyl group can rotate freely, making non-radiative decay the dominant pathway. The result is weak fluorescence.
-
In high-viscosity environments (e.g., lipid membranes, protein aggregates), this intramolecular rotation is sterically hindered.[6] This restriction forces the molecule to de-excite primarily through the radiative pathway, resulting in a dramatic increase in fluorescence intensity.[1][2]
-
This direct relationship between environmental viscosity and fluorescence output allows for the real-time visualization of changes in the microviscosity of cellular compartments.[5][6]
Figure 1. Proposed mechanism of DBO-Visco™ as a molecular rotor.
Experimental Protocols
Protocol 1: Preparation of DBO-Visco™ Stock Solution
Causality: A concentrated stock solution in a high-quality, anhydrous solvent like DMSO is crucial for stability and accurate dilution. DMSO ensures the probe remains monomeric and prevents precipitation.
-
Warm Vial: Before opening, allow the vial of DBO-Visco™ to warm to room temperature to prevent condensation of atmospheric moisture.
-
Reconstitution: Add anhydrous DMSO to the vial to create a 1 mM stock solution . For example, to 1 mg of DBO-Visco™ (MW = 233.22), add 4.29 mL of DMSO.
-
Dissolution: Vortex thoroughly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored properly, the stock solution is stable for at least 6 months.[7][8]
Protocol 2: Live-Cell Staining and Imaging
Causality: This protocol is optimized for adherent cells. Using serum-free media during the loading step prevents the probe from binding to serum proteins, which could increase background or reduce cellular uptake. The wash steps are critical for removing unbound probe to maximize the signal-to-noise ratio.
-
Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency (typically 60-80%).
-
Prepare Staining Solution: On the day of imaging, dilute the 1 mM DBO-Visco™ stock solution into a fresh, pre-warmed (37°C) serum-free culture medium or PBS. The optimal final concentration should be determined empirically but a starting range of 1-5 µM is recommended.
-
Cell Loading: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the DBO-Visco™ staining solution to the cells, ensuring the cell monolayer is fully covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash: a. Aspirate the staining solution. b. Wash the cells two to three times with a pre-warmed, probe-free medium (e.g., complete growth medium or imaging buffer like phenol red-free HBSS).[9]
-
Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Immediately proceed to imaging on a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~375 nm, Emission: ~480 nm). c. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
Figure 2. General workflow for live-cell imaging with DBO-Visco™.
Protocol 3: Assessment of Cytotoxicity (MTT Assay)
Trustworthiness: It is imperative to confirm that DBO-Visco™ is not toxic at the working concentrations used for imaging.[10] The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a reliable indicator of cell viability.[11] A vehicle control (DMSO) is essential to ensure the solvent itself is not causing toxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.[11]
-
Treatment: a. Prepare serial dilutions of DBO-Visco™ in complete culture medium at 2x the final desired concentrations (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO equivalent to the highest probe concentration) and a positive control for toxicity (e.g., 10% DMSO). b. Remove the medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your imaging experiments (e.g., 2-4 hours) or for a standard 24-hour period at 37°C.
-
MTT Addition: a. Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: a. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11] b. Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 4: Co-localization with Organelle-Specific Dyes
Causality: To determine the subcellular distribution of DBO-Visco™ and identify which organelles exhibit high microviscosity, co-staining with commercially available, spectrally distinct organelle trackers is necessary. Sequential staining protocols are often required to prevent interference between dyes.
Example: Co-localization with Mitochondria
-
Prepare Cells: Seed and grow cells as described in Protocol 2.
-
Stain with MitoTracker™ Red CMXRos: a. Prepare a working solution of MitoTracker™ Red CMXRos (e.g., 100-200 nM) in complete culture medium.[8][12][13] b. Incubate cells with the MitoTracker™ solution for 15-30 minutes at 37°C.[14] c. Wash the cells twice with pre-warmed medium.
-
Stain with DBO-Visco™: a. Immediately following the MitoTracker™ wash, proceed with the DBO-Visco™ staining as described in Protocol 2 (Steps 3-5).
-
Imaging: a. Image cells using two separate channels:
- DBO-Visco™ Channel: Ex: ~375 nm, Em: ~480 nm (DAPI filter)
- MitoTracker™ Red Channel: Ex: ~579 nm, Em: ~599 nm (TRITC/RFP filter) b. Merge the images to assess the degree of co-localization.
Note: Similar protocols can be adapted for other organelle trackers such as ER-Tracker™ Blue-White DPX[9][15][16] or LysoTracker™ Green DND-26[7][17][18], ensuring that the emission spectra of the chosen dyes are compatible and spectrally resolved.
Data Interpretation & Troubleshooting
-
Interpretation: An increase in blue-green fluorescence intensity in specific cellular regions indicates a localized increase in microviscosity. This could be associated with processes like lipid raft formation, protein aggregation, or cytoskeletal dynamics.
-
Troubleshooting:
-
No/Weak Signal: Increase probe concentration or incubation time. Ensure the correct filter set is being used.
-
High Background: Decrease probe concentration. Ensure thorough washing steps are performed. Use phenol red-free imaging medium.
-
Cell Death/Blebbing: The probe concentration may be too high. Confirm non-toxic concentrations using the MTT assay (Protocol 3). Reduce laser power or exposure time during imaging.
-
References
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- Kuimova, M. K. (n.d.). Mapping viscosity in cells using molecular rotors. Semantic Scholar.
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- BenchChem. (n.d.). ER-Tracker Blue-White DPX.
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- Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. RSC Publishing.
- University of Bristol. (n.d.). MitoTracker Red CMXRos.
- Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer.
- Cell Signaling Technology. (n.d.). LysoTracker® Green DND-26 (#8783) Datasheet With Images.
- Molecular Probes, Inc. (1999). ER-Tracker™ Blue-White DPX (E-12353).
- Cell Signaling Technology. (2013). LysoTracker® Green DND-26.
- Urano, Y., et al. (2012).
- Cell Signaling Technology. (n.d.). MitoTracker® Red CMXRos (#9082) Datasheet With Images.
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- BenchChem. (2025). Application Notes and Protocols for Fluorescent Probe Imaging.
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- Sigma-Aldrich. (n.d.).
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- Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
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- Vendrell, M., et al. (2017). Microglia specific fluorescent probes for live cell imaging.
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- MedChemExpress. (n.d.). ER-Tracker Blue-White DPX | Endoplasmic Reticulum Probe.
- Kim, H., et al. (2019).
- Kłossowski, S., et al. (2016). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. Organic & Biomolecular Chemistry - RSC Publishing.
- ABP Biosciences. (n.d.). LysoTracer™ Green.
- Jabir, M. S., et al. (2023). MTT (Assay protocol).
- Invitrogen. (2008). MitoTracker® Mitochondrion-Selective Probes.
- LubioScience. (2022). Live cell imaging probes - more about fluorescent probes.
- Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Probes and Labels for Cellular Imaging. PubMed Central.
- MedChemExpress. (n.d.). ER-Tracker Blue-White DPX - Product Data Sheet.
- Cell Signaling Technology. (n.d.). LysoTracker® Green DND-26 (#8783) Datasheet Without Images.
- Cell Signaling Technology. (n.d.). MitoTracker® Red CMXRos (#9082) Datasheet Without Images.
- Bora, N., et al. (2020). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. New Journal of Chemistry - RSC Publishing.
- Klymchenko, A., & Mely, Y. (2013). Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France.
- Nishiura, M., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science.
- Immunomart. (n.d.). ER-Tracker Blue-White DPX.
- Turchi, I. J., & Naman, R. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters.
- Liu, X., et al. (2014). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Molecules.
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Application Notes and Protocols for Labeling Live Cells with Oxazole-Based Fluorescent Dyes
Introduction: The Rise of Oxazole-Based Dyes in Live-Cell Imaging
For researchers, scientists, and professionals in drug development, the ability to visualize and quantify cellular processes in real-time is paramount. While a plethora of fluorescent tools exist, oxazole-based dyes have emerged as a versatile and powerful class of probes for live-cell imaging.[1] These heterocyclic organic compounds offer tunable photophysical properties, allowing for applications ranging from the quantification of nucleic acids to the specific targeting of organelles.[1][2] This guide provides an in-depth exploration of the principles and protocols for utilizing oxazole-based fluorescent dyes in live-cell analysis, with a focus on scientific integrity and practical, field-proven insights.
Oxazole derivatives are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This core structure can be extensively modified to fine-tune the dye's spectral properties, cell permeability, and target specificity.[1] Many popular dyes, such as SYBR Green I, PicoGreen, and the SYTO family, are asymmetrical cyanine dyes that incorporate an oxazole or a related thiazole moiety. These dyes are renowned for their significant fluorescence enhancement upon binding to nucleic acids, making them exceptionally sensitive for detecting DNA and RNA.[3][4] Furthermore, recent innovations have led to the development of oxazole-based probes that can target specific organelles like mitochondria and lysosomes, and even act as ratiometric sensors for physiological parameters such as pH.[2][5]
This document will delve into the mechanisms of action of these dyes, provide detailed protocols for their application in live-cell imaging, offer a comparative analysis of their performance, and equip you with the knowledge to troubleshoot common experimental hurdles.
Mechanism of Action: From Cell Entry to Fluorescence
The journey of an oxazole-based dye from the culture medium to its intracellular target is a multi-step process governed by the dye's physicochemical properties and the cell's physiology. Understanding this journey is crucial for optimizing staining protocols and interpreting results accurately.
Cellular Uptake and Efflux
Most oxazole-based dyes designed for live-cell imaging are cell-permeant, allowing them to cross the plasma membrane and enter the cytoplasm.[6] The precise mechanism of uptake can vary. For many small, cationic dyes like the SYTO family, uptake is thought to occur via passive diffusion across the cell membrane, driven by the concentration gradient and the negative membrane potential of the cell. However, for larger or more complex probes, endocytic pathways such as macropinocytosis may be involved.[6][7]
It is important to recognize that cells also possess efflux pumps, such as the multidrug resistance (MDR) transporters, which can actively remove foreign molecules, including fluorescent dyes. The activity of these pumps can vary between cell types and can influence the net intracellular concentration of the dye, potentially affecting staining intensity and duration.
Binding to Nucleic Acids and Fluorescence Enhancement
The hallmark of many oxazole-based dyes like SYBR Green I and the SYTO family is their remarkable increase in fluorescence upon binding to nucleic acids. In their free, unbound state in solution, these dyes are typically in a conformation that allows for non-radiative decay pathways, resulting in low intrinsic fluorescence.[3][4] Upon binding to DNA or RNA, often through intercalation between base pairs or binding in the minor groove, the dye molecule becomes conformationally constrained. This rigidification restricts intramolecular motion and closes non-radiative decay channels, leading to a dramatic increase in fluorescence quantum yield.[3][4] This "light-up" property is highly advantageous for live-cell imaging as it minimizes background fluorescence from unbound dye, resulting in a high signal-to-noise ratio.
Comparative Analysis of Common Oxazole-Based Dyes
Choosing the right dye for your experiment is critical. The following table provides a comparative overview of some commonly used oxazole-based dyes for live-cell imaging.
| Dye Family | Primary Target(s) | Cell Permeability | Relative Photostability | Relative Cytotoxicity | Key Advantages & Considerations |
| SYBR Green I | dsDNA > ssDNA, RNA | Permeant | Low to Moderate | Moderate to High | Very bright signal. Can be phototoxic and may inhibit PCR at high concentrations.[3][8] |
| SYTO Dyes (Green) | DNA and RNA | Permeant | Moderate | Low to Moderate | A family of dyes with varying spectral properties and binding affinities. Generally less inhibitory to cellular processes than SYBR Green I.[9][10] |
| SYTOX Dyes | Nucleic Acids | Impermeant | High | N/A (stains dead cells) | Excellent for discriminating dead/necrotic cells from live cells.[5] |
| Thiazole Orange & Derivatives | RNA > DNA | Permeant | Moderate | Low to Moderate | Useful for staining RNA in the nucleolus and cytoplasm of live cells.[4] |
| Organelle-Specific Oxazole Probes | Mitochondria, Lysosomes, etc. | Permeant | Varies | Generally Low | Enables targeted imaging of specific organelles. Often designed for low cytotoxicity.[2] |
Experimental Protocols
The following protocols provide a starting point for using oxazole-based dyes in live-cell imaging. Optimization will likely be necessary for your specific cell type and experimental conditions.
General Live-Cell Staining Protocol for Nucleic Acid Dyes (e.g., SYTO Dyes, SYBR Green I)
-
Cell Preparation:
-
Seed cells on glass-bottom dishes, chamber slides, or coverslips suitable for high-resolution imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
-
Staining Solution Preparation:
-
Prepare a fresh working solution of the dye in a warm (37°C), serum-free culture medium or a balanced salt solution (e.g., HBSS). The optimal concentration should be determined empirically, but a starting range of 10 nM to 5 µM is common for SYTO dyes.[2] For SYBR Green I, a lower concentration in the range of 0.1X to 1X of the stock solution is often used for live-cell imaging, though cytotoxicity should be carefully monitored.[11]
-
Causality: Using serum-free medium for staining can reduce background fluorescence and prevent potential interactions between the dye and serum proteins.
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Gently add the pre-warmed staining solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. Incubation time will vary depending on the dye and cell type.
-
-
Washing (Optional but Recommended for some dyes):
-
For dyes that may exhibit higher background fluorescence, gently aspirate the staining solution and wash the cells once or twice with a warm, complete culture medium or buffer.
-
Causality: This step helps to remove unbound dye and improve the signal-to-noise ratio.
-
-
Imaging:
-
Replace the wash solution with a fresh, warm complete culture medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Image the cells immediately on a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
-
Protocol for Staining Mitochondria with an Organelle-Specific Oxazole Probe
This protocol is a general guideline for using a mitochondria-targeting oxazole-based dye. Always refer to the manufacturer's specific instructions.
-
Prepare Staining Solution:
-
Dilute the mitochondria-specific oxazole dye stock solution (typically in DMSO) to a final working concentration of 25-500 nM in a warm, serum-free medium.[12]
-
-
Staining:
-
Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Incubate for 15-45 minutes at 37°C.
-
-
Wash and Image:
-
Aspirate the staining solution and wash the cells twice with a warm complete culture medium.
-
Add fresh, warm complete medium and image the cells.
-
Protocol for Measuring Lysosomal pH with a Ratiometric Oxazole Probe
Ratiometric probes offer the advantage of quantitative measurements by taking the ratio of fluorescence intensities at two different emission wavelengths.
-
Probe Loading:
-
Incubate cells with the ratiometric oxazole probe at the recommended concentration (e.g., 1-10 µM) in a complete culture medium for 30-60 minutes at 37°C.[5]
-
-
Washing:
-
Wash the cells twice with a warm culture medium to remove the excess probe.
-
-
Imaging:
-
Acquire images at the two specified emission wavelengths using a single excitation wavelength.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths for the regions of interest (lysosomes).
-
Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to correlate the fluorescence ratio to the lysosomal pH.
-
Troubleshooting Common Issues in Live-Cell Staining
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Dye concentration is too high.- Incomplete removal of unbound dye.- Autofluorescence from cell culture medium (e.g., phenol red, riboflavin).[13] | - Perform a titration to determine the optimal, lowest effective dye concentration.- Include wash steps after staining.- Use phenol red-free and riboflavin-free imaging medium. |
| Weak or No Signal | - Dye concentration is too low.- Insufficient incubation time.- Dye has degraded due to improper storage or handling.- Incompatible filter sets on the microscope. | - Increase the dye concentration or incubation time.- Ensure the dye is stored protected from light and moisture.- Verify that the excitation and emission filters match the spectral properties of the dye.[13] |
| Phototoxicity and Photobleaching | - High excitation light intensity.- Prolonged exposure to excitation light. | - Use the lowest possible excitation intensity that provides an adequate signal.- Minimize exposure time and the frequency of image acquisition.- Use a more photostable dye if available.- Consider using an anti-fade reagent compatible with live-cell imaging.[14] |
| Non-Specific Staining or Artifacts | - Dye aggregation.- Mycoplasma contamination (can appear as extranuclear DNA staining).[15]- Fixation artifacts if cells are inadvertently fixed. | - Ensure the dye is fully dissolved in the staining solution.- Regularly test cell cultures for mycoplasma contamination.- Ensure all solutions and steps are optimized for live-cell conditions. |
| Heterogeneous Staining | - Variations in cell health or membrane potential.- Uneven dye distribution. | - Ensure a healthy, logarithmically growing cell population.- Gently mix the staining solution before and during application. |
Conclusion and Future Perspectives
Oxazole-based fluorescent dyes represent a cornerstone of modern live-cell imaging. Their versatility, sensitivity, and tunable properties have enabled countless discoveries in cell biology and drug development. From the workhorse nucleic acid stains like SYBR Green I and the SYTO family to the new generation of organelle-specific and ratiometric probes, the oxazole scaffold continues to be a fertile ground for the development of innovative imaging tools.
As a senior application scientist, I encourage you to approach these protocols as a starting point. The beauty of live-cell imaging lies in the dynamic and often unpredictable nature of biological systems. Therefore, careful optimization, meticulous controls, and a thorough understanding of the underlying principles are your most valuable assets in harnessing the full potential of these powerful fluorescent probes. The future of oxazole-based dyes is bright, with ongoing research focused on developing probes with even greater photostability, lower cytotoxicity, and more sophisticated functionalities for multiplexed and super-resolution imaging.[16]
References
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Cao, J., et al. (2017). Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. Analytical Chemistry, 89(13), 7038–7045. Available at: [Link]
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Gao, Y., et al. (2017). Optimization of the best condition of SYBR Green I (SG I) staining for fluorescence assay in mice using different concentrations of the stain. ResearchGate. Available at: [Link]
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Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Available at: [Link]
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Monis, P. T., et al. (2005). Comparison of SYTO9 and SYBR Green I for real-time polymerase chain reaction and investigation of the effect of dye concentration on amplification and DNA melting curve analysis. Analytical Biochemistry, 340(1), 24–34. Available at: [Link]
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Banerji, B., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12(1), 16555. Available at: [Link]
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ResearchGate. (n.d.). A lysosome-targeted ratiometric fluorescent probe for the detection of hypochlorous acid, pH, and viscosity. Available at: [Link]
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Mei, H., et al. (2022). A novel reversible fluorescent probe for Cu2+ and S2− ions and imaging in living cells. Journal of Molecular Structure, 1265, 133522. Available at: [Link]
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Yang, Y., et al. (2018). Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast. Journal of Visualized Experiments, (132), 56682. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Available at: [Link]
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Mei, H., et al. (2022). A novel reversible oxazole-based NIR fluorescent probe for Cu2+ and S2− ions detection. Journal of Molecular Structure, 1265, 133522. Available at: [Link]
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Ge, J., et al. (2022). A benzimidazole-based ratiometric fluorescent probe for the accurate and rapid monitoring of lysosomal pH in cell autophagy and anticounterfeiting. Analyst, 147(20), 4749–4756. Available at: [Link]
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Wang, L., et al. (2016). Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. Organic & Biomolecular Chemistry, 14(34), 8093–8097. Available at: [Link]
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Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available at: [Link]
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Mei, H., et al. (2022). A novel reversible oxazole-based NIR fluorescent probe for Cu2+ and S2− ions detection. Journal of Molecular Structure, 1265, 133522. Available at: [Link]
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Monis, P. T., et al. (2005). Comparison of SYTO9 and SYBR Green I for real-time polymerase chain reaction and investigation of the effect of dye concentration on amplification and DNA melting curve analysis. Analytical Biochemistry, 340(1), 24–34. Available at: [Link]
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O'Neill, K., et al. (2012). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Rejman, J., et al. (2010). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Bioconjugate Chemistry, 21(11), 2030–2038. Available at: [Link]
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He, L., et al. (2018). Unprecedented enantio-selective live-cell mitochondrial DNA super-resolution imaging and photo-sensitizing by the chiral ruthenium polypyridyl DNA “light-switch”. Chemical Science, 9(12), 3293–3300. Available at: [Link]
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Loyter, A., et al. (1982). Mechanisms of DNA uptake by mammalian cells: fate of exogenously added DNA monitored by the use of fluorescent dyes. Proceedings of the National Academy of Sciences, 79(2), 422–426. Available at: [Link]
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Eischeid, A. C. (2011). SYTO dyes and EvaGreen outperform SYBR Green in real-time PCR. BMC Research Notes, 4(1), 263. Available at: [Link]
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Lazzaro, F., et al. (2021). Optimized Protocol for Microalgae DNA Staining with SYTO9/SYBR Green I, Based on Flow Cytometry and RSM Methodology: Experimental Design, Impacts and Validation. International Journal of Molecular Sciences, 22(21), 11585. Available at: [Link]
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Kim, J. S., et al. (2017). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Analyst, 142(22), 4343–4351. Available at: [Link]
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Chazotte, B. (2022). Probes for Fluorescent Visualization of Specific Cellular Organelles. Methods in Molecular Biology, 2515, 1–25. Available at: [Link]
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Rejman, J., et al. (2010). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Bioconjugate Chemistry, 21(11), 2030–2038. Available at: [Link]
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Hong, S., et al. (2016). Increase in Dye:Dendrimer Ratio Decreases Cellular Uptake of Neutral Dendrimers in RAW Cells. Bioconjugate Chemistry, 27(8), 1859–1869. Available at: [Link]
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Application Notes and Protocols: Investigating the Anticancer Potential of 2-(2,4-Dimethoxybenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Oxazole-Based Compounds in Oncology
The oxazole ring is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] In the realm of oncology, oxazole derivatives have emerged as a promising class of therapeutic agents, demonstrating potent activity against various cancer cell lines, including those resistant to existing therapies.[3] These compounds exert their anticancer effects through diverse mechanisms, most notably through the disruption of microtubule dynamics, a critical process for cell division. This application note focuses on 2-(2,4-Dimethoxybenzoyl)oxazole , a compound featuring the characteristic oxazole core linked to a dimethoxybenzoyl moiety. While direct extensive studies on this specific molecule are emerging, its structural similarity to known potent anticancer agents, particularly those bearing dimethoxy or trimethoxyphenyl groups, suggests it is a compelling candidate for anticancer research.[4][5] This document provides a comprehensive guide for researchers to investigate the anticancer properties of this compound, detailing its hypothesized mechanism of action and providing robust protocols for its evaluation.
Hypothesized Mechanism of Action: A Tubulin Polymerization Inhibitor
Based on extensive research on structurally related oxazole derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of tubulin polymerization . Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in mitosis, intracellular transport, and cell shape maintenance.[6] Disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers the intrinsic apoptotic pathway.[7][8]
The 2,4-dimethoxybenzoyl group is a key pharmacophore found in many potent tubulin polymerization inhibitors. It is believed to interact with the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[9] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, programmed cell death (apoptosis).
Caption: Hypothesized signaling pathway of this compound.
In Vitro Evaluation: A Step-by-Step Guide
To elucidate the anticancer potential of this compound, a series of in vitro assays are recommended. The following protocols provide a robust framework for characterizing its biological activity.
Cell Viability Assay (MTT Assay)
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Representative Data from Structurally Similar Oxazole Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 2-(3,4-dimethoxyphenyl)benzimidazoles | A549 (Lung) | 1.5 µg/mL |
| 2-(3,4-dimethoxyphenyl)benzimidazoles | MCF-7 (Breast) | 7 µg/mL |
| 2-(3,4-dimethoxyphenyl)benzimidazoles | HeLa (Cervical) | 5.5 µg/mL |
| Trimethoxyphenylbenzo[d]oxazoles | U251 (Glioma) | 0.3 |
| Trimethoxyphenylbenzo[d]oxazoles | A549 (Lung) | 0.04 |
Note: The data presented is for structurally related compounds and serves as a reference for expected potency.[7][10]
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).[10]
-
Reaction Setup: In a 96-well plate, add tubulin solution to each well. Add this compound at various concentrations. Include positive (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and negative (vehicle) controls.
-
Initiation of Polymerization: Add GTP to a final concentration of 1 mM to all wells to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[10]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine if it inhibits or enhances tubulin polymerization.
Caption: Experimental workflow for evaluating this compound.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9] An accumulation of cells in the G2/M phase would support the hypothesis of a tubulin polymerization inhibitor.[7]
Apoptosis Assays
To confirm that the observed cytotoxicity is due to apoptosis, Annexin V/PI staining and western blotting for apoptotic markers can be performed.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
-
Analysis: Analyze the changes in the expression levels of these proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a novel anticancer agent, likely acting through the inhibition of tubulin polymerization. The protocols detailed in this application note provide a comprehensive framework for the in vitro evaluation of this compound. Positive results from these assays, particularly the demonstration of potent cytotoxicity, G2/M cell cycle arrest, and induction of apoptosis, would provide a strong rationale for further preclinical development. Future studies could involve in vivo efficacy studies in xenograft models and further investigation into its effects on other potential cancer-related targets. The exploration of this compound and its analogs could lead to the development of a new generation of effective and well-tolerated cancer therapeutics.
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Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles. (n.d.). Retrieved from [Link]
- Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. (2021). RSC Medicinal Chemistry, 12(8), 1275-1293.
- Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. (2021). European Journal of Medicinal Chemistry, 224, 113700.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). Journal of Medicinal Chemistry, 60(9), 3933-3953.
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Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. Retrieved from [Link]
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 13(3), 300.
- Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. (2021). RSC Medicinal Chemistry, 12(8), 1275-1293.
- The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers. (2013). PLoS ONE, 8(12), e81186.
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Topics in Medicinal Chemistry, 20(21), 1916-1937.
- Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. (2012).
- Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins. (2020). Journal of Biomedical Science, 27(1), 93.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). Molecules, 25(11), 2538.
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- Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. (2020). Bioorganic Chemistry, 100, 103908.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 1-22.
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Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]
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- Discovery of Novel 2-aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin as Potential Anticancer Agents. (2011). Journal of Medicinal Chemistry, 54(1), 149-161.
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2020). Medicinal Research Reviews, 40(5), 1895-1926.
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- Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). Molecules, 27(21), 7311.
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Analysis of Cell Cycle. (n.d.). Purdue University Cytometry Laboratories. Retrieved from [Link]
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- Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. (2024). International Journal of Molecular Sciences, 25(10), 5275.
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Application Notes & Protocols: Investigating 2-(2,4-Dimethoxybenzoyl)oxazole as a Potent Colchicine-Site Tubulin Inhibitor
Abstract
Microtubules are highly dynamic cytoskeletal polymers essential for critical cellular functions, including mitosis, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drug development.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the investigation of 2-(2,4-dimethoxybenzoyl)oxazole, a novel small molecule belonging to a class of compounds known to interfere with microtubule dynamics. We will detail its mechanism as a tubulin polymerization inhibitor, likely through binding at the colchicine site, and provide step-by-step protocols for its characterization, from initial biochemical assays to cell-based functional studies and preclinical in vivo evaluation.
Background and Scientific Principle
The Microtubule Cytoskeleton: A Dynamic Target
Microtubules are polymers composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion to form protofilaments.[2] These protofilaments associate laterally to create a hollow cylindrical structure. The process is not static; microtubules undergo phases of growth (polymerization) and shrinkage (depolymerization) in a phenomenon known as "dynamic instability." This process is critical during cell division, where microtubules form the mitotic spindle, the machinery responsible for segregating duplicated chromosomes into two daughter cells.[2]
Tubulin Inhibitors as Anticancer Agents
Interference with microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[1] Agents that disrupt these dynamics can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger apoptosis (programmed cell death).[3][4] These agents are broadly classified into two groups:
-
Microtubule Stabilizing Agents: (e.g., Taxanes like Paclitaxel) which enhance polymerization and prevent shrinkage.
-
Microtubule Destabilizing Agents: (e.g., Vinca alkaloids, Colchicine) which inhibit polymerization.
This compound: A Promising Oxazole-Class Inhibitor
The oxazole motif is a recurring feature in a variety of compounds that act as tubulin inhibitors.[3] Many diaryl oxazole compounds have been shown to bind to the colchicine site on β-tubulin, preventing the curved-to-straight conformational change required for tubulin incorporation into a growing microtubule.[3][5] this compound, with its characteristic dimethoxybenzoyl "A" ring and oxazole "B" ring, fits the pharmacophore model of a colchicine-site binding agent. This guide outlines the experimental framework to validate this hypothesis and characterize its anticancer potential.
Synthesis Pathway Overview
The synthesis of 2,4-disubstituted oxazoles can be achieved through several established methods.[6][7] A common and effective route is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[8]
-
Step 1: Acylation of an appropriate aminoketone with 2,4-dimethoxybenzoyl chloride.
-
Step 2: Cyclodehydration of the resulting intermediate using a dehydrating agent (e.g., sulfuric acid, phosphorus oxychloride) to yield the final this compound product.
Scientist's Note: The purity of the final compound is critical for accurate biological evaluation. Post-synthesis, purification via column chromatography and characterization by NMR and mass spectrometry are mandatory to ensure a purity of >95%.
Biochemical Characterization: Direct Tubulin Interaction
The primary biochemical validation for a putative tubulin inhibitor is to demonstrate its direct effect on the polymerization of purified tubulin in vitro.
Principle of the In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin heterodimers into microtubules. The polymerization process is initiated by GTP and an increase in temperature (37°C) and follows a sigmoidal curve representing nucleation, growth, and plateau phases.[1] The extent of polymerization can be measured in real-time by monitoring the increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules.[9] Inhibitors will reduce the rate and extent of this fluorescence increase.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar) containing:
-
Lyophilized >99% pure tubulin (porcine or bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent Reporter
-
-
This compound (test compound), stock in DMSO
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
Pre-chilled, opaque, 96-well microplates
-
Temperature-controlled fluorescence plate reader (Excitation/Emission appropriate for the reporter)
Methodology:
-
Preparation:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of ~4 mg/mL. Keep on ice at all times.
-
Prepare a "Tubulin Master Mix" on ice: For a final concentration of 2 mg/mL tubulin, mix the required volume of tubulin stock, General Tubulin Buffer, 1 mM GTP, and the fluorescent reporter as per the manufacturer's instructions.[1]
-
-
Compound Plating:
-
Prepare serial dilutions of this compound, Paclitaxel, and Nocodazole in General Tubulin Buffer at 10x the final desired concentration. Include a DMSO-only vehicle control.
-
Add 5 µL of each 10x compound dilution (or control) to the appropriate wells of a pre-chilled 96-well plate.
-
-
Initiating Polymerization:
-
Pre-warm the plate reader to 37°C.
-
To initiate the reaction, carefully add 45 µL of the cold Tubulin Master Mix to each well for a final volume of 50 µL.[1] Avoid introducing bubbles.
-
-
Data Acquisition:
-
Immediately place the plate into the 37°C plate reader.
-
Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Data Analysis and Presentation
Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect is quantified by comparing the area under the curve (AUC) or the Vmax (maximum polymerization rate) of treated samples to the vehicle control. The IC₅₀ value (concentration causing 50% inhibition of polymerization) is determined by plotting the percent inhibition against the log of the compound concentration.
| Compound | Concentration | Vmax (RFU/min) | % Inhibition | IC₅₀ (µM) |
| Vehicle (DMSO) | - | 450 ± 25 | 0% | - |
| Nocodazole | 10 µM | 35 ± 10 | 92% | ~2.5 |
| Test Compound | 1 µM | 310 ± 20 | 31% | ~2.1 |
| Test Compound | 2.5 µM | 190 ± 15 | 58% | |
| Test Compound | 5 µM | 95 ± 12 | 79% | |
| Test Compound | 10 µM | 48 ± 8 | 89% |
Table 1: Representative data from an in vitro tubulin polymerization assay.
Cellular Characterization: Phenotypic and Mechanistic Assays
Once direct inhibition is confirmed, the next step is to evaluate the compound's effect on cancer cells.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[11]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).
Protocol: Visualization of Microtubule Disruption by Immunofluorescence
This technique provides direct visual evidence of the compound's effect on the cellular microtubule network.
Methodology:
-
Cell Culture: Grow cells (e.g., A549) on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the test compound at its GI₅₀ and 5x GI₅₀ concentrations for a relevant time (e.g., 6-18 hours).[12] Include vehicle and Nocodazole controls.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.[13]
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, clone B-5-1-2) diluted in blocking buffer for 1 hour.[14]
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI, wash, and mount the coverslip onto a microscope slide.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Expected Results: Untreated cells will show a well-defined, filamentous network of microtubules. Cells treated with this compound are expected to show a diffuse, disorganized tubulin stain, indicating depolymerization of the microtubule network, similar to the Nocodazole control.
Protocol: Cell Cycle Analysis by Flow Cytometry
Disruption of the mitotic spindle should lead to cell cycle arrest at the G2/M transition. This is quantified by measuring the DNA content of cells using a fluorescent dye like Propidium Iodide (PI).
Methodology:
-
Treatment: Culture cells in 6-well plates and treat with the test compound (GI₅₀ concentration) for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours or overnight.[15]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[16] Incubate for 30 minutes in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Gate out doublets and debris.[17] Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Results: Treatment with this compound should lead to a significant accumulation of cells in the G2/M phase of the cell cycle compared to the vehicle-treated control population.
Preclinical In Vivo Evaluation
Promising in vitro results should be followed by in vivo efficacy studies, typically using human tumor xenograft models.[18][19]
Principle of Human Tumor Xenograft Models
In these models, human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or SCID mice).[18][20] This allows the growth of a human tumor in a living system, providing a platform to evaluate a drug's antitumor efficacy and potential toxicity.[21]
General Protocol: Subcutaneous Xenograft Efficacy Study
Methodology:
-
Cell Implantation: Subcutaneously inject ~5-10 million human cancer cells (e.g., MV-4-11 acute myeloid leukemia) into the flank of immunodeficient mice.[5]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at multiple doses). Administer the compound via an appropriate route (e.g., intraperitoneal, oral) on a defined schedule.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. The formula (Length x Width²)/2 is commonly used to estimate tumor volume.[19]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize animals and excise tumors for further analysis.
Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.
Workflow and Pathway Visualizations
Caption: Experimental workflow for characterizing a novel tubulin inhibitor.
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- 20. crownbio.com [crownbio.com]
- 21. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Characterization of 2-(2,4-Dimethoxybenzoyl)oxazole as a Putative PDE4 Inhibitor
Abstract
This document provides a comprehensive guide for the development of biochemical and cell-based assays to characterize 2-(2,4-Dimethoxybenzoyl)oxazole as a potential inhibitor of Phosphodiesterase 4 (PDE4). We present the scientific rationale, detailed step-by-step protocols, and data analysis guidelines for a primary biochemical screen using a Fluorescence Polarization (FP) assay and a secondary cell-based assay for measuring intracellular cyclic AMP (cAMP) levels. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel PDE4 inhibitors.
Introduction: The Rationale for Targeting PDE4
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling.[1][2][][4] The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by adenylyl cyclase (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).[2][4][5]
The PDE4 enzyme family is specific for the hydrolysis of cAMP and is predominantly expressed in immune, airway smooth muscle, and brain cells.[6][7][8] By catalyzing the conversion of cAMP to the inactive AMP, PDE4 plays a critical role in terminating cAMP signaling.[6][9] Inhibition of PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP.[6][7][10] This elevation in cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates various substrates to modulate cellular responses, often resulting in potent anti-inflammatory and bronchodilatory effects.[8][9][10] Consequently, PDE4 has emerged as a major therapeutic target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[8][11][12][13]
The compound this compound is a novel small molecule hypothesized to possess PDE4 inhibitory activity. To validate this hypothesis and characterize its potency and cellular efficacy, a systematic and robust assay development strategy is essential. This guide outlines a two-tiered approach, starting with a direct, in-vitro biochemical assay to confirm enzymatic inhibition, followed by a cell-based assay to assess activity in a more physiologically relevant context.[14][15]
Signaling Pathway Overview
The diagram below illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action for a PDE4 inhibitor.
Caption: The cAMP signaling pathway and the point of intervention for a PDE4 inhibitor.
Primary Assay: Biochemical Potency Determination
The first crucial step is to determine if this compound directly inhibits the catalytic activity of the PDE4 enzyme. A biochemical assay using purified, recombinant PDE4 enzyme is the most direct method.[15] We recommend a Fluorescence Polarization (FP) based assay due to its homogeneous "mix-and-read" format, high sensitivity, and suitability for high-throughput screening (HTS).[16][17][18]
Principle of the Fluorescence Polarization (FP) Assay
The FP assay for PDE activity relies on a competitive binding principle.[16][17] The core components are:
-
Recombinant PDE4 Enzyme: The catalyst for the reaction.
-
Fluorescently-labeled cAMP (cAMP-FAM): The substrate for the enzyme. This small molecule tumbles rapidly in solution, resulting in a low FP signal when excited with polarized light.
-
Binding Agent: Nanoparticles or antibodies that specifically bind to the product of the reaction, 5'-AMP, but not to the cyclic substrate, cAMP.
When PDE4 hydrolyzes cAMP-FAM, the resulting AMP-FAM binds to the large Binding Agent. This binding dramatically slows the molecular rotation of the fluorophore, leading to a high FP signal.[16][19] A PDE4 inhibitor will prevent the hydrolysis of cAMP-FAM, keeping it unbound and free-tumbling, thus maintaining a low FP signal. The degree of inhibition is therefore inversely proportional to the FP signal.
Caption: Principle of the Fluorescence Polarization (FP) assay for PDE4 activity.
Protocol: PDE4 FP Biochemical Assay
This protocol is adapted for a 384-well plate format and is based on commercially available kits (e.g., from BPS Bioscience).[16][17][20]
Materials and Reagents:
-
Recombinant Human PDE4 enzyme (e.g., PDE4B1, PDE4D)
-
PDE Assay Buffer
-
Fluorescein-labeled cAMP substrate (cAMP-FAM)
-
Binding Agent (AMP/GMP-specific)
-
This compound (Test Compound)
-
Roflumilast or Rolipram (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a "Complete PDE Assay Buffer" as specified by the kit manufacturer. Dilute the PDE4 enzyme and cAMP-FAM substrate to their final working concentrations in the assay buffer.
-
Compound Plating:
-
Create a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps.
-
Similarly, prepare a serial dilution of the positive control inhibitor (e.g., Roflumilast).
-
Using an acoustic dispenser or multichannel pipette, add a small volume (e.g., 200 nL) of the compound dilutions, DMSO (0% inhibition control), and a saturating concentration of the control inhibitor (100% inhibition control) to the appropriate wells of the 384-well plate.
-
-
Enzyme Addition: Add 10 µL of the diluted PDE4 enzyme solution to each well, except for the "No Enzyme" blank controls.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the diluted cAMP-FAM substrate solution to all wells to start the enzymatic reaction. The final volume should be ~20 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. This time should be optimized based on enzyme kinetics to ensure the reaction is in the linear range (typically <30% substrate conversion).
-
Reaction Termination & Detection: Add 20 µL of the diluted Binding Agent solution to all wells. This stops the reaction and initiates the detection phase.
-
Final Incubation: Incubate for 30-60 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.[19]
-
Data Acquisition: Read the plate on a microplate reader equipped for fluorescence polarization (Excitation: ~485 nm, Emission: ~530 nm).
Data Analysis and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[21][22][23]
-
Calculate Percent Inhibition:
-
The raw data will be in millipolarization units (mP).
-
Average the values for the 0% inhibition (DMSO) and 100% inhibition (control inhibitor) wells.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)])
-
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to fit the dose-response curve and determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[21][24]
| Parameter | Description | Expected Result for Active Compound |
| Maximal Inhibition | The highest percentage of inhibition achieved. | Approaches 100% |
| IC₅₀ Value | Concentration for 50% inhibition. | A low (e.g., nM to low µM) value indicates high potency. |
| Hill Slope | The steepness of the curve. | Typically around 1 for competitive inhibitors. |
| R² Value | Goodness of fit for the regression. | > 0.95 |
Secondary Assay: Cellular Efficacy Measurement
While a biochemical assay confirms direct enzyme interaction, a cell-based assay is critical to assess the compound's ability to cross the cell membrane and inhibit PDE4 in a physiological environment.[14][15][25] These assays measure the downstream consequence of PDE4 inhibition: the accumulation of intracellular cAMP. We recommend a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Principle of the HTRF cAMP Assay
HTRF assays are robust, no-wash immunoassays that use Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[26][27] The LANCE® Ultra cAMP assay from Revvity is a prime example.[28][29][30]
-
Components: The assay uses a Europium (Eu)-labeled cAMP tracer (donor) and an anti-cAMP antibody labeled with a ULight™ dye (acceptor).
-
Mechanism: In the absence of cellular cAMP, the Eu-cAMP tracer binds to the ULight-anti-cAMP antibody, bringing the donor and acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the ULight acceptor, which then emits a signal at 665 nm.
-
Inhibition Measurement: When cells are treated with a PDE4 inhibitor, intracellular cAMP levels rise. Upon cell lysis, this "free" cAMP competes with the Eu-cAMP tracer for binding to the antibody.[27][28] This competition displaces the tracer, separates the donor and acceptor, and leads to a decrease in the HTRF signal. The signal is therefore inversely proportional to the amount of cAMP produced by the cells.[28][31]
Protocol: HTRF Cell-Based cAMP Assay
This protocol is designed for adherent cells (e.g., HEK293 or U937 cells, which have high endogenous PDE4 expression) in a 384-well plate format.
Materials and Reagents:
-
HEK293 or other suitable cell line
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin (an adenylyl cyclase activator, used to stimulate baseline cAMP production)
-
IBMX (a general PDE inhibitor, often included in the buffer to prevent degradation by other PDEs)[32]
-
This compound (Test Compound)
-
Roflumilast (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
HTRF cAMP Assay Kit (e.g., LANCE Ultra cAMP Kit)[30][33] containing Eu-cAMP tracer and ULight-anti-cAMP antibody
-
White, solid-bottom, 384-well cell culture plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[14]
-
Compound Addition:
-
Prepare serial dilutions of the test compound and positive control in Stimulation Buffer.
-
Remove the culture medium from the cells and add 10 µL of Stimulation Buffer containing the appropriate concentration of the test compound, control inhibitor, or vehicle (DMSO).
-
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Stimulation: Add 10 µL of Stimulation Buffer containing Forskolin to all wells to stimulate cAMP production. The final Forskolin concentration should be at its EC₅₀ or EC₈₀, determined in separate optimization experiments.
-
Stimulation Incubation: Incubate for 30 minutes at room temperature.[29]
-
Cell Lysis and Detection:
-
Following the kit manufacturer's protocol, prepare the detection reagents.
-
Add 10 µL of the Eu-cAMP tracer solution to each well.
-
Add 10 µL of the ULight-anti-cAMP antibody solution to each well. This step lyses the cells and initiates the competitive binding.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis and EC₅₀ Determination
The effective concentration (EC₅₀) is the concentration of a drug that gives half of the maximal response.
-
Calculate HTRF Ratio: The primary data is the ratio of the acceptor signal (665 nm) to the donor signal (620 nm). Ratio = (Signal_665nm / Signal_620nm) * 10,000[26]
-
Convert Ratio to cAMP Concentration: Using a standard curve of known cAMP concentrations run in parallel on the same plate, convert the HTRF ratio for each well into a cAMP concentration (nM).[31]
-
Generate Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the inhibitor concentration.
-
Calculate EC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the EC₅₀ value.
| Parameter | Description | Expected Result for Active Compound |
| Basal cAMP | cAMP level in vehicle-treated, unstimulated cells. | Low |
| Maximal cAMP | cAMP level with Forskolin stimulation + max inhibitor. | High (plateau of the curve) |
| EC₅₀ Value | Compound concentration for 50% of maximal cAMP accumulation. | A low value indicates high cellular potency. |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 indicates an excellent assay. |
Selectivity Profiling
A critical aspect of drug development is ensuring the compound is selective for its intended target.[11][12] this compound should be tested against other PDE families (PDE1, PDE2, PDE3, PDE5, etc.) using similar biochemical assay formats to determine its selectivity profile. A highly selective PDE4 inhibitor is desirable to minimize off-target effects. The IC₅₀ values from these assays can be used to calculate a selectivity ratio (e.g., IC₅₀ PDE3 / IC₅₀ PDE4). A ratio significantly greater than 1 indicates selectivity for PDE4.
Conclusion
This document outlines a robust, two-stage assay cascade for the characterization of this compound as a PDE4 inhibitor. The primary FP biochemical assay provides a direct measure of enzymatic inhibition and potency (IC₅₀), while the secondary HTRF cell-based assay confirms cellular permeability and functional activity (EC₅₀) in a relevant physiological context. Together, these protocols provide the foundational data required to validate the compound's mechanism of action and guide further drug development efforts.
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cAMP-dependent pathway - Wikipedia. Wikipedia. [Link]
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A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. [Link]
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Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]
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How to run a cAMP HTRF assay. YouTube. [Link]
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Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. SpringerLink. [Link]
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Evaluating Novel Angiogenesis Inhibitors: A Methodological Guide for 2-(2,4-Dimethoxybenzoyl)oxazole as a Potential VEGFR-2 Inhibitor
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer Progression
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1][2] The growth and metastasis of solid tumors are critically dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients.[3][4] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with the VEGF Receptor-2 (VEGFR-2) playing a predominant role in mediating the angiogenic response.[4][5][6]
VEGFR-2, a receptor tyrosine kinase, is primarily expressed on vascular endothelial cells.[4][5] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][7][8] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[6][7][8] Given its central role, VEGFR-2 has emerged as a major therapeutic target for the development of anti-angiogenic drugs to combat cancer.[2][9][10][11]
Recent research has highlighted various heterocyclic compounds, including oxazole derivatives, as promising candidates for VEGFR-2 inhibition.[10][12][13][14] This application note provides a detailed guide for researchers and drug development professionals on the evaluation of novel small molecules as potential VEGFR-2 inhibitors, using the hypothetical compound 2-(2,4-Dimethoxybenzoyl)oxazole as an illustrative example. We will detail the essential in vitro and ex vivo assays to characterize its anti-angiogenic activity and provide step-by-step protocols to ensure reproducible and reliable results.
Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade
The primary mechanism by which small molecule inhibitors, such as oxazole derivatives, are proposed to function is through competitive binding to the ATP-binding site within the kinase domain of VEGFR-2.[9][10] This binding event prevents the phosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade that drives angiogenesis. The inhibition of this pathway is expected to reduce the proliferation and migration of endothelial cells, ultimately leading to a decrease in tumor vascularization.[4][9]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the proposed point of intervention for an inhibitor like this compound.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols for Assessing Anti-Angiogenic Activity
To thoroughly evaluate the anti-angiogenic potential of this compound, a series of well-established in vitro and ex vivo assays should be performed. These assays model different stages of the angiogenic process.[1]
In Vitro Endothelial Cell Tube Formation Assay
This assay is a cornerstone for assessing the ability of endothelial cells to differentiate and form capillary-like structures, a critical step in angiogenesis.[1][15][16][17]
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (BME), like Matrigel®. In the presence of pro-angiogenic factors, these cells will form interconnected, tube-like structures. The inhibitory effect of a compound is quantified by measuring the reduction in the formation of these networks.[1][15][16]
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Detailed Protocol:
-
Plate Preparation:
-
Cell Seeding and Treatment:
-
Culture HUVECs to 70-90% confluency.[17]
-
Harvest the cells and resuspend them in the appropriate basal medium containing any desired pro-angiogenic factors.
-
Prepare serial dilutions of this compound in the same medium. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the cell suspension (typically 1 x 10⁴ to 1.5 x 10⁴ cells) to each well of the BME-coated plate.[17]
-
Immediately add the test compound dilutions to the respective wells.
-
-
Incubation and Imaging:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 to 18 hours.[17] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Visualize and capture images of the tube networks using an inverted microscope.[16] For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[15][16]
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and the number of enclosed loops using image analysis software.
-
Compare the results from the compound-treated wells to the vehicle control to determine the inhibitory effect.
-
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis that incorporates the interactions of multiple cell types within a tissue context.[18][19]
Principle: A cross-section of an aorta is embedded in a 3D matrix, such as collagen or BME. In culture, new microvessels will sprout from the aortic ring. The effect of an inhibitor is assessed by measuring the extent of this sprouting.[18][19][20][21] This method is advantageous as it recapitulates several steps of the angiogenic process, including cell migration, proliferation, and differentiation.[19][20]
Caption: Workflow for the Ex Vivo Aortic Ring Assay.
Detailed Protocol:
-
Aorta Dissection and Preparation:
-
Humanely euthanize a rat or mouse according to institutional guidelines.
-
Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, serum-free medium.[18][20]
-
Under a dissecting microscope, carefully remove any remaining fibro-adipose and connective tissue.[18][20]
-
Slice the aorta into 1-2 mm thick rings using a sterile scalpel blade.[18][20]
-
-
Embedding and Culture:
-
Coat the wells of a 48-well plate with a layer of collagen or BME and allow it to polymerize at 37°C.[20][21]
-
Place a single aortic ring in the center of each well on top of the polymerized matrix.[18][20]
-
Cover the ring with another layer of the matrix and allow it to solidify.[19][20][21]
-
Add endothelial cell growth medium supplemented with the desired concentrations of this compound or vehicle control.[18]
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C with 5% CO₂ for 7-12 days.[18]
-
Replace the culture medium with fresh medium containing the test compound every 2-3 days.
-
Monitor the sprouting of microvessels daily using a phase-contrast microscope and capture images at regular intervals.
-
Quantify the angiogenic response by measuring the length and number of sprouts originating from the aortic ring.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[3][22][23] Its highly vascularized nature and relative ease of access make it an excellent platform for this purpose.[3][22][23]
Principle: Fertilized chicken eggs are incubated to allow for the development of the chorioallantoic membrane (CAM), a highly vascularized extraembryonic membrane. A carrier disk loaded with the test compound is placed on the CAM. The effect on blood vessel formation is observed and quantified after a few days of incubation.[3][23]
Caption: Workflow for the In Vivo Chick Chorioallantoic Membrane (CAM) Assay.
Detailed Protocol:
-
Egg Preparation:
-
Compound Application:
-
Prepare sterile, inert carrier disks (e.g., filter paper or biocompatible polymers).
-
Load the disks with a known amount of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Gently place the compound-loaded disk onto the surface of the CAM. A vehicle control disk should also be used.
-
-
Incubation and Analysis:
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.
-
After the incubation period, carefully open the egg and excise the portion of the CAM underneath the carrier disk.
-
Fix the CAM tissue (e.g., with a methanol/acetone mixture) and spread it on a microscope slide.[3][23]
-
Photograph the vasculature under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessel branch points in the area around the disk.[3][23] A significant reduction in vessel branching compared to the control indicates anti-angiogenic activity.
-
Data Presentation and Interpretation
For a clear and concise presentation of the results, quantitative data from the described assays should be summarized in tables. This allows for easy comparison of the dose-dependent effects of this compound.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.8 |
| 0.1 | 95.3 ± 4.9 | 92.1 ± 7.1 |
| 1 | 68.7 ± 5.5 | 61.4 ± 6.3 |
| 10 | 32.1 ± 4.1 | 25.8 ± 3.9 |
| 100 | 10.5 ± 2.8 | 8.2 ± 2.1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Inhibition of Microvessel Sprouting in the Aortic Ring Assay
| Concentration (µM) | Sprout Length (% of Control) | Number of Sprouts (% of Control) |
| Vehicle Control | 100 ± 7.1 | 100 ± 8.3 |
| 0.1 | 91.4 ± 6.8 | 94.5 ± 7.9 |
| 1 | 59.2 ± 6.2 | 55.1 ± 5.7 |
| 10 | 24.6 ± 3.9 | 21.9 ± 3.5 |
| 100 | 5.8 ± 1.7 | 4.3 ± 1.5 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 3: Anti-Angiogenic Effect in the CAM Assay
| Concentration (µ g/disk ) | Number of Blood Vessel Branch Points (% of Control) |
| Vehicle Control | 100 ± 9.5 |
| 1 | 88.7 ± 8.1 |
| 5 | 51.3 ± 7.4 |
| 10 | 28.9 ± 5.6** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
A consistent, dose-dependent inhibition across these assays would provide strong evidence for the anti-angiogenic potential of this compound, warranting further investigation into its efficacy and safety in more complex preclinical models.
Conclusion
The methodologies outlined in this application note provide a robust framework for the initial characterization of potential VEGFR-2 inhibitors. By employing a combination of in vitro, ex vivo, and in vivo assays, researchers can systematically evaluate the anti-angiogenic properties of novel compounds like this compound. The successful inhibition of endothelial cell tube formation, aortic ring sprouting, and CAM vascularization would strongly support the hypothesis that the compound acts as a VEGFR-2 inhibitor and justify its advancement in the drug discovery pipeline.
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Bio-Protocol. (n.d.). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Retrieved from [Link]
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Corning. (n.d.). Endothelial Cell Tube Formation Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. Retrieved from [Link]
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Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Retrieved from [Link]
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ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. Retrieved from [Link]
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PubMed. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]
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JoVE. (2014). The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved from [Link]
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PubMed. (n.d.). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved from [Link]
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Springer. (n.d.). New inhibitors of VEGFR-2 targeting the extracellular domain dimerization process. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]
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Application Notes and Protocols for Determining the Antimicrobial and Antifungal Activity of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Significance of Oxazole Derivatives in Antimicrobial Research
Oxazole derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These five-membered aromatic rings, containing one oxygen and one nitrogen atom, are integral scaffolds in numerous natural products and synthetic molecules exhibiting potent antimicrobial, antifungal, anticancer, anti-inflammatory, and antitubercular properties.[1][3] The emergence of multidrug-resistant (MDR) pathogens has created an urgent need for novel antimicrobial agents with unique mechanisms of action, positioning oxazole-based compounds as critical candidates in the drug discovery pipeline.[4]
This guide provides detailed, field-proven protocols for assessing the in vitro antimicrobial and antifungal efficacy of novel oxazole derivatives. As a senior application scientist, the following methodologies are presented not merely as procedural steps but as a self-validating framework grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6]
PART 1: Core Antimicrobial and Antifungal Susceptibility Testing
The initial evaluation of a novel oxazole derivative hinges on determining its potency against a panel of clinically relevant bacteria and fungi. The following assays are fundamental to this primary screening phase.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution assay is a quantitative method and the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism in vitro.[9] This assay is crucial for understanding the potency of an oxazole derivative and is performed in a 96-well microtiter plate format, allowing for high-throughput screening.
-
Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of bacteria (approximately 1-2 x 10⁸ CFU/mL), which is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9][10] This standardization is critical for the comparability of MIC values across different experiments and laboratories.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of non-fastidious aerobic bacteria as it is standardized for cation concentrations (calcium and magnesium) which can affect the activity of some antimicrobial agents.[11]
-
Serial Two-Fold Dilutions: This method allows for the determination of the MIC over a broad concentration range and provides a clear endpoint.
-
Preparation of Oxazole Derivative Stock Solution:
-
Dissolve the oxazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[9]
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[9] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Serial Dilution in Microtiter Plate:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the working stock solution of the oxazole derivative to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
-
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to a range of antimicrobial agents.[13][14] This method is based on the principle that an antimicrobial-impregnated disk placed on an agar surface will create a concentration gradient of the drug, and the diameter of the resulting zone of growth inhibition is proportional to the susceptibility of the organism.[14]
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[14]
-
-
Inoculation of Agar Plate:
-
Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the oxazole derivative.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.
-
The interpretation of the results (susceptible, intermediate, or resistant) is based on established zone diameter breakpoints for specific antimicrobial agents, though for novel compounds, this serves as a comparative measure of activity.[13]
-
Minimum Fungicidal Concentration (MFC) Determination
For antifungal activity, it is often necessary to determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungi). The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[15][16]
-
Perform an Antifungal MIC Assay:
-
Follow the broth microdilution protocol as described for bacteria, but with the following modifications:
-
-
Subculturing:
-
After determining the MIC, take a 20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[17]
-
Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.
-
-
Incubation and MFC Determination:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial screening of oxazole derivatives for their antimicrobial and antifungal activities, as well as their preliminary safety profile. Adherence to these standardized methods, particularly those endorsed by CLSI, is paramount for generating reliable and reproducible data that can confidently guide further drug development efforts. The substitution pattern on the oxazole ring plays a crucial role in the biological activity, and these assays are the foundational tools for elucidating structure-activity relationships (SAR). [3][4]
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Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776-3781. Retrieved from [Link]
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D'Amico, C., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(8), 833. Retrieved from [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Retrieved from [Link]
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El-Banna, T. E.-S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7877-7890. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3954-3959. Retrieved from [Link]
-
Lin, G., et al. (2011). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 49(12), 4333-4335. Retrieved from [Link]
- Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
- Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
- protocols.io. (2017). Minimal Inhibitory Concentration (MIC).
- ResearchGate. (2025). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study.
- Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).
- Centers for Medicare & Medicaid Services. (n.d.). ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD).
- MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- YouTube. (n.d.). Nccls Guidelines For Antimicrobial Susceptibility Testing.
-
Thornsberry, C. (1985). NCCLS Standards for Antimicrobial Susceptibility Tests. Laboratory Medicine, 16(1), 26-30. Retrieved from [Link]
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Application Notes and Protocols for Flow Cytometry Analysis with 2-(2,4-Dimethoxybenzoyl)oxazole Staining
Authored by: A Senior Application Scientist
Introduction: The Emergence of Oxazole-Based Fluorophores in Cellular Analysis
For researchers, scientists, and professionals in drug development, the precise interrogation of cellular processes is paramount. Flow cytometry stands as a cornerstone technique for high-throughput, quantitative analysis of single cells. The selection of fluorescent probes is a critical determinant of experimental success, directly impacting the quality and reliability of the data obtained. While traditional fluorophores are well-established, the class of oxazole-based compounds is rapidly gaining prominence for its versatile and tunable photophysical properties.[1]
This guide provides an in-depth exploration of 2-(2,4-Dimethoxybenzoyl)oxazole, a representative member of the oxazole family of fluorophores, for flow cytometric applications. We will delve into the scientific principles underpinning its use, provide detailed protocols for its application, and discuss the critical aspects of experimental design and data interpretation. As a Senior Application Scientist, the aim is to not only provide a set of instructions but to also impart the experiential knowledge required to troubleshoot and optimize these powerful techniques for your specific research needs.
Scientific Principles and Rationale
The utility of a fluorescent probe is dictated by its photophysical characteristics and its interaction with the cellular environment. Oxazole derivatives, as a class, offer several advantages that make them attractive for cellular imaging and analysis.
The Oxazole Scaffold: A Platform for Tunable Fluorescence
The core of this compound is the oxazole ring, a five-membered heterocycle. This scaffold can be chemically modified to fine-tune its fluorescent properties.[1] Substitutions on the oxazole ring system can alter the electron distribution within the molecule, thereby influencing its absorption and emission spectra. This allows for the rational design of probes with specific excitation and emission wavelengths, a crucial feature for multicolor flow cytometry experiments where spectral overlap must be minimized.
Environmental Sensitivity: A Probe for Cellular Microenvironments
A key feature of many oxazole derivatives is their solvatochromism, meaning their fluorescence is sensitive to the polarity of their immediate surroundings.[1] This property can be leveraged to probe specific cellular compartments or changes in the cellular state. For instance, some oxazole-based dyes exhibit enhanced fluorescence in the acidic environment of lysosomes.[2] The dimethoxybenzoyl substitution in our featured compound may influence its lipophilicity and, consequently, its subcellular localization and environmental sensitivity.
Mechanism of Staining and Cellular Targets
While the precise cellular targets of novel probes require empirical determination, the chemical structure of this compound suggests it is a lipophilic molecule capable of crossing the cell membrane. Its fluorescence may be enhanced upon binding to intracellular components, such as proteins or lipids, or in response to changes in the intracellular environment. Some oxazole derivatives have been shown to interact with tubulin and can be used to analyze cell cycle progression.[3]
Core Experimental Workflow
A successful flow cytometry experiment using this compound staining involves a series of well-controlled steps, from sample preparation to data analysis. The following diagram illustrates the typical workflow.
Figure 1: A generalized workflow for flow cytometry analysis using this compound staining.
Detailed Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Cell Preparation for Staining
The quality of your starting cell suspension is critical for obtaining reliable flow cytometry data.[4]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cell line
-
Trypsin-EDTA (for adherent cells)
-
Fetal Bovine Serum (FBS)
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
-
Trypan blue or other viability dye
Procedure for Adherent Cells:
-
Aspirate the cell culture medium.
-
Wash the cell monolayer once with PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding complete culture medium containing FBS.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a centrifuge tube.
Procedure for Suspension Cells:
-
Transfer the cell culture directly to a centrifuge tube.
Washing and Counting:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 5 mL of cold PBS.
-
Centrifuge again at 300-400 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of PBS or staining buffer.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue. Aim for a viability of >95%.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in cold staining buffer.
Protocol 2: Staining with this compound
This protocol is designed for a generic analysis. The optimal staining concentration and incubation time should be determined empirically through titration experiments.
Materials:
-
Prepared single-cell suspension (1 x 10^6 cells/mL)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
Procedure:
-
Prepare a working solution of this compound in staining buffer. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.
-
Aliquot 1 mL of the cell suspension into each flow cytometry tube.
-
Add the appropriate volume of the working stain solution to each tube.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells by adding 2 mL of cold staining buffer and centrifuging at 300-400 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of staining buffer for analysis.
-
Keep the samples on ice and protected from light until acquisition on the flow cytometer.
Data Acquisition and Analysis
Flow Cytometer Setup
-
Laser and Filter Selection: Based on the known photophysical properties of oxazole derivatives, which typically absorb in the UV to blue region and emit in the blue to green region, select the appropriate laser (e.g., 405 nm or 488 nm) and emission filter (e.g., a bandpass filter around 525/50 nm).[5]
-
Compensation: If performing multicolor analysis, it is essential to prepare single-stained compensation controls to correct for spectral overlap.
-
Voltage and Gain Settings: Use an unstained control sample to set the baseline voltages for the detectors. Adjust the settings for the channel detecting the oxazole stain so that the negative population is on scale and there is room for the positive signal.
Gating Strategy
A logical gating strategy is crucial for isolating the cell population of interest and excluding debris and doublets.
Figure 2: A basic gating strategy for flow cytometry analysis.
Validation and Controls: The Hallmarks of Rigorous Science
Every flow cytometry experiment must include a set of controls to ensure the validity of the results.[6][7]
| Control Type | Purpose |
| Unstained Control | To assess background fluorescence and set detector voltages. |
| Single-Stain Controls | For calculating compensation in multicolor experiments. |
| Isotype Controls (if applicable) | To control for non-specific antibody binding (less relevant for small molecule dyes). |
| Biological Controls | Positive and negative control cell populations to confirm the stain is working as expected. |
Potential Applications and Further Investigations
The versatility of oxazole-based dyes opens up a range of potential applications in flow cytometry.
-
Cell Cycle Analysis: Some oxazole derivatives have been shown to interfere with microtubule formation, leading to G2/M arrest.[3] This property could be exploited for cell cycle studies.
-
Apoptosis Detection: Changes in cellular morphology and membrane potential during apoptosis could alter the staining pattern of environmentally sensitive oxazole dyes.
-
Drug Screening: The high-throughput nature of flow cytometry makes it an ideal platform for screening compound libraries for their effects on cells, using an oxazole-based stain as a readout.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Suboptimal staining concentration or insufficient washing. | Titrate the staining concentration and increase the number of wash steps.[8] |
| Weak Signal | Low staining concentration or inappropriate laser/filter combination. | Increase the stain concentration and ensure the cytometer is configured correctly for the dye's spectral properties. |
| High Cell Death | Cytotoxicity of the staining compound. | Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of the dye and use a lower concentration for staining.[2] |
Conclusion
This compound and other members of the oxazole family of fluorophores represent a valuable addition to the toolkit of researchers in cell biology and drug discovery. Their tunable photophysical properties and environmental sensitivity offer unique opportunities for probing cellular structure and function. By following the detailed protocols and principles outlined in this guide, and by paying close attention to experimental design and validation, researchers can confidently incorporate these powerful probes into their flow cytometry workflows to generate high-quality, reproducible data.
References
-
Adhikary, S., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12(1), 1-18. Available at: [Link]
-
Royal Society of Chemistry. (2015). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. New Journal of Chemistry, 39(10), 7694-7700. Available at: [Link]
-
Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3853-3866. Available at: [Link]
-
Gaikwad, A., et al. (2023). Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway. European Journal of Medicinal Chemistry, 262, 115895. Available at: [Link]
-
BioTechniques. (2016). Two-step Protocol For Preparing Adherent Cells For High-Throughput Flow Cytometry. Available at: [Link]
-
PubMed. (2014). Synthesis, fluorescence properties and applications of two novel oxadiazole-based stilbene optical brighteners as UV protectants for insect baculovirus. Available at: [Link]
-
PubMed. (2011). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Available at: [Link]
-
ResearchGate. (2015). Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. Available at: [Link]
-
MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Available at: [Link]
-
PubMed. (2023). Flow Cytometry Method Validation Protocols. Available at: [Link]
-
PubMed. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. Available at: [Link]
-
PubMed. (2013). New fluorogenic dyes for analysis of cellular processes by flow cytometry and confocal microscopy. Available at: [Link]
-
Creative Biolabs. (n.d.). Flow Cytometry Protocol & Troubleshooting. Available at: [Link]
-
ResearchGate. (2019). Relevance of Antibody Validation for Flow Cytometry. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. Available at: [Link]
-
PubMed. (2023). Summary of validation considerations with real-life examples using both qualitative and semiquantitative flow cytometry assays. Available at: [Link]
Sources
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- 2. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Flow Cytometry Method Validation Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Summary of validation considerations with real-life examples using both qualitative and semiquantitative flow cytometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(2,4-Dimethoxybenzoyl)oxazole Synthesis
Welcome to the technical support center for the synthesis of 2-(2,4-dimethoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and product purity. The information herein is structured in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Synthetic Challenge
2-Acyloxazoles are valuable heterocyclic motifs in medicinal chemistry and materials science. The target molecule, this compound, is typically synthesized via the Friedel-Crafts acylation of oxazole with 2,4-dimethoxybenzoyl chloride. While theoretically straightforward, this reaction is often plagued by issues such as low yields, complex side-product formation, and purification difficulties. The oxazole ring, while aromatic, exhibits unique reactivity; it is sensitive to strong acids and can undergo nucleophilic attack or ring-opening under harsh conditions.[1][2] This guide provides expert insights and validated protocols to overcome these challenges.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The most common approach involves the reaction of oxazole with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Caption: General scheme for Friedel-Crafts acylation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?
Low yields are the most common complaint. The root cause often lies in one of four areas: reagent quality, reaction conditions, catalyst choice, or the inherent reactivity of the oxazole ring.
-
Reagent Purity and Handling :
-
2,4-Dimethoxybenzoyl Chloride : This reagent is susceptible to hydrolysis. Use a freshly opened bottle or a recently prepared sample. A patent describes a high-yield synthesis from 2,4-dimethoxybenzoic acid using thionyl chloride and catalytic DMF in THF, which can be adapted for laboratory use.[3]
-
Oxazole : Ensure the oxazole is pure and dry. Distillation is recommended for older stock.
-
Solvent and Atmosphere : The reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., DCM, DCE, or CS₂) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Temperature : Friedel-Crafts reactions are typically run at low temperatures (0 °C to -20 °C) to minimize side reactions. Adding the acyl chloride slowly to the mixture of oxazole and Lewis acid at a controlled temperature is critical. Increasing the temperature does not always lead to higher yields and can promote decomposition.[4]
-
Lewis Acid Stoichiometry and Choice : Over- or under-charging the Lewis acid can be detrimental. Typically, 1.1 to 1.5 equivalents are used. Strong Lewis acids like AlCl₃ can sometimes coordinate too strongly with the oxazole nitrogen, deactivating the ring, or promoting ring-opening. Consider milder Lewis acids like FeCl₃ or ZnCl₂.
-
Side Reactions : The primary competing reaction is acylation at the C5 position. The electron-deficient nature of the oxazole ring makes electrophilic substitution challenging compared to more activated aromatic systems.[2]
Q2: My TLC shows multiple product spots. What are the likely side products and how can I minimize them?
The formation of multiple products complicates purification and reduces the yield of the desired isomer.
-
Isomeric Products : The main isomer formed is typically the desired 2-acyl oxazole, but C5 and C4 acylation can also occur. The reactivity order for electrophilic substitution is generally C4 > C5 > C2, but this can be influenced by the reaction conditions and the specific Lewis acid used.[2] The formation of the C2-acylated product relies on the specific coordination of the Lewis acid.
-
Ring-Opened Products : Under strongly acidic conditions, the oxazole ring can be cleaved.[5][6] This is especially true if water is present, which can hydrolyze the Lewis acid to generate strong Brønsted acids (like HCl from AlCl₃). This leads to a complex mixture of degradation products.
-
Di-acylation : Although less common due to the deactivating effect of the first acyl group, di-acylation is possible if excess acyl chloride and harsh conditions are used.
Minimization Strategy :
-
Use Milder Conditions : Experiment with less reactive Lewis acids (e.g., Zn(OTf)₂).[7]
-
Control Stoichiometry : Use a slight excess (1.1 eq.) of the acyl chloride and ensure it is the limiting reagent relative to the oxazole.
-
Consider an Alternative Route : If isomer formation is persistent, switching to a regioselective synthesis method is the most effective solution (see Q3).
Q3: The Friedel-Crafts acylation is proving inefficient. Is there a more reliable and higher-yielding synthetic route?
Yes. A superior and highly recommended alternative is the reaction of a 2-magnesiated or 2-lithiated oxazole with an electrophile. This approach offers excellent regioselectivity and generally provides higher yields.[8] The reaction between a 2-oxazole Grignard reagent and a Weinreb amide is particularly effective.
The Organometallic Approach Workflow:
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Aroyloxazoles
Welcome to the technical support center for the synthesis of 2-aroyloxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges, focusing on troubleshooting side reactions and purification issues through a practical question-and-answer format. Our insights are grounded in established chemical principles and field-proven experience to ensure you can achieve optimal results in your experiments.
I. General Troubleshooting & FAQs
This section covers broad questions that frequently arise during the synthesis of 2-aroyloxazoles, regardless of the specific synthetic route employed.
Q1: My reaction yield is consistently low. What are the first things I should check?
A1: Low yields are a common frustration. Before delving into route-specific issues, a systematic check of the fundamentals is crucial. Consider the following:
-
Purity of Starting Materials: Ensure your 2-acylaminoketone or enamide precursor is pure. Impurities can inhibit the reaction or lead to a cascade of side products. Recrystallization or column chromatography of the starting material is often a worthwhile investment.
-
Solvent and Reagent Quality: Use dry, high-purity solvents, especially for moisture-sensitive reactions. Dehydrating agents and oxidants can degrade over time; using freshly opened or properly stored reagents is recommended.
-
Reaction Stoichiometry and Concentration: Carefully verify the molar ratios of your reactants and catalysts. Running the reaction at the optimal concentration is also key; reactions that are too dilute may be slow, while overly concentrated reactions can promote bimolecular side reactions.
-
Temperature Control: Inadequate temperature control can lead to decomposition of starting materials or products, or favor the formation of undesired byproducts. Ensure your reaction is heated uniformly and maintained at the specified temperature.
-
Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure you have established and maintained an effective inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing a complex mixture of products by TLC/LC-MS. How do I begin to identify the side products?
A2: A complex product mixture can be daunting. A logical approach to identification is key:
-
Characterize the Desired Product: If you have a pure sample of your target 2-aroyloxazole, run it as a standard on your TLC plate or LC-MS to identify its retention factor (Rf) or retention time.
-
Analyze Starting Materials: Spot or inject your starting materials to see if they are unreacted.
-
Hypothesize Common Side Reactions: Based on your synthetic route (discussed in detail in the following sections), predict the most likely side products. For example, in a Robinson-Gabriel synthesis using strong acid, look for sulfonated or charred material.
-
Spectroscopic Analysis: If possible, isolate the major byproducts by preparative TLC or column chromatography and characterize them using NMR, IR, and mass spectrometry. This will provide definitive structural information.
Q3: What are the general strategies for purifying 2-aroyloxazoles?
A3: The purification strategy will depend on the specific impurities present. However, some general techniques are widely applicable:
-
Column Chromatography: This is the most common method for purifying 2-aroyloxazoles. Silica gel is a standard stationary phase, and a gradient of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used for elution.
-
Recrystallization: If your 2-aroyloxazole is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene. A two-solvent system is often beneficial for these types of polar aromatic compounds.[1][2]
-
Aqueous Workup: A well-designed aqueous workup can remove many common impurities. For example, a wash with a saturated sodium bicarbonate solution can remove acidic byproducts, while a wash with dilute acid can remove basic impurities.
II. Troubleshooting the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylaminoketone, is a classic and widely used method for preparing oxazoles.[3] However, it is not without its challenges.
Q4: I'm using concentrated sulfuric acid as the dehydrating agent and getting a low yield of a dark, tarry product. What's happening?
A4: The use of strong protic acids like concentrated sulfuric acid is a common cause of low yields and product decomposition in the Robinson-Gabriel synthesis. The primary issues are:
-
Charring: The aggressive nature of concentrated sulfuric acid can lead to the decomposition and polymerization of the organic substrate, resulting in the formation of insoluble, tarry materials.
-
Sulfonation: If your 2-aroyloxazole contains an activated aromatic ring, electrophilic aromatic sulfonation can occur, leading to the formation of undesired sulfonic acid byproducts.[4]
Troubleshooting Strategies:
-
Switch to a Milder Dehydrating Agent: Consider using polyphosphoric acid (PPA), which often provides higher yields with less charring.[5] Other alternatives include phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[3]
-
Optimize Reaction Temperature: If you must use sulfuric acid, carefully control the temperature. Running the reaction at a lower temperature for a longer period may reduce charring.
-
Purification of Sulfonated Byproducts: If sulfonation is the primary side reaction, the sulfonic acid byproduct is significantly more polar than the desired 2-aroyloxazole. This difference in polarity can be exploited during purification. An aqueous workup with a bicarbonate wash can help to remove the acidic byproduct. During column chromatography, the sulfonic acid will have a much lower Rf and may remain on the baseline.
Q5: I'm using POCl₃ in DMF and have isolated a byproduct with an additional aldehyde group. What is this and how can I avoid it?
A5: This is a classic example of the Vilsmeier-Haack reaction . The combination of POCl₃ and DMF forms the Vilsmeier reagent, which is an effective formylating agent for electron-rich aromatic rings. If your 2-aroyloxazole precursor contains such a ring system, this side reaction is highly likely.[5]
Troubleshooting Strategies:
-
Avoid the POCl₃/DMF Combination: The simplest solution is to use a different dehydrating agent that does not induce formylation, such as PPA or TFAA.
-
Change the Solvent: If POCl₃ is the desired dehydrating agent, switching to a non-formylating solvent like pyridine or acetonitrile may prevent the Vilsmeier-Haack reaction.
-
Purification from Formylated Byproducts: The formylated byproduct will be more polar than the desired 2-aroyloxazole. This allows for separation by column chromatography. Additionally, there are chemical methods to remove the formyl group, though these add extra steps to your synthesis.[6][7][8]
| Dehydrating Agent | Common Side Reactions | Troubleshooting Recommendations |
| Conc. H₂SO₄ | Charring, sulfonation of aromatic rings. | Use a milder agent like PPA. Optimize temperature. Purify via aqueous workup and chromatography. |
| POCl₃ in DMF | Vilsmeier-Haack formylation of electron-rich aromatics. | Avoid DMF; use a non-formylating solvent or a different dehydrating agent (PPA, TFAA). |
| Polyphosphoric Acid (PPA) | High viscosity can make stirring difficult. | Use a mechanical stirrer. Ensure adequate heating to reduce viscosity. |
| Trifluoroacetic Anhydride (TFAA) | Can be aggressive; may not be suitable for all substrates. | Often used in solid-phase synthesis.[3] Careful temperature control is necessary. |
Logical Workflow for Troubleshooting Robinson-Gabriel Synthesis
III. Troubleshooting Oxidative Cyclization Methods
Oxidative cyclization of enamides or related precursors offers a modern and often milder alternative to the Robinson-Gabriel synthesis. Common oxidants include hypervalent iodine reagents like phenyliodine diacetate (PIDA) and Dess-Martin periodinane (DMP), as well as various copper-catalyzed systems.[3][9][10]
Q6: I am attempting an oxidative cyclization of an enamide using PIDA and observing multiple unidentified spots on my TLC. What are the likely side reactions?
A6: Phenyliodine(III) diacetate (PIDA) is a powerful oxidant, and while effective for the desired cyclization, it can participate in other oxidative pathways, especially if the reaction is not carefully controlled.[10] Potential side reactions include:
-
Over-oxidation: If other sensitive functional groups are present in your molecule, they may be oxidized by PIDA. For example, primary alcohols could be oxidized to aldehydes or carboxylic acids.
-
C-C Bond Cleavage: In some cases, PIDA can mediate the oxidative cleavage of C-C double bonds, leading to fragmentation of your starting material.[11]
-
Acetoxylation: PIDA can act as an acetoxylating agent, leading to the introduction of an acetate group at various positions on your molecule.[12]
Troubleshooting Strategies:
-
Control Stoichiometry: Use the minimum effective amount of PIDA to avoid over-oxidation. A careful titration of the oxidant may be necessary to optimize the reaction.
-
Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further oxidation of the product.
-
Protecting Groups: If your substrate contains sensitive functional groups, consider protecting them before the oxidation step.
Q7: My copper-catalyzed oxidative cyclization is not proceeding to completion. What factors should I investigate?
A7: Copper-catalyzed reactions can be sensitive to a variety of factors. If you are experiencing incomplete conversion, consider the following:
-
Catalyst Activity: Ensure your copper catalyst is active. Copper(I) salts are prone to oxidation to copper(II) on exposure to air. Using a freshly opened bottle or a well-stored catalyst is important.
-
Ligand Effects: The choice of ligand can have a profound impact on the efficiency of the catalytic cycle. If you are using a literature procedure, ensure you are using the exact ligand specified.
-
Oxidant: Many copper-catalyzed oxidative cyclizations use an external oxidant. The nature and amount of this oxidant are critical. Ensure it is added at the correct rate and in the proper amount.
-
Atmosphere: While some reactions use air or oxygen as the terminal oxidant, others require an inert atmosphere to prevent catalyst deactivation. Be sure to follow the procedure's specifications regarding the reaction atmosphere.
Logical Workflow for Troubleshooting Oxidative Cyclization
IV. Detailed Experimental Protocol: Robinson-Gabriel Synthesis of a 2-Aroyloxazole using PPA
This protocol provides a general method for the synthesis of a 2-aroyl-5-substituted oxazole from a 2-acylaminoketone using polyphosphoric acid.
Materials:
-
2-Acylaminoketone (1.0 eq)
-
Polyphosphoric acid (PPA) (10 wt. eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylaminoketone (1.0 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (10 wt. eq) to the flask. The mixture will be viscous.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The optimal temperature may vary depending on the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. To take a sample, carefully remove a small aliquot of the hot, viscous mixture and quench it in a vial containing water and ethyl acetate. Extract the organic layer for TLC analysis.
-
Quenching: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the aqueous mixture until the pH is neutral or slightly basic (pH 7-8). This should be done in a large beaker to accommodate any foaming.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 2-aroyloxazole.
V. References
-
Wendlandt, A. E., & Stahl, S. S. (2015). Copper(II)-mediated oxidative cyclization of enamides to oxazoles. Organic & Biomolecular Chemistry, 13(33), 8758–8761. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Sciencemadness.org. (2020). Recrystallization with dual solvent system?. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
European Patent Office. (2001). AROMATIC SULFONATION REACTIONS. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
YouTube. (2013). Recrystallization Solvent Pair. [Link]
-
Google Patents. (n.d.). DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
-
Google Patents. (n.d.). US2403972A - Process for extracting an aromatic hydrocarbon from a mixture containing other hydrocarbons.
-
Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]
-
Google Patents. (n.d.). GB2098220A - Removal of formyl groups from n-formyl peptides.
-
Google Patents. (n.d.). US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
-
Google Patents. (n.d.). US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
-
Wikipedia. (2023). Formylation. [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). [Link]
-
PubMed. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
MDPI. (2022). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. [Link]
-
ResearchGate. (2022). PIDA‐mediated oxidative breakage of enamide C−C double bond. [Link]
-
Wipf Group, University of Pittsburgh. (2007). Alcohol Oxidations. [Link]
-
Wikipedia. (2023). Dess–Martin periodinane. [Link]
-
Reiz, A. E., & Vederas, J. C. (2018). Dess-Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry, 16(4), 593–597. [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. [Link]
-
RSC Publishing. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]
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- 3. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]
- 6. GB2098220A - Removal of formyl groups from n-formyl peptides - Google Patents [patents.google.com]
- 7. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
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- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 12. mdpi.com [mdpi.com]
Reducing photobleaching of 2-(2,4-Dimethoxybenzoyl)oxazole in live-cell imaging
Technical Support Center: Live-Cell Imaging with Oxazole-Based Fluorophores
Introduction for the Researcher
Welcome to the technical support guide for imaging with oxazole-based fluorescent probes. This document is designed for researchers, scientists, and drug development professionals who are utilizing novel or specialized fluorophores, such as 2-(2,4-Dimethoxybenzoyl)oxazole, in their live-cell imaging experiments. While specific photophysical data for every novel compound is not always available, the principles of photobleaching are universal. This guide provides a framework for systematically identifying and mitigating photobleaching by combining foundational photochemistry with practical, field-proven troubleshooting strategies. Our goal is to empower you to protect your fluorescent signal, ensure data integrity, and maintain the physiological health of your live samples.
Part 1: Troubleshooting Guide - Why is My Signal Fading?
This section is structured to help you diagnose and solve photobleaching issues in real-time. Each question addresses a common problem, explains the underlying cause, and provides a step-by-step protocol for resolution.
Question 1: "My fluorescence signal is bright initially but fades rapidly within the first few seconds of illumination. What is the primary cause and my first line of defense?"
Expert Analysis: This classic sign of rapid photobleaching is almost always due to excessive excitation light intensity. Every fluorophore has a finite number of photons it can emit before it is irreversibly destroyed.[1][2] High-intensity illumination accelerates this process dramatically by increasing the rate at which fluorophores enter reactive excited states.[3] The primary mechanism involves the generation of reactive oxygen species (ROS) which chemically attack the fluorophore, rendering it non-fluorescent.[4][5][6]
Troubleshooting Workflow:
Step-by-Step Protocol: Optimizing Illumination
-
Reduce Laser/LED Power: Immediately decrease the excitation light source to the lowest possible setting that still provides a discernible signal (e.g., 1-5% of maximum power).[7]
-
Use Neutral Density (ND) Filters: If your microscope uses an arc lamp (mercury, xenon), insert an ND filter (e.g., 80-90% transmittance reduction) to attenuate the light before it reaches your sample.[3][8][9]
-
Decrease Exposure Time: Shorten the camera's exposure time. The total light dose delivered to the sample is a product of intensity and time.[10][11]
-
Increase Detector Sensitivity: Compensate for the lower signal by increasing the camera's gain or using binning. While this may increase noise, it preserves the fluorophore. Modern sensitive detectors (sCMOS, EMCCD) are crucial here.[10]
-
Iterate for Signal-to-Noise Ratio (SNR): Gradually increase power, exposure, or gain until you achieve the minimum acceptable SNR for your analysis. Your goal is not the prettiest picture, but the most quantitative and reproducible data.
Question 2: "I've optimized my illumination settings, but my signal still degrades over the course of a long time-lapse experiment. What's happening and what can I do chemically?"
Expert Analysis: Even with optimized illumination, cumulative photodamage will occur during long-term imaging. The primary culprit is molecular oxygen, which is essential for cell viability but also fuels photobleaching.[4][12] When a fluorophore like this compound enters a long-lived, non-fluorescent "triplet state," it can react with ground-state triplet oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).[6][13] This singlet oxygen then attacks and destroys other nearby fluorophore molecules, creating a cascading destructive effect.
Solution: Implement an Antifade Reagent System. Antifade reagents are chemical compounds added to the live-cell imaging media to suppress these harmful reactions.[14] They work primarily as ROS scavengers or triplet state quenchers.[14][15]
Recommended Antifade Agents for Live-Cell Imaging
| Reagent | Mechanism of Action | Recommended Starting Concentration | Key Considerations |
| Trolox | Vitamin E analog; potent ROS scavenger and triplet state quencher.[14][16][17] | 100-500 µM | Cell-permeable and low cytotoxicity in many cell lines.[17] The oxidized form, Trolox-quinone, also contributes to protection.[14] |
| n-Propyl gallate (NPG) | ROS scavenger.[18][19] | 50-200 µM | Effective, but can have anti-apoptotic properties that may interfere with some biological studies.[18] |
| Ascorbic Acid (Vitamin C) | Antioxidant; reduces ROS. | 50-200 µM | Can be effective but may impact cellular redox state. Often used in combination with other agents. |
Step-by-Step Protocol: Using Trolox in Live-Cell Media
-
Prepare a Stock Solution: Dissolve Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in DMSO or ethanol to create a concentrated stock (e.g., 100 mM). Store at -20°C.
-
Prepare Imaging Media: On the day of the experiment, warm your standard cell culture media to 37°C.
-
Dilute Trolox: Add the Trolox stock solution directly to the pre-warmed imaging media to achieve your desired final concentration (start with 200 µM). Vortex gently to mix.
-
Equilibrate Cells: Replace the existing media on your cells with the Trolox-containing imaging media. Allow the cells to incubate for at least 15-30 minutes before starting your imaging session to allow for reagent uptake.
-
Image and Compare: Acquire your time-lapse series and compare the fluorescence decay curve to a control experiment without Trolox.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photobleaching? A: Photobleaching is the irreversible photochemical destruction of a fluorophore.[2] It primarily occurs when the fluorophore, after absorbing a photon, enters a long-lived excited triplet state instead of returning directly to the ground state.[1][13] In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) like singlet oxygen.[6] These ROS then chemically modify and destroy the fluorophore's structure, permanently preventing it from fluorescing.[5]
Q2: Are oxazole-based dyes like this compound particularly prone to photobleaching? A: Oxazole-based fluorophores are a diverse class known for their tunable and environmentally sensitive fluorescence properties.[20] Their photostability is highly dependent on the specific chemical substitutions on the core structure. While no specific data exists for this compound in the public domain, its stability will be governed by the same principles as other organic dyes. The key is to assume it is susceptible to photobleaching and proactively implement the strategies outlined in this guide.
Q3: What is an oxygen scavenging system and when should I use it? A: An oxygen scavenging system is an enzymatic method to remove dissolved oxygen from the imaging medium, thereby starving the primary photobleaching reaction.[19][21] The most common system is a combination of glucose oxidase and catalase (GODCAT).[19][22] Glucose oxidase consumes glucose and oxygen to produce gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide.[23]
-
When to use it: This is an aggressive strategy best reserved for highly sensitive experiments, such as single-molecule imaging, or when other antifade reagents are insufficient.
-
Caution: Removing oxygen will induce hypoxia and alter cell physiology, potentially leading to ATP depletion and experimental artifacts.[24] It is critical to run control experiments to ensure the observed biological phenomena are not artifacts of the imaging conditions.
Q4: Can my choice of microscope hardware make a difference? A: Absolutely. Modern microscopy hardware is designed to minimize phototoxicity and photobleaching.[10]
-
Light Source: LEDs are preferable to arc lamps as their intensity can be precisely and rapidly controlled.[9]
-
Detectors: High quantum efficiency sCMOS or EMCCD cameras capture more of the emitted photons, meaning you can use less excitation light to get the same quality image.[10]
-
Confocality: Spinning disk confocal microscopy is generally gentler on live cells than laser scanning confocal for long-term imaging because it illuminates multiple points simultaneously with lower power and is camera-based.[10]
-
Advanced Techniques: Two-photon or light-sheet microscopy can further reduce phototoxicity by confining excitation to a very thin focal plane.[4][25]
Q5: What is the difference between photobleaching and phototoxicity? A: They are related but distinct concepts.
-
Photobleaching is the destruction of the fluorophore, resulting in signal loss.[2][10]
-
Phototoxicity is damage to the live cell caused by the imaging process.[4][10][25] This damage is largely mediated by the same ROS generated during photobleaching.[11] Phototoxicity can manifest as altered cell morphology, mitotic arrest, or even cell death, compromising the biological validity of your experiment.[4][25] Reducing photobleaching almost always reduces phototoxicity.
References
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide . (n.d.). KEYENCE. [Link]
-
Icha, J., Weber, M., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it . BioEssays. [Link]
-
How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging . (n.d.). Andor Technology. [Link]
-
Icha, J., Weber, M., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it . MPI-CBG Publications. [Link]
-
Stennett, E. M., & Optional, A. (2021). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity . Journal of Cell Science. [Link]
-
Douthwright, J. A., & Sluder, G. (2017). Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it . Journal of Cellular Physiology. [Link]
-
Dutta, S. (2018). Minimizing Photobleaching in Fluorescence Microscopy . News-Medical.Net. [Link]
-
Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments . Biophysical Journal. [Link]
-
Glembockyte, V., et al. (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates . Chemical Communications. [Link]
-
Photobleaching in Live Cell Imaging . (2018). Biocompare. [Link]
-
Valencia, D., et al. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity . Chemical Science. [Link]
-
FluMaXx VLS (Oxygen scavenger for single molecule imaging) . (n.d.). Hypermol. [Link]
-
Mori, M., et al. (2018). Minimizing ATP depletion by oxygen scavengers for single-molecule fluorescence imaging in live cells . PNAS. [Link]
-
Valencia, D., et al. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity . Chemical Science. [Link]
-
Kanczok, S., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation . Optics Express. [Link]
-
Vitriol, E., & Jacobson, K. (2012). Fluorescence Live Cell Imaging . Methods in Cell Biology. [Link]
-
Fluorophore Photobleaching Literature References . (n.d.). Nikon's MicroscopyU. [Link]
-
Aitken, C. E., et al. (2008). An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments . Semantic Scholar. [Link]
-
Kim, H., et al. (2016). Acidification of the Oxygen Scavenging System in Single-Molecule Fluorescence Studies: In Situ Sensing with a Ratiometric Dual-Emission Probe . Analytical Chemistry. [Link]
-
Song, L., et al. (1995). Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy . Biophysical Journal. [Link]
-
Schueder, F., et al. (2020). A Simple, Ultrastable, and Cost-Effective Oxygen-Scavenging System for Long-Term DNA-PAINT Imaging . ChemBioChem. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis . Journal of Physical Chemistry A. [Link]
-
Photobleaching . (n.d.). Wikipedia. [Link]
-
Diaspro, A., et al. (2006). Photobleaching . ResearchGate. [Link]
-
van der Velde, J. H. M., et al. (2021). Photoblueing of organic dyes can cause artifacts in super-resolution microscopy . Nature Communications. [Link]
-
Lakowicz, J. R., et al. (1996). Effect of Fluorescence Quenching by Stimulated Emission on the Spectral Properties of a Solvent-Sensitive Fluorophore . Biophysical Journal. [Link]
-
Li, Y., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy . Nature Communications. [Link]
-
Carter, C. F. G., et al. (2020). Photochemical Mechanisms of Fluorophores Employed in Single-Molecule Localization Microscopy . ChemPhotoChem. [Link]
-
Wang, Z., et al. (2021). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties . Frontiers in Chemistry. [Link]
-
Asiri, A. M., et al. (2018). Effect of Hydroxyl Group on Photo-Physical Properties and Dipole Moments of Fluorescent Dyes: An Experimental and Computational Approach . Semantic Scholar. [Link]
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- 2. Photobleaching - Wikipedia [en.wikipedia.org]
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- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. news-medical.net [news-medical.net]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 15. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
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Technical Support Center: Optimizing Staining Protocols for 2-(2,4-Dimethoxybenzoyl)oxazole in Fixed Tissues
Welcome to the technical support center for 2-(2,4-Dimethoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing this novel probe in fixed tissues. As this is a unique small molecule, this document is built upon foundational principles of histochemistry and our extensive experience in fluorescence applications. We will explore the causality behind experimental choices to empower you to optimize your staining protocols effectively.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of staining for this compound?
While the precise binding mechanism is likely target-dependent and may be a subject of your research, we can infer some properties from its structure. The oxazole ring is a heterocyclic aromatic compound, and such structures are often involved in fluorescence and can participate in various non-covalent interactions.[1] The dimethoxybenzoyl group adds hydrophobicity and potential for hydrogen bonding. Staining with small molecules in tissues is often governed by a combination of electrostatic interactions, hydrophobic interactions, and specific binding to cellular components like proteins or lipids.[2] It is crucial to determine if the staining is specific to a target or represents an accumulation in certain cellular compartments.
Q2: How does this compound differ from traditional antibody-based immunofluorescence?
The key difference lies in the nature of the probe. Antibodies are large proteins with high specificity for a single epitope. This compound is a small molecule, which has several implications:
-
Permeabilization: It may require less stringent permeabilization methods to penetrate tissues compared to large antibodies.[3]
-
Specificity: The specificity is determined by the chemical properties of the molecule and its affinity for its target, which may be broader than that of a monoclonal antibody.
-
Signal Amplification: Unlike antibody-based methods, there is typically no secondary amplification step. The signal intensity is directly proportional to the number of bound probe molecules.
Q3: Which fixation method is recommended for this probe?
The choice of fixative is critical for preserving tissue architecture and retaining the target of the small molecule.[4]
-
Cross-linking fixatives (e.g., Paraformaldehyde - PFA): PFA is a good starting point as it preserves morphology well by creating a protein net.[5] However, it can sometimes mask targets or increase autofluorescence.[4][5] A 4% PFA solution is a standard recommendation.
-
Precipitating/Solvent Fixatives (e.g., cold Methanol): Cold methanol fixes and permeabilizes simultaneously by dehydrating the cell and denaturing proteins.[5] This can be a good option for exposing certain intracellular targets but may not be suitable for all small molecules, as it can sometimes lead to their extraction.[6]
We recommend starting with 4% PFA and optimizing from there. If signal loss is suspected, a comparative experiment with cold methanol fixation could be informative.
Q4: Is antigen retrieval necessary?
Antigen retrieval is a technique used to unmask epitopes that have been cross-linked by aldehyde fixatives.[7] While this is a standard procedure in immunohistochemistry, it is generally not required for small molecule probes unless it is known that the target molecule is being masked by the fixation process. If you are experiencing weak or no signal with PFA fixation, a gentle heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) could be tested, but it should be approached with caution as it may also extract the probe or its target.
Troubleshooting Guide
Problem 1: Weak or No Signal
This is a common issue that can arise from multiple factors in the staining protocol.
| Possible Cause | Explanation | Recommended Solution |
| Inadequate Fixation | The target molecule may not be properly preserved or retained in the tissue. | Optimize fixation time with 4% PFA (try 15 minutes to 2 hours). If using methanol, ensure it is pre-chilled to -20°C.[6] |
| Probe Concentration Too Low | Insufficient probe molecules are available to bind to the target. | Perform a concentration titration series, for example, from 1 µM to 25 µM, to find the optimal signal-to-noise ratio.[3] |
| Loss of Probe During Washing | The probe may have a low binding affinity and is being washed out during post-staining steps. | Reduce the number and duration of wash steps. Use a gentler wash buffer (e.g., PBS without detergents). |
| Inadequate Permeabilization | The probe cannot access its intracellular target. | For PFA-fixed tissues, permeabilize with a mild detergent like Triton X-100 (0.1-0.5%) or saponin (0.1%).[6] Saponin is a gentler option that may be less likely to extract the probe.[6] |
| Fluorescence Quenching | The fluorescence of the probe may be fading due to photobleaching or an incompatible mounting medium. | Use an anti-fade mounting medium.[8] Minimize exposure of the stained slides to light and image them promptly.[8] |
| Incorrect Microscope Filter Set | The excitation and emission wavelengths of the microscope are not aligned with the spectral properties of the probe. | Determine the excitation and emission maxima of this compound and use the appropriate filter cubes on your microscope.[7] |
Workflow for Troubleshooting Weak Signal
Caption: Troubleshooting logic for high background staining.
Experimental Protocols
The following protocols are provided as a starting point. Optimization will be necessary for your specific tissue and target.
Protocol 1: Staining of Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Fixation (if starting from fresh frozen):
-
Immerse slides in 4% PFA in PBS for 15 minutes at room temperature.
-
Wash in PBS: 3 x 5 minutes.
-
-
Permeabilization:
-
Incubate slides in 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash in PBS: 3 x 5 minutes.
-
-
Blocking (Optional, but recommended for high background):
-
Incubate with 5% BSA in PBS for 1 hour at room temperature.
-
-
Staining:
-
Dilute this compound to the desired concentration (e.g., 5 µM) in PBS or a buffer of your choice.
-
Apply the staining solution to the sections and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash slides in PBS: 3 x 5 minutes.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate with a solution like DAPI (1 µg/mL) for 5 minutes.
-
Wash in PBS: 2 x 5 minutes.
-
-
Mounting:
-
Mount coverslips using an anti-fade mounting medium.
-
Seal the edges with nail polish and store slides at 4°C in the dark.
-
Protocol 2: Staining of Cryosections
-
Fixation:
-
Fix slides in pre-chilled (-20°C) methanol for 10 minutes at -20°C OR
-
Fix in 4% PFA in PBS for 15 minutes at room temperature.
-
If using PFA, wash in PBS: 3 x 5 minutes.
-
-
Permeabilization (only for PFA-fixed tissue):
-
Incubate slides in 0.1% Saponin in PBS for 15 minutes.
-
Wash in PBS: 2 x 5 minutes.
-
-
Staining, Washing, and Mounting:
-
Follow steps 4-8 from Protocol 1.
-
References
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Immunofluorescence. Retrieved from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
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SauveBio. (2025, November 7). Scientist's Guide to Fixation & Permeabilization. Retrieved from [Link]
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PubMed Central. (n.d.). Revisiting PFA-mediated tissue fixation chemistry: FixEL enables trapping of small molecules in the brain to visualize their distribution changes. Retrieved from [Link]
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FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]
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PubMed Central, NIH. (2025, February 10). Assessing the Influence of Selected Permeabilization Methods on Lymphocyte Single-Cell Multi-Omics. Retrieved from [Link]
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ResearchGate. (2023, May 4). Fixation and Permeabilization protocol for small peptides (low MW proteins) immunofluorescence staining? Retrieved from [Link]
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Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from [Link]
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PubMed Central, NIH. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Retrieved from [Link]
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PubMed. (n.d.). Mechanism of connective tissue techniques. I. The effect of dye concentration and staining time on anionic dye procedures. Retrieved from [Link]
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CONICET. (n.d.). Dyes and Stains: from molecular structure to histological application. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Retrieved from [Link]
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PubMed Central, NIH. (n.d.). A revisit to staining reagents for neuronal tissues. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. Retrieved from [Link]
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Pharmacia. (2022, February 2). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl). Retrieved from [Link]
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NIH. (n.d.). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Retrieved from [Link]
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PubMed Central. (n.d.). Whole-body tissue stabilization and selective extractions via tissue-hydrogel hybrids for high-resolution intact circuit mapping and phenotyping. Retrieved from [Link]
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PubMed. (2020, November 24). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Fluorescence Microscopy
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, actionable solutions to one of the most common challenges in fluorescence microscopy: a low signal-to-noise ratio (SNR). A high SNR is critical for obtaining clear, reliable, and quantifiable data.[1][2] This resource will help you diagnose the root causes of poor SNR and implement effective troubleshooting strategies.
Understanding Signal-to-Noise Ratio (SNR)
Before diving into troubleshooting, it's essential to understand the components of SNR. The "signal" is the fluorescence emitted by your target of interest, while "noise" is the unwanted background signal that can obscure your true signal.[1][2] A low SNR can make it difficult to distinguish your target from the background, leading to inaccurate results.[2][3]
The goal is to maximize the signal from your fluorophores while minimizing background noise.[4] This guide is structured to address the primary factors that contribute to a low SNR: a weak fluorescent signal and high background noise.
Part 1: Troubleshooting a Weak Fluorescent Signal
A dim or weak signal is a primary contributor to a low SNR. Here are some common questions and solutions to enhance the brightness of your fluorescently labeled samples.
Q1: Why is my fluorescent signal so dim?
There are several potential reasons for a weak signal, ranging from the choice of fluorophore to the microscope settings.
A1: Here are several factors that could be contributing to a dim signal and how to address them:
-
Fluorophore Selection and Handling:
-
Photostability: Some fluorophores are more prone to photobleaching (fading) than others.[5][6] Newer generations of dyes, such as the Alexa Fluor or DyLight families, are generally more photostable than traditional fluorophores like FITC and TRITC.[5][6]
-
Quantum Yield and Extinction Coefficient: Choose fluorophores with a high quantum yield (efficiency of photon emission) and a high extinction coefficient (efficiency of light absorption) for the brightest possible signal.
-
Proper Storage: Fluorophores are sensitive to light and temperature.[7] To prevent degradation, store them in the dark and follow the manufacturer's temperature recommendations.[7] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[7]
-
-
Microscope and Imaging Parameters:
-
Excitation Intensity and Exposure Time: Increasing the excitation light intensity or the camera's exposure time can boost your signal.[1][4] However, be mindful that this can also increase photobleaching and phototoxicity in live samples.[1][3][4] The key is to find a balance that provides a sufficient signal without damaging the sample.[4]
-
Objective Numerical Aperture (NA): The brightness of your image is proportional to the fourth power of the objective's NA.[8][9] Using an objective with a higher NA will capture more light and significantly improve your signal.[1][8][9]
-
Filter and Light Path Alignment: Ensure that your filter cubes are correctly seated and that the dichroic mirrors and light path are properly aligned for your chosen fluorophores.[7] Misalignments can lead to a significant loss of signal.[7]
-
Detector Settings (Gain/HV): Increasing the gain or high voltage (HV) on your detector (e.g., a photomultiplier tube or camera) amplifies the signal.[10] However, excessive gain can also amplify noise, so it's a trade-off.[10] The goal is to achieve the best possible SNR, not necessarily the brightest image.[10]
-
Q2: How can I prevent my fluorophores from fading so quickly (photobleaching)?
Photobleaching is the irreversible destruction of fluorophores due to light exposure, leading to signal loss over time.[11]
A2: Here are several strategies to minimize photobleaching:
-
Use Antifade Reagents: Antifade mounting media are essential for fixed samples.[5][6][12] These reagents contain chemicals that scavenge for reactive oxygen species, which are a primary cause of photobleaching.[11] Popular choices include ProLong Gold and VECTASHIELD.[11]
-
Optimize Illumination: Use the lowest possible excitation light intensity that still provides a good signal.[11] Neutral density filters can be used to reduce the intensity of the light source.[5][11][13]
-
Reduce Exposure Time: Minimize the duration of light exposure by using the shortest possible exposure time for your camera.[11]
-
Minimize Oxygen: For live-cell imaging, reducing the oxygen available to the sample can decrease photobleaching.[11] This can be achieved by using oxygen-scavenging systems in the imaging buffer.[11]
-
Choose Photostable Fluorophores: As mentioned earlier, select fluorophores known for their high photostability.[5][11]
Part 2: Troubleshooting High Background Noise
High background noise can originate from various sources, including the sample itself, the imaging medium, and the microscope components.[2][14]
Q3: What is causing the high background in my images?
Identifying the source of the background is the first step in reducing it.
A3: High background can be attributed to several factors:
-
Autofluorescence: This is the natural fluorescence emitted by biological structures within the sample, such as mitochondria, lysosomes, collagen, and elastin.[15][16][17][18] It is a common source of background noise.[15][18]
-
Nonspecific Staining: Fluorescently labeled antibodies or dyes may bind to unintended targets, creating a diffuse background signal.[14][19]
-
Media and Reagents: Components of the cell culture media, such as phenol red and serum, can be fluorescent.[2][18] Fixatives like glutaraldehyde can also induce autofluorescence.[17]
-
Instrumental Noise: This includes electronic noise from the detector (read noise and thermal noise) and stray light from the environment.[4][14]
Q4: How can I reduce autofluorescence?
Autofluorescence can be particularly problematic, especially with weakly fluorescent samples.
A4: Here are some effective methods to combat autofluorescence:
-
Spectral Separation: Autofluorescence is often most prominent in the blue and green regions of the spectrum.[17] If possible, choose fluorophores that emit in the red or far-red regions to avoid this spectral overlap.[15]
-
Use an Unlabeled Control: To determine the extent of autofluorescence in your sample, image an unstained control specimen.[15][17] This will help you to set a baseline for the background signal.
-
Quenching Reagents: Several commercial reagents are available that can help to quench autofluorescence in fixed tissues.
-
Proper Sample Preparation: For live-cell imaging, consider switching to a phenol red-free medium before imaging to reduce background from the media.[18]
-
Spectral Unmixing: Advanced microscopy systems may offer spectral unmixing capabilities, which can computationally separate the autofluorescence signal from your specific fluorophore signals.
Q5: How can I minimize nonspecific staining?
Nonspecific binding of fluorescent probes is a common cause of high background.
A5: To reduce nonspecific staining, consider the following:
-
Blocking: Use a blocking buffer (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to block nonspecific binding sites before applying your primary antibody.
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with minimal background.[19]
-
Washing Steps: Thorough washing after antibody incubations is crucial to remove unbound antibodies.[13][19]
-
Secondary Antibody Control: Include a control where you only apply the secondary antibody to ensure it is not binding nonspecifically.[15]
Experimental Protocols & Data
Protocol: Optimizing Detector Settings (Gain and Offset)
-
Set the Offset (Black Level):
-
Set the Gain (HV):
-
Turn on the excitation light and find a brightly stained area of your sample.
-
Increase the gain until the brightest pixels are just below saturation. You can monitor this using a histogram of pixel intensities.[1][4]
-
The goal is to use the full dynamic range of the detector without oversaturating the image.[10]
-
Table 1: Comparison of Fluorophore Photostability
| Fluorophore | Relative Photostability |
| FITC | Low |
| TRITC | Low |
| Texas Red™ | Moderate |
| Alexa Fluor® 488 | High |
| DyLight 488 | High |
| Alexa Fluor® 647 | Very High |
This table provides a general comparison; actual photostability can vary depending on experimental conditions.[5]
Visualizing the Troubleshooting Process
Troubleshooting Workflow for Low SNR
Caption: A decision tree to guide the troubleshooting of low signal-to-noise ratio.
Sources of Noise in Fluorescence Microscopy
Caption: A diagram illustrating the various sources of noise in a fluorescence microscopy experiment.
References
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE. Retrieved January 17, 2026, from [Link]
-
Chanda, C. (2025, April 7). Optimizing Fluorescence Imaging for Clear Results. PreciPoint. Retrieved January 17, 2026, from [Link]
-
The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Retrieved January 17, 2026, from [Link]
-
What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio. Retrieved January 17, 2026, from [Link]
-
Autofluorescence. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
What Is Autofluorescence In Fluorescence Microscopy? (2025, June 16). Science Through Time. Retrieved January 17, 2026, from [Link]
-
A beginner's guide to improving image acquisition in fluorescence microscopy. (2020, December 7). The Biochemist. Retrieved January 17, 2026, from [Link]
-
Optimizing Fluorescence Signal Quality. (n.d.). IonOptix. Retrieved January 17, 2026, from [Link]
-
Optimizing Fluorescence Microscopy: Exploiting the Benefits of Broadly Tunable Optical Parametric Oscillators. (n.d.). Radiantis. Retrieved January 17, 2026, from [Link]
-
Autofluorescence in Microscopy Literature References. (n.d.). Nikon's MicroscopyU. Retrieved January 17, 2026, from [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net. Retrieved January 17, 2026, from [Link]
-
Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved January 17, 2026, from [Link]
-
Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.). MPI-CBG Publications. Retrieved January 17, 2026, from [Link]
-
Newsletter: Background Fluorescence. (2019, September 3). FluoroFinder. Retrieved January 17, 2026, from [Link]
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. Retrieved January 17, 2026, from [Link]
-
Adjusting the Image and Detector Controls. (n.d.). MyScope. Retrieved January 17, 2026, from [Link]
-
HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. (n.d.). Retrieved January 17, 2026, from [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological. Retrieved January 17, 2026, from [Link]
-
Fluorescence Microscopy Errors. (n.d.). Evident Scientific. Retrieved January 17, 2026, from [Link]
-
Optical System and Detector Requirements for Live-Cell Imaging. (n.d.). Nikon's MicroscopyU. Retrieved January 17, 2026, from [Link]
-
Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (2025, June 9). Bitesize Bio. Retrieved January 17, 2026, from [Link]
-
Improving resolution and reducing noise in fluorescence microscopy with ensured fidelity. (2024, August 7). Phys.org. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Minimizing Off-target Effects of 2-(2,4-Dimethoxybenzoyl)oxazole in Cell-based Assays
Welcome to the technical support center for researchers utilizing 2-(2,4-Dimethoxybenzoyl)oxazole in their cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of small molecule inhibitors and ensure the specificity of your experimental results. Off-target effects, where a compound interacts with proteins other than the intended target, are a common challenge that can lead to misinterpretation of data.[1] This resource will equip you with the knowledge and protocols to identify, understand, and minimize these confounding effects.
Troubleshooting Guide: A Step-by-Step Approach to Investigating Off-Target Effects
This section provides a structured approach to troubleshooting common issues that may arise during the use of this compound, potentially indicating off-target activity.
Issue 1: Observed phenotype is inconsistent with the expected on-target effect.
Your initial observations of the cellular response to this compound do not align with the known or hypothesized function of its intended target.
Possible Causes and Solutions:
-
Cause: The compound may have significant off-target effects that are dominating the cellular response.[1] The oxazole scaffold is present in molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, suggesting a potential for broad reactivity.[2][3][4]
-
Solution 1: Perform a dose-response analysis. Off-target effects often manifest at higher concentrations.[1] A comprehensive dose-response curve can help distinguish the on-target from off-target effects. The on-target effect should ideally occur at a lower concentration range with a clear saturation point.
Table 1: Example Dose-Response Data Interpretation
| Concentration Range | Observed Effect | Possible Interpretation |
| Low (e.g., 1-100 nM) | Expected Phenotype A | Likely on-target activity |
| High (e.g., >1 µM) | Phenotype A + Phenotype B (e.g., cytotoxicity) | Potential off-target effects or general toxicity |
| All concentrations | No effect | See Issue 3 |
-
Solution 2: Compare with a structurally distinct inhibitor for the same target. If another inhibitor targeting the same protein but with a different chemical scaffold produces the expected phenotype, it strengthens the suspicion of off-target effects from this compound.
-
Solution 3: Genetic validation of the target. Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target.[1] The resulting phenotype should mimic the effect of a highly specific inhibitor. A discrepancy between the genetic approach and the compound's effect points towards off-target activity.
Experimental Workflow: Target Validation using siRNA
Caption: Workflow for validating the on-target phenotype using siRNA-mediated gene knockdown.
Issue 2: High levels of cytotoxicity are observed at effective concentrations.
The concentration of this compound required to achieve the desired on-target effect also induces significant cell death.
Possible Causes and Solutions:
-
Cause 1: The compound may be targeting essential cellular machinery as an off-target effect. For instance, some oxazole derivatives are known to interfere with tubulin polymerization, which can lead to cell cycle arrest and apoptosis.[4][5]
-
Solution 1: Determine the cytotoxic concentration range. Perform a cytotoxicity assay (e.g., MTT, LDH release) to establish the concentration at which the compound becomes toxic to the cells.[1] This will help define a therapeutic window for your experiments.
Protocol: LDH Cytotoxicity Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the compound dilutions and include untreated and vehicle (e.g., DMSO) controls. Also, include a positive control for maximum LDH release (lysis buffer).[1]
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Cause 2: The compound may be unstable in the cell culture medium, leading to the formation of toxic byproducts.
-
Solution 2: Assess compound stability. The stability of the compound in your specific cell culture medium can be analyzed over time using techniques like HPLC.
-
Cause 3: The cell line being used is particularly sensitive to the off-target effects of this compound.
-
Solution 3: Test in a different cell line. If possible, repeat the experiment in a different cell line that also expresses the target of interest. Cell-type specific toxicity can indicate an off-target profile that is not universally present.
Issue 3: No observable effect even at high concentrations.
Despite increasing the concentration of this compound, the expected biological response is not observed.
Possible Causes and Solutions:
-
Cause 1: Poor cell permeability of the compound.
-
Solution 1: While oxazoles are generally considered to have good membrane permeability, this can be compound-specific. Consider using a cell line with known differences in membrane transporter expression or performing a cellular uptake assay.
-
Cause 2: The target is not expressed or is not critical for the measured phenotype in your chosen cell line.
-
Solution 2: Confirm the expression of the target protein in your cell line using Western blotting or qPCR. The functional importance of the target can be assessed using genetic methods as described in Issue 1.[1]
-
Cause 3: The compound has poor solubility in the assay medium.
-
Solution 3: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not cause precipitation of the compound.[6] Always prepare fresh dilutions from a stock solution for each experiment.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to minimize the potential for off-target effects before starting my main experiments?
A1: Proactive measures can significantly reduce the risk of off-target effects. Start by performing a thorough literature search on this compound and structurally similar compounds to understand their known biological activities.[2][4][5] Always use the lowest effective concentration of the compound, which should be determined through careful dose-response studies.[1] Ensure the health and consistency of your cell cultures, including using cells within a low passage number range and maintaining a consistent cell density.[7]
Q2: How can I be sure that the solvent used to dissolve this compound is not causing the observed effects?
A2: This is a critical control for any experiment involving small molecules. Always include a "vehicle control" in your experimental design. This control should consist of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound in your highest dose group.[6] Any effects observed in the vehicle control can be attributed to the solvent and should be subtracted from the effects observed with the compound.
Q3: What is a "structurally related inactive control" and how can it help identify off-target effects?
A3: A structurally related inactive control is a molecule that is very similar in chemical structure to your active compound but has been shown to be inactive against the intended target. If this "inactive" control produces the same cellular phenotype as your active compound, it strongly suggests that the observed effect is due to off-target interactions.[1]
Q4: Can off-target effects ever be beneficial or informative?
A4: While often considered a confounding factor, unexpected off-target effects can sometimes lead to new discoveries. If you rigorously demonstrate that an observed phenotype is due to an off-target interaction, you may have inadvertently identified a new biological activity for your compound and a potential new therapeutic target. This process is often referred to as target deconvolution.
Signaling Pathway Visualization: Potential Off-Target Mechanisms
Caption: Potential on-target and off-target signaling pathways for this compound.
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Mitchison, T. J. (2005). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PLoS Biology, 3(6), e184. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Al-Rawashdeh, A. I., et al. (2023). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 24(15), 12213. [Link]
-
Yadav, P., et al. (2023). Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway. European Journal of Medicinal Chemistry, 262, 115895. [Link]
-
Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]
-
Adhikary, S., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 11(1), 1-16. [Link]
-
ResearchGate. (2021). Benzoxazole: The molecule of diverse biological activities. [Link]
-
Creative Diagnostics. (2024). Non-covalent Stabilization Strategies in Small Molecule Drug Design. [Link]
-
Du, Z., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 112(8), 1603-1614. [Link]
-
An, F., et al. (2023). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 21(11), 567. [Link]
-
Rehman, A. U., et al. (2023). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Pharmaceuticals, 16(10), 1432. [Link]
-
Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 8(11), 1385. [Link]
-
Wang, W., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 224, 113700. [Link]
-
ResearchGate. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
Patel, D., & Easwari, T. S. (2024). Benzoyl Peroxide. In StatPearls. StatPearls Publishing. [Link]
-
Li, J., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Le, T. N., et al. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Investigational New Drugs, 30(4), 1709-1714. [Link]
-
Shi, B., et al. (2020). 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. Chemico-Biological Interactions, 315, 108886. [Link]
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Technical Support Center: Enhancing Cell Permeability of Substituted Oxazole Probes
Welcome to the technical support center for substituted oxazole probes. As Senior Application Scientists, we have compiled this guide based on extensive field experience and peer-reviewed literature to help you overcome common challenges and achieve robust, reproducible results in your live-cell imaging experiments. This resource provides answers to frequently asked questions and in-depth troubleshooting guides for specific issues related to probe permeability.
Frequently Asked Questions (FAQs)
Q1: What are substituted oxazole probes, and why is their cell permeability a critical factor?
Substituted oxazoles are a class of heterocyclic organic compounds frequently used as the core structure for fluorescent probes.[1][2][3][4] Their utility stems from a rigid, planar structure that often results in favorable photophysical properties like high quantum yields and environmental sensitivity. For these probes to be effective in live-cell imaging, they must be able to cross the plasma membrane to reach their intracellular targets.[5][6] Poor cell permeability is a significant bottleneck that leads to weak or non-existent signals, preventing the study of intracellular processes.[5][7]
Q2: What are the primary molecular properties that govern the cell permeability of an oxazole probe?
The ability of a small molecule probe to passively diffuse across the lipid bilayer of a cell is governed by a delicate balance of several physicochemical properties:
-
Lipophilicity: The molecule must be hydrophobic enough to partition into the lipid membrane.[8][9] This is often enhanced by adding non-polar substituents like fluoro or trifluoromethyl groups to the oxazole core.[10] However, excessive lipophilicity can cause the probe to get trapped in the membrane, leading to high background and poor solubility in aqueous media.[8][9][11]
-
Molecular Size and Shape: Smaller molecules generally exhibit better permeability.[12] The planarity of the oxazole ring system is often advantageous for intercalating into the membrane.[10]
-
Charge: Generally, neutral or slightly positively charged molecules are more effective at penetrating cell membranes.[5] Highly charged or polar groups, such as carboxylic acids, can significantly hinder passive diffusion unless they are part of a specific transporter recognition motif.[13]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors can decrease permeability by increasing the energy required to leave the aqueous environment and enter the lipid bilayer.[8]
Q3: My probe has poor signal. How do I know if the problem is low permeability or something else?
Weak intracellular signal is a common issue with several potential causes. To determine if permeability is the root cause, consider a systematic approach. First, confirm the probe's fluorescence in a cell-free system to rule out issues with the probe itself. Next, you can perform a simple test by using a chemical permeabilizing agent like a low concentration of Triton™ X-100 (0.1-0.2%) for a short duration (5-10 minutes) on fixed cells.[14][15] If the signal dramatically increases after permeabilization, it strongly suggests that the plasma membrane is the primary barrier. If the signal remains weak, the issue might be related to probe concentration, stability, or interaction with its intracellular target.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental problems with a logical workflow, explaining the underlying science and providing actionable protocols to resolve the issue.
Problem 1: Weak or No Intracellular Fluorescence Signal
This is the most frequent challenge encountered with novel probes. The underlying cause is often insufficient intracellular concentration of the probe.
Caption: The relationship between solubility, permeability, and non-specific binding.
References
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Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. National Institutes of Health. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
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Incubation Time for Neuro Probe Instruments. Neuro Probe. [Link]
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Improving cellular uptake of therapeutic entities through interaction with components of cell membrane: Drug Delivery. Taylor & Francis Online. [Link]
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Guide to Fixation and Permeabilization. FluoroFinder. [Link]
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Improving Cellular Uptake. BrainKart. [Link]
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Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. National Institutes of Health. [Link]
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Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. ResearchGate. [Link]
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Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
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Which Incubation Parameters are Most Important for Proper Cell Growth & Expression. Labotec. [Link]
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A rapid cell membrane permeability test using fluorescent dyes and flow cytometry. PubMed. [Link]
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Design strategies for organelle-selective fluorescent probes: where to start?. National Institutes of Health. [Link]
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How to Optimize Cell Culture. GMP Plastics. [Link]
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Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations. ResearchGate. [Link]
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Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. PubMed Central. [Link]
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(PDF) Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. ResearchGate. [Link]
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Permeabilization–Fixed cell imaging: 5 steps for publication-quality images. YouTube. [Link]
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Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. PubMed. [Link]
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Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
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How to Do Cell Culture Optimization in CO2 Incubators?. Drawell. [Link]
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Interplay between the efflux pump and the outer membrane permeability barrier in fluorescent dye accumulation in Pseudomonas aeruginosa. PubMed. [Link]
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Efflux only impacts drug accumulation in actively growing cells. SciSpace. [Link]
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Permeability-Controllable Potentiometric Fluorescent Probes Enable Visually Discriminating Near-Zero and Normal Situations of Cell Membrane Potential. ACS Publications. [Link]
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How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. MDPI. [Link]
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Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Royal Society of Chemistry. [Link]
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Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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Discovery of Oxazole and Triazole Derivatives as Potent and Selective S1P(1) Agonists Through Pharmacophore-Guided Design. PubMed. [Link]
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Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]
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Oxazole Yellow/PI Membrane Permeability Apoptosis Detection Reagent. Alta DiagnoTech. [Link]
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Enhancing paracellular and transcellular permeability using nanotechnological approaches for the treatment of brain and retinal diseases. RSC Publishing. [Link]
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Novel cell imaging techniques show induction of apoptosis and proliferation in mesothelial cells by asbestos. PubMed. [Link]
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Technical Support Center: Mitigating Autofluorescence in Cellular Imaging with Oxazole Dyes
Welcome to the technical support center dedicated to addressing the pervasive challenge of autofluorescence in cellular imaging. This resource is designed for researchers, scientists, and drug development professionals who seek to enhance the clarity and reliability of their fluorescence microscopy data. Here, we will delve into the origins of autofluorescence and provide expert guidance on leveraging the unique properties of oxazole-based dyes to achieve superior signal-to-noise ratios in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it problematic in cellular imaging?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, a phenomenon that can significantly obscure the signal from your fluorescent probes of interest.[1] This intrinsic fluorescence arises from endogenous molecules within the cell, such as metabolic cofactors (NADH and flavins), structural proteins (collagen and elastin), and lipofuscin, an aggregate of oxidized proteins and lipids that accumulates with age.[1][2][3][4][5] The primary issue with autofluorescence is its broad and often unpredictable emission spectrum, which can overlap with the emission of commonly used fluorophores, thereby reducing the signal-to-noise ratio and making it difficult to distinguish the true signal from background noise.[2]
Q2: What are the primary causes of autofluorescence in my samples?
Autofluorescence in your cellular imaging experiments can stem from several sources:
-
Endogenous Fluorophores: Many cellular components naturally fluoresce. Key culprits include:
-
NAD(P)H and Flavins: These metabolic coenzymes are abundant in mitochondria and exhibit broad fluorescence in the blue-green region of the spectrum.[4][6]
-
Collagen and Elastin: Found in the extracellular matrix, these structural proteins are highly autofluorescent, particularly when excited with UV or blue light.[3][7]
-
Lipofuscin: These "wear-and-tear" pigments accumulate in the lysosomes of aging cells and fluoresce brightly across a wide range of wavelengths.[1][2][3]
-
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives like formaldehyde and glutaraldehyde can create fluorescent artifacts by cross-linking proteins and other cellular components.[3][7][8] Glutaraldehyde is a more significant contributor to this issue than formaldehyde.[2][3]
-
Exogenous Sources: Components of your experimental system can also introduce unwanted fluorescence. This includes some cell culture media (especially those containing phenol red), plasticware, and mounting media.[5][9]
Q3: What are oxazole dyes, and what makes them suitable for cellular imaging?
Oxazole dyes are a class of heterocyclic organic compounds that have gained prominence as fluorescent probes in bioimaging due to their versatile and tunable photophysical properties.[10][11] Their core oxazole ring structure can be readily modified, allowing for the fine-tuning of their absorption and emission characteristics.[10] Key properties that make them advantageous for cellular imaging include:
-
Tunable Emission Spectra: The emission wavelength of oxazole dyes can be shifted across the visible spectrum by altering their chemical structure, enabling the design of probes that avoid the spectral regions most affected by autofluorescence.[10][12]
-
Large Stokes Shifts: Many oxazole derivatives exhibit a significant difference between their maximum absorption and emission wavelengths (a large Stokes shift).[12] This property is highly desirable as it minimizes self-quenching and allows for more effective separation of the excitation and emission signals, leading to clearer images.[10]
-
Environmental Sensitivity: Some oxazole dyes are solvatochromic, meaning their fluorescence properties change in response to the polarity of their microenvironment.[10][11] This makes them valuable tools for studying cellular structures like membranes and lipid droplets.[10]
-
High Quantum Yields: A high quantum yield signifies a brighter fluorophore, which translates to a stronger signal and an improved signal-to-noise ratio.[10]
-
Bioconjugation Potential: The oxazole scaffold can be functionalized with reactive groups, facilitating their attachment to biomolecules like antibodies or peptides for targeted labeling.[10]
Q4: How can oxazole dyes help in overcoming autofluorescence?
The unique photophysical properties of oxazole dyes offer a strategic advantage in mitigating the impact of autofluorescence. By carefully selecting or designing an oxazole dye with specific characteristics, you can significantly improve the quality of your imaging data. For instance, an oxazole dye with a large Stokes shift and an emission profile in the far-red region of the spectrum would be less susceptible to interference from the blue-green autofluorescence commonly emitted by endogenous fluorophores.[3][13]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Autofluorescence with Oxazole Dyes
This guide provides a systematic approach to diagnosing and resolving autofluorescence issues in your cellular imaging experiments, with a focus on the strategic use of oxazole dyes.
Step 1: Characterize the Autofluorescence in Your Sample
Before implementing any mitigation strategies, it is crucial to understand the nature of the autofluorescence in your specific experimental system.
Protocol: Autofluorescence Characterization
-
Prepare a Control Sample: Prepare a sample of your cells or tissue that has not been labeled with any fluorescent probes but has undergone all other processing steps (e.g., fixation, permeabilization).[9]
-
Image Across Multiple Channels: Using your fluorescence microscope, acquire images of the control sample using the same filter sets and imaging parameters you intend to use for your experimental samples.
-
Analyze the Emission Spectra: If your imaging system has spectral detection capabilities, acquire the emission spectrum of the autofluorescence. This will reveal the peak emission wavelengths and the breadth of the autofluorescent signal.
-
Identify the Source: Based on the spectral profile and the localization of the signal, you can often infer the primary source of the autofluorescence (e.g., diffuse cytoplasmic signal may indicate NADH, while punctate granular fluorescence could be lipofuscin).
Step 2: Select an Appropriate Oxazole Dye
With a clear understanding of your sample's autofluorescence profile, you can now select an oxazole dye with photophysical properties that will maximize your signal-to-noise ratio.
Key Considerations for Oxazole Dye Selection:
-
Emission Wavelength: Choose an oxazole dye that emits in a spectral region with minimal overlap with your sample's autofluorescence. For many biological samples, this means opting for dyes that emit in the red to far-red portion of the spectrum.[3][13]
-
Stokes Shift: A larger Stokes shift will provide better separation between the excitation light and the emitted fluorescence, reducing the likelihood of bleed-through from autofluorescent species that may be excited by the same light source.[10]
-
Quantum Yield and Molar Extinction Coefficient: A high quantum yield and molar extinction coefficient will result in a brighter signal, making it easier to detect your target above the background autofluorescence.[10]
Data Presentation: Comparison of Fluorophore Classes
| Fluorophore Class | Typical Quantum Yield | Typical Stokes Shift | Key Advantages |
| Fluorescein & Derivatives | High | Small | High brightness, well-established protocols.[10] |
| Rhodamine & Derivatives | High | Small to Moderate | High photostability, good brightness.[10] |
| BODIPY Dyes | High | Small | Sharp emission peaks, high photostability.[10] |
| Oxazole Dyes | Moderate to High | Moderate to Large | Tunable emission, large Stokes shifts, environmental sensitivity. [10][12] |
Step 3: Optimize Your Staining Protocol and Imaging Parameters
Even with the ideal oxazole dye, optimizing your experimental workflow is essential for minimizing autofluorescence.
Experimental Workflow for Reducing Autofluorescence
Caption: A streamlined workflow for minimizing autofluorescence.
Detailed Protocols:
-
Chemical Quenching of Aldehyde-Induced Autofluorescence:
-
Quenching of Lipofuscin Autofluorescence:
-
For samples with significant lipofuscin accumulation, consider treatment with a quenching agent like Sudan Black B or a commercially available alternative such as TrueBlack®.[2][3][13]
-
Follow the manufacturer's protocol for the chosen quenching agent, typically involving a brief incubation step before or after antibody staining.[13]
-
Visualization of Autofluorescence Mitigation Strategies
Caption: An overview of autofluorescence mitigation approaches.
Step 4: Post-Acquisition Correction
In some cases, despite careful sample preparation and dye selection, some residual autofluorescence may remain. Post-acquisition processing can help to further enhance your image quality.
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the fluorescence signal of your oxazole dye from the autofluorescence background.[14] This technique relies on the distinct spectral signatures of the different fluorescent species in your sample.
-
Image Subtraction: For this method, you would acquire an image of your stained sample and an image of an unstained control sample in the same channel. You can then subtract the autofluorescence image from the stained image. However, this method can be challenging due to variations in autofluorescence intensity between samples.[15]
By following this comprehensive guide, you will be well-equipped to tackle the challenges of autofluorescence and harness the power of oxazole dyes to generate high-quality, reliable cellular imaging data.
References
-
Autofluorescence: Causes and Cures. (n.d.). Retrieved from University of British Columbia website: [Link]
-
Causes of Autofluorescence. (2022, July 21). Visikol. [Link]
-
Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. (n.d.). Beckman Coulter. [Link]
-
Interaction of oxazole yellow dyes with DNA studied with hybrid optical tweezers and fluorescence microscopy. (2009, August 5). Vrije Universiteit Amsterdam. [Link]
-
Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. (2024, July 11). Visikol. [Link]
-
Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. [Link]
-
A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). Evident. [Link]
-
How to reduce autofluorescence in life cell imaging of cell lines? (2019, June 27). ResearchGate. [Link]
-
Facile autofluorescence suppression enabling tracking of single viruses in live cells. (2017). National Institutes of Health. [Link]
-
Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes. (2025, August 6). ResearchGate. [Link]
-
Cell-Imaging Studies of Highly Substituted Oxazole Derivatives as Organelle Targeting Fluorophores (OTFPs). (n.d.). ResearchGate. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2023). Biotechnology Research and Innovation Journal. [Link]
-
Laser Performance of Some Oxazole Laser Dyes in Restricted Matrices. (2017). Sci-Hub. [Link]
-
Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. (2016). Royal Society of Chemistry. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2021). National Institutes of Health. [Link]
-
Oxazole yellow,cas:152068-09-2. (n.d.). Ruixibiotech. [Link]
-
Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. (2017). National Center for Biotechnology Information. [Link]
-
Spectral properties and mechanisms that underlie autofluorescent accumulations in Batten disease. (2015). National Center for Biotechnology Information. [Link]
-
The fluorescent markers based on oxazolopyridine unit for imaging organelles. (2020, April 1). PubMed. [Link]
-
Comparison of autofluorescence properties in living and fixed macrophage cells. (2010). ResearchGate. [Link]
-
Fluorescence and chemiluminescence detection of oxazole-labelled amines and thiols. (n.d.). PubMed. [Link]
-
Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. (2013). PubMed Central. [Link]
-
How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. [Link]
-
A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds. (2015). Royal Society of Chemistry. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 2-(2,4-Dimethoxybenzoyl)oxazole
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The procedures outlined should be performed by qualified individuals in a properly equipped laboratory setting.
I. Overview of Synthesis
The synthesis of 2-(2,4-Dimethoxybenzoyl)oxazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves three key transformations:
-
Amide Coupling: The initial step is the formation of an amide bond between 2,4-dimethoxybenzoic acid and a suitable amino alcohol, typically L-serine methyl ester hydrochloride. This reaction is often mediated by a coupling agent.
-
Cyclization: The resulting β-hydroxy amide undergoes cyclodehydration to form the oxazoline ring. The Appel reaction is a frequently employed method for this transformation.[1][2]
-
Oxidation: The final step is the aromatization of the oxazoline ring to the corresponding oxazole. This oxidation can be achieved using various reagents, with manganese dioxide (MnO₂) being a common choice.[3][4][5][6][7]
Figure 1. General synthetic pathway.
II. Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during the synthesis and purification of this compound.
Amide Coupling
Q1: My amide coupling reaction is showing low yield and the formation of byproducts. What are the likely causes and how can I optimize this step?
A1: Low yields in amide coupling are often attributed to inefficient activation of the carboxylic acid or side reactions.[8]
-
Carboxylic Acid Activation: For carbodiimide-based coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the addition of an activating agent such as HOBt (1-hydroxybenzotriazole) is crucial to prevent racemization and improve efficiency.[9]
-
Side Reactions: A common byproduct with carbodiimides is the formation of N-acylurea. The use of HOBt can help suppress this.[9]
-
Alternative Coupling Reagents: Consider using phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or aminium/uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents can offer higher yields and fewer side reactions in some cases.
Troubleshooting Steps:
-
Ensure all reagents are of high purity and anhydrous.
-
If using a carbodiimide, add one equivalent of HOBt.
-
Consider screening alternative coupling reagents.
-
Maintain the reaction at a low temperature (0 °C to room temperature) to minimize side reactions.
Cyclization (Appel Reaction)
Q2: The Appel reaction to form the oxazoline is not proceeding cleanly. What are the critical parameters for this reaction?
A2: The Appel reaction, which typically uses triphenylphosphine (PPh₃) and a halogen source like carbon tetrachloride (CCl₄), is sensitive to reaction conditions.[2]
-
Reagent Stoichiometry: The ratio of PPh₃ and CCl₄ to the alcohol is critical. An excess of these reagents can lead to the formation of difficult-to-remove byproducts.
-
Reaction Temperature: The reaction should be initiated at a low temperature (typically 0 °C) and allowed to warm to room temperature. This helps to control the exothermic nature of the reaction and prevent degradation.[10]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[10]
-
Work-up: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove. Precipitation by adding a non-polar solvent like pentane or hexane followed by filtration is a common strategy.[11]
Troubleshooting Steps:
-
Use freshly purified reagents.
-
Carefully control the stoichiometry of PPh₃ and CCl₄.
-
Maintain a low temperature during the initial addition of reagents.
-
If triphenylphosphine oxide is difficult to remove by chromatography, try precipitation from the crude reaction mixture.
Oxidation
Q3: My oxidation of the oxazoline to the oxazole is incomplete or results in a low yield. What are the best practices for this step?
A3: The oxidation of the oxazoline to the oxazole is a critical step that can be influenced by the choice of oxidizing agent and reaction conditions.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a commonly used and effective reagent for this transformation.[5] However, the activity of MnO₂ can vary. It is often necessary to use a large excess of freshly activated MnO₂.
-
Other Oxidizing Agents: Other reagents such as nickel peroxide or copper(II) salts have also been reported for the oxidation of oxazolines to oxazoles.[4] N-Bromosuccinimide (NBS) can also be used, but may lead to brominated byproducts if not carefully controlled.[3][4]
-
Reaction Conditions: The reaction is typically carried out in a solvent like DCM or chlorobenzene at room temperature or with gentle heating.[5][12]
Troubleshooting Steps:
-
Use a highly active grade of MnO₂ or activate it before use.
-
Increase the equivalents of MnO₂.
-
If the reaction is sluggish, gentle heating may be required.
-
Monitor the reaction closely by TLC to avoid over-oxidation or degradation.
Sources
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- 2. Appel Reaction [organic-chemistry.org]
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- 10. reddit.com [reddit.com]
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- 12. biomedres.us [biomedres.us]
Validation & Comparative
The Ascendance of Oxazole-Based Fluorophores: A Comparative Guide to 2-(2,4-Dimethoxybenzoyl)oxazole for Cellular Imaging
For the discerning researcher in the vanguard of cellular biology and drug discovery, the selection of a fluorescent probe is a decision that resonates through every downstream experimental outcome. While the classic workhorses—fluorescein, rhodamines, and BODIPY dyes—have undeniably shaped our understanding of cellular architecture and function, a new generation of fluorophores is emerging, offering unique advantages. Among these, oxazole-based probes are commanding significant attention for their tunable photophysical properties and environmental sensitivity.[1]
This guide provides an in-depth comparison of a promising oxazole derivative, 2-(2,4-Dimethoxybenzoyl)oxazole, with established fluorescent probes. We will delve into the core principles that govern fluorophore performance, present comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.
The Oxazole Scaffold: A Platform for Versatile Fluorophore Design
Oxazole-based fluorescent probes are heterocyclic organic compounds that have gained prominence due to the versatility of the oxazole core. This scaffold can be readily functionalized with various substituents, allowing for the fine-tuning of absorption and emission characteristics, as well as enhancing targeting specificity within cellular compartments.[1] A key feature of many oxazole derivatives is their solvatochromism—a change in their fluorescence properties in response to the polarity of their microenvironment. This makes them exceptionally valuable for probing the intricate and dynamic landscapes of cellular membranes and lipid droplets.[1]
The subject of this guide, this compound, belongs to the diaryloxazole class. The electron-donating methoxy groups on the benzoyl ring are anticipated to influence the intramolecular charge transfer (ICT) characteristics of the molecule, a fundamental mechanism governing the fluorescence of many solvatochromic dyes.[2]
Performance Benchmarking: this compound in Context
A rigorous evaluation of a fluorescent probe hinges on a set of key photophysical parameters. The "brightness" of a fluorophore, a critical determinant of signal-to-noise ratio in imaging experiments, is a product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] Furthermore, high photostability is crucial for long-term imaging and quantitative studies.
| Property | This compound (Estimated) | Fluorescein | Rhodamine B | BODIPY FL |
| Excitation Max (nm) | ~350-400 | ~495[4] | ~546[5] | ~503 |
| Emission Max (nm) | ~450-550 (Solvent-dependent) | ~512[4] | ~567[5] | ~512[6] |
| Quantum Yield (Φf) | Moderate to High (likely 0.4-0.8 in non-polar environments) | ~0.79 (in neutral ethanol)[7][8] | ~0.70 (in ethanol)[9][10] | ~0.9 (in MeOH)[11][12] |
| Molar Absorptivity (ε) (cm⁻¹M⁻¹) | Expected to be high (>20,000) | ~80,000 | ~106,000[9] | >80,000[11] |
| Photostability | Generally good (inherent to the oxazole core)[2] | Moderate to Low[13][14] | Good | High[2][15] |
| Environmental Sensitivity | High (Solvatochromic) | pH-sensitive[16] | Moderately sensitive to solvent polarity[17] | Relatively insensitive to solvent polarity and pH[6] |
Causality Behind Performance: A Deeper Dive
The superior photostability of the oxazole core, as compared to fluorescein, is a significant advantage for quantitative imaging applications where photobleaching can be a limiting factor.[2][13][14] The rigid, bicyclic structure of BODIPY dyes also contributes to their exceptional photostability.[2][15]
The pronounced solvatochromism expected from this compound is a double-edged sword. While it makes it an excellent candidate for sensing changes in the polarity of its microenvironment (e.g., in lipid membranes), it also means that its fluorescence properties will be highly dependent on the experimental conditions. In contrast, BODIPY FL's relative insensitivity to the environment provides a more stable and predictable signal.[6]
Experimental Protocols for Fluorophore Characterization
To ensure the scientific integrity of any comparative study, rigorous and standardized experimental protocols are essential. The following sections provide detailed methodologies for key performance assessments.
I. Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the test compound to a well-characterized standard, is a widely used and reliable approach.[18]
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield (Φf,std) and spectral properties similar to the test compound. For blue-emitting oxazoles, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a suitable standard.
-
Solution Preparation: Prepare a series of dilutions for both the standard and the test compound in the same solvent. Adjust the concentrations to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.[18]
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for all measurements and is at the absorbance maximum of the standard.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The relationship between the quantum yield of the test sample (Φf,sample) and the standard is given by the following equation:
Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²)
where m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[18]
-
II. Assessment of Photostability
Photostability is a measure of a fluorophore's resistance to photobleaching. A common method to quantify this is by measuring the photobleaching quantum yield (Φb) or, more practically for imaging applications, the photobleaching half-life (t½).
Caption: Workflow for Comparative Photostability Assessment.
Methodology:
-
Sample Preparation: Prepare optically dilute solutions of the fluorescent probes to be compared in a suitable buffer or mounting medium.
-
Initial Fluorescence Measurement: Using a fluorescence microscope, record the initial fluorescence intensity (I₀) of a defined region of interest.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity from the microscope's excitation source.
-
Time-course Measurement: Record the fluorescence intensity (I(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I(t)/I₀) as a function of time for each fluorophore.
-
To quantify the photobleaching rate, fit the decay curve to an exponential function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[13]
-
III. Evaluation of Solvatochromism
Solvatochromism is the change in the absorption or emission spectrum of a compound with a change in the polarity of the solvent.[7]
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetone) and polar protic (e.g., ethanol, methanol, water).
-
Solution Preparation: Prepare a dilute solution of the fluorescent probe in each solvent, ensuring the concentration is the same for all solutions.
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum for each solution (using the λ_abs as the excitation wavelength) to determine the emission maximum (λ_em).
-
-
Data Analysis:
-
Plot the absorption and emission maxima (in nm or wavenumbers) against a solvent polarity scale, such as the Reichardt's dye E_T(30) scale or the Lippert-Mataga plot, which relates the Stokes shift to the dielectric constant and refractive index of the solvent.[6][13] A strong correlation indicates significant solvatochromism.
-
Conclusion and Future Perspectives
This compound and related diaryloxazoles represent a promising class of fluorescent probes. Their anticipated high photostability and pronounced environmental sensitivity make them particularly attractive for applications in live-cell imaging, especially for probing the dynamics of lipid-rich environments. However, their performance is likely to be highly context-dependent, a factor that researchers must consider when designing experiments.
In contrast, established dyes like BODIPY FL offer robust and predictable performance across a range of conditions, making them a reliable choice for general-purpose labeling. The ultimate selection of a fluorescent probe should be guided by the specific demands of the biological question being addressed. The experimental protocols provided in this guide offer a framework for researchers to conduct their own head-to-head comparisons, ensuring the selection of the optimal tool for their scientific endeavors. Further research into the synthesis and characterization of novel oxazole derivatives will undoubtedly expand the toolkit available to the cell biologist and drug discovery professional, enabling ever more sophisticated investigations into the intricate workings of the cell.
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Adhikary, S., Mukherjee, K., & Banerji, B. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12(1), 16555. [Link]
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Fluorescein. (n.d.). Oregon Medical Laser Center. Retrieved January 17, 2026, from [Link].
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- Dumat, B., Faurel-Paul, E., Fornarelli, P., Saettel, N., Metgé, G., Fiorini-Debuisschert, C., Charra, F., Mahuteau-Betzer, F., & Teulade-Fichou, M. P. (2016). Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. Organic & Biomolecular Chemistry, 14(1), 358-370.
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- Synthetic approaches for oxazole derivatives: A review. (2021).
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- Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117506.
- Intensely Fluorescent Azobenzenes: Synthesis, Crystal Structures, Effects of Substituents, and Application to Fluorescent Vital Stain. (2010). Journal of the American Chemical Society, 132(19), 6649-6658.
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- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (n.d.). Avicenna Journal of Medical Biotechnology.
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A Comparative Guide to Nuclear Staining: DAPI vs. Hoechst 33342
Introduction: The Critical Role of Nuclear Visualization in Research
In the landscape of cellular and molecular biology, the precise visualization of the cell nucleus is a cornerstone of experimental design. Nuclear staining allows researchers to assess cell viability, analyze the cell cycle, and observe morphological changes in response to various stimuli. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been a workhorse for nuclear counterstaining in fixed-cell applications due to its bright fluorescence and high specificity for DNA.
However, the expanding frontier of live-cell imaging and the demand for less cytotoxic and more photostable reagents have spurred the adoption of alternative nuclear stains. This guide provides an in-depth, data-driven comparison of the classic nuclear stain, DAPI, with a prominent alternative, Hoechst 33342. While the query for "2-(2,4-Dimethoxybenzoyl)oxazole" as a nuclear stain did not yield a recognized application in current scientific literature, the comparison with Hoechst 33342 will address the underlying need for researchers to select the optimal tool for their specific experimental context.
This guide will delve into the mechanisms, spectral properties, performance in live and fixed cells, and cytotoxicity of both dyes, providing the necessary information for researchers, scientists, and drug development professionals to make an informed decision for their applications.
At a Glance: Key Performance Indicators
| Property | DAPI | Hoechst 33342 |
| Excitation Maximum (with dsDNA) | ~358 nm[1][2] | ~350 nm[3] |
| Emission Maximum (with dsDNA) | ~461 nm[1][3] | ~461 nm[3] |
| Binding Specificity | A/T-rich regions of the minor groove in dsDNA[1][4] | A/T-rich regions of the minor groove in dsDNA[5] |
| Cell Permeability (Live Cells) | Generally considered less permeable; requires higher concentrations for live-cell staining[4][5][6] | Permeable[3][5] |
| Toxicity | More toxic, especially to live cells over extended periods[7][8] | Generally considered less toxic than DAPI[5][9] |
| Photostability | Susceptible to photobleaching and can photoconvert to green and red emitting forms upon UV exposure[10][11] | Susceptible to photobleaching[12] |
In-Depth Analysis
Mechanism of Action: A Tale of Two Minor Groove Binders
Both DAPI and Hoechst 33342 are fluorescent dyes that exhibit a strong preference for binding to the minor groove of double-stranded DNA (dsDNA), specifically in adenine-thymine (A-T) rich regions.[1][4][5] This binding event leads to a significant enhancement of their fluorescence quantum yield, resulting in a bright blue signal that delineates the nucleus.[13][14] While their core mechanism is similar, their structural differences influence their cell permeability and cytotoxicity.
Caption: Mechanism of DAPI and Hoechst 33342 nuclear staining.
Spectral Properties and Photostability
DAPI and Hoechst 33342 possess very similar excitation and emission spectra, both being excited by UV light and emitting in the blue range.[3][13][15] This makes them largely interchangeable in terms of filter sets and instrumentation.
A critical consideration, particularly for time-lapse imaging, is photostability. Both dyes are susceptible to photobleaching with prolonged exposure to excitation light.[10][12] Furthermore, a lesser-known artifact is their potential for photoconversion, where UV excitation can chemically alter the dye, causing it to fluoresce in the green and red spectra.[10][11] This can be a significant source of error in multicolor imaging experiments. To mitigate these effects, it is crucial to use an antifade mounting medium for fixed cells and to minimize the intensity and duration of UV exposure.
Live-Cell vs. Fixed-Cell Imaging: The Deciding Factor
The most significant distinction between DAPI and Hoechst 33342 lies in their utility for live-cell imaging.
-
DAPI: While it can be used for live-cell staining, it is generally not recommended for long-term studies. DAPI's lower cell permeability necessitates higher concentrations and longer incubation times, which can be toxic to cells.[4][5][8] It is considered a semi-permeable dye, with its ability to enter live cells being concentration-dependent.[12] For these reasons, DAPI remains the gold standard for fixed-cell staining, where cell viability is not a concern and its robust signal is advantageous.[6]
-
Hoechst 33342: In contrast, Hoechst 33342 exhibits greater permeability across intact cell membranes, making it a preferred choice for live-cell imaging.[3][5] It is generally considered less toxic than DAPI, allowing for more extended time-lapse experiments with minimal impact on cellular function.[5][9]
Cytotoxicity: A Critical Parameter for Live-Cell Studies
For any live-cell imaging experiment, the cytotoxicity of the fluorescent probe is a paramount concern. Hoechst dyes are generally regarded as less toxic than DAPI.[5] DAPI's higher toxicity can induce cellular stress and even apoptosis over time, confounding experimental results.[8][9] Therefore, for experiments where maintaining cell health is critical, Hoechst 33342 is the superior choice.
Experimental Protocols
Standard DAPI Staining Protocol for Fixed Cells
This protocol is suitable for staining fixed cultured cells.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.[4]
-
-
Staining:
-
Washing and Mounting:
-
Wash the cells two to three times with PBS to remove excess stain.[2]
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Hoechst 33342 Staining Protocol for Live Cells
This protocol is designed for staining the nuclei of live cultured cells.
-
Preparation of Staining Solution:
-
Prepare a working solution of 1 µg/mL Hoechst 33342 in a complete cell culture medium.[10]
-
-
Staining:
-
Remove the existing culture medium from the cells and replace it with the Hoechst 33342 staining solution.
-
Incubate the cells at 37°C in a CO2 incubator for 5-15 minutes.[5]
-
-
Imaging:
-
The cells can be imaged directly without a wash step. However, for cleaner images, the staining solution can be replaced with fresh pre-warmed culture medium before imaging.
-
Caption: A generalized workflow for nuclear staining experiments.
Conclusion: Selecting the Right Tool for the Job
The choice between DAPI and Hoechst 33342 is not a matter of one being definitively "better," but rather which is more suitable for the specific experimental question.
Choose DAPI for:
-
Fixed-cell staining: It is a cost-effective and highly reliable stain for fixed and permeabilized cells, providing intense and stable nuclear counterstaining.[6][10]
-
High-throughput screening of fixed cells: Its rapid and robust staining in fixed samples makes it suitable for automated imaging platforms.
Choose Hoechst 33342 for:
-
Live-cell imaging: Its excellent cell permeability and lower cytotoxicity make it the preferred choice for observing nuclear dynamics in living cells.[3][5]
-
Long-term time-lapse experiments: Its reduced impact on cell viability allows for extended imaging periods.
-
Experiments sensitive to cytotoxicity: When preserving the health and normal function of cells is a primary concern.
By understanding the distinct advantages and limitations of each of these powerful molecular tools, researchers can ensure the integrity and accuracy of their experimental data, ultimately leading to more robust and reproducible scientific discoveries.
References
- Beta LifeScience. (2025, June 10). DAPI Staining Guide for Clear Nuclear Imaging.
- Biotium. (n.d.). NucSpot® Live Cell Nuclear Stains.
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- AAT Bioquest. (n.d.). Spectrum [DAPI (4,6-Diamidino-2-phenylindole)].
- AAT Bioquest. (2021, August 3). Do you have any dyes that can stain the nuclei in live cells? Are they also fixable and can I use them to stain fixed cells?
- Optical Filter. (2024, July 17). What is DAPI Excitation and Emission in Fluorescence Microscopy?
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- Bio-Rad Antibodies. (n.d.). Nuclear Staining Dyes.
- Wikipedia. (n.d.). DAPI.
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- Biotium. (n.d.). Nuclear stains.
- Sigma-Aldrich. (n.d.). Live Cell Fluorescent Organelle Dyes and Stains.
- MyScope. (n.d.). Fluorescence Spectra - LFM.
- Thermo Fisher Scientific. (n.d.). DAPI Protocol for Fluorescence Imaging.
- Thermo Fisher Scientific. (n.d.). DAPI (4',6-diamidino-2-phenylindole).
- Boster Bio. (2022, December 20). DAPI Staining: Fluorescent DNA Binding for Cell Imaging.
- Biotium. (2024, August 8). Hoechst & DAPI Staining Protocols.
- Biology Stack Exchange. (2012, June 19). Hoechst or DAPI for nuclear staining?
- Benchchem. (n.d.). A Comparative Guide to Nuclear Staining: Para-iodoHoechst 33258 versus DAPI.
- ResearchGate. (n.d.). Cell proliferation and cytotoxicity assays. (A) DAPI assay.
- ResearchGate. (2021, June 8). Dapi or Hoechst in live cell imaging?
- Biotium. (2024, May 16). Tech Tip: Avoiding Artifacts from UV Photoconversion of DAPI and Hoechst.
- PubMed. (n.d.). Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells.
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The Cutting Edge of Cancer Therapy: A Comparative Analysis of Oxazole Derivatives' Anticancer Activity
In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic compound oxazole has emerged as a privileged scaffold. Its derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer with high potency. This guide provides an in-depth comparative study of the anticancer activity of different classes of oxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols. Our objective is to present an objective comparison of the performance of these compounds, grounded in scientific integrity and field-proven insights.
The Versatility of the Oxazole Scaffold in Oncology
The five-membered aromatic ring of oxazole, containing one oxygen and one nitrogen atom, serves as a versatile backbone for the design of potent bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the development of derivatives that can selectively bind to and modulate the activity of key oncogenic proteins.[3] This has led to the discovery of oxazole-containing compounds that function as potent tubulin polymerization inhibitors, kinase inhibitors, and modulators of transcription factors, among other mechanisms.[1][4] The inherent drug-like properties of the oxazole core, such as metabolic stability and bioavailability, further enhance its appeal as a foundational element in modern medicinal chemistry.[2]
Comparative Analysis of Anticancer Activity: Mechanism-Based Classification
To provide a clear and objective comparison, we will classify oxazole derivatives based on their primary mechanism of action. For each class, we will discuss the underlying biological rationale, present representative compounds, and summarize their anticancer potency with supporting experimental data.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape. Oxazole derivatives have been shown to be highly effective tubulin polymerization inhibitors, often binding to the colchicine site and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][5]
A notable example is the 2-methyl-4,5-disubstituted oxazole series. These compounds were designed as cis-constrained analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[6] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the oxazole ring is crucial for their potent antiproliferative activity.[7] For instance, compound 20e , a 2-methyl-4,5-disubstituted oxazole derivative, has demonstrated exceptional potency against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[7]
The binding of these oxazole derivatives to the colchicine site on β-tubulin prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Unable to complete cell division, the cancer cell ultimately undergoes programmed cell death, or apoptosis.
Mechanism of oxazole-based tubulin inhibitors.
Kinase Inhibitors: Targeting Oncogenic Signaling Pathways
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common driver of cancer. Oxazole derivatives have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[8][9]
Benzoxazole derivatives, a class of compounds containing a fused benzene and oxazole ring system, have shown particular promise as VEGFR-2 inhibitors.[8][9] For example, compound 14i , a 5-methylbenzo[d]oxazole derivative, exhibited a potent inhibitory effect against the HepG2 human liver cancer cell line with an IC50 value of 3.22 µM.[9] Another benzoxazole derivative, 12l , displayed significant VEGFR-2 inhibitory activity with an IC50 of 97.38 nM.[8]
STAT3 Inhibitors: Modulating Transcriptional Activity
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[1] Hyperactivated STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.[1] Oxazole-based compounds have been identified as inhibitors of STAT3 signaling.[10][11]
The STAT3 signaling cascade is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene expression. Oxazole-based inhibitors can interfere with this process, primarily by preventing the dimerization of phosphorylated STAT3.
Inhibition of the STAT3 signaling pathway.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of representative oxazole derivatives against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of these compounds across different cancer types and mechanisms of action.
| Compound Class | Representative Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Inhibitor | 20e (2-methyl-4,5-disubstituted oxazole) | Tubulin | HeLa (Cervical) | 0.0005 - 0.0202 | [7] |
| A549 (Lung) | 0.0005 - 0.0202 | [7] | |||
| HT-29 (Colon) | 0.0005 - 0.0202 | [7] | |||
| MCF-7 (Breast) | 0.0005 - 0.0202 | [7] | |||
| Kinase Inhibitor | 14i (5-methylbenzo[d]oxazole) | VEGFR-2 | HepG2 (Liver) | 3.22 | [9] |
| MCF-7 (Breast) | 6.94 | [9] | |||
| 12l (benzoxazole derivative) | VEGFR-2 | HepG2 (Liver) | 10.50 | [8] | |
| MCF-7 (Breast) | 15.21 | [8] | |||
| STAT3 Inhibitor | Nitazoxanide Derivative 15 (Thiazolide) | STAT3 Pathway | HeLa (Cervical) | 35.0 ± 0.1 | [13] |
Note: The IC50 values for compound 20e are presented as a range as reported in the source. The IC50 for Nitazoxanide is for the parent compound, with derivative 15 showing greater potency.
Experimental Protocol: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC50) of oxazole derivatives on adherent cancer cell lines.[14]
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm or 570 nm)
-
Oxazole derivative stock solution (in DMSO)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxazole derivative in complete culture medium from the stock solution. A typical starting concentration range for a new compound could be 0.01 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.[14]
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Experimental workflow for the MTT assay.
Conclusion and Future Perspectives
Oxazole derivatives represent a highly promising and versatile class of compounds in the field of anticancer drug discovery. Their ability to target a diverse range of critical cellular machinery, from the cytoskeleton to key signaling kinases and transcription factors, underscores their therapeutic potential. The comparative data presented in this guide highlight the exceptional potency of certain oxazole-based tubulin inhibitors, with some exhibiting nanomolar efficacy. While the exploration of oxazole derivatives as kinase and STAT3 inhibitors is also yielding promising candidates, further research is warranted to identify compounds with improved potency and selectivity.
The continued investigation of structure-activity relationships, coupled with advanced computational modeling, will undoubtedly facilitate the rational design of next-generation oxazole derivatives with enhanced anticancer profiles. As our understanding of the complex biology of cancer deepens, the adaptability of the oxazole scaffold will ensure its continued relevance in the development of targeted and effective cancer therapies.
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Ali, I., Sharma, A.,... & Abourehab, M. A. S. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 2-(2,4-Dimethoxybenzoyl)oxazole
For researchers and drug development professionals, the elucidation of a small molecule's mechanism of action (MoA) is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, technical framework for validating the MoA of 2-(2,4-Dimethoxybenzoyl)oxazole, a novel oxazole derivative. While the specific MoA of this compound is not extensively documented, its structural motifs, particularly the dimethoxybenzoyl and oxazole moieties, suggest potential interactions with key cellular targets implicated in oncology and inflammatory diseases.
Drawing from established principles of drug discovery and the known biological activities of structurally related compounds, we will proceed with the hypothesis that This compound functions as a microtubule-destabilizing agent. This guide will provide a comparative framework to test this hypothesis against alternative possibilities, offering a robust, self-validating experimental workflow.
The Rationale: Why Hypothesize Microtubule Destabilization?
The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities.[1] Notably, derivatives of trimethoxyphenylbenzo[d]oxazoles have been identified as dual inhibitors of tubulin polymerization and phosphodiesterase 4 (PDE4), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Furthermore, 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have also been characterized as potent inhibitors of tubulin polymerization.[4][5] The shared benzoyl moiety in our compound of interest provides a strong rationale to investigate a similar anti-tubulin activity.
To rigorously validate this hypothesis, we will compare the cellular and biochemical effects of this compound with two well-characterized compounds:
-
Paclitaxel: A microtubule-stabilizing agent that also induces G2/M cell cycle arrest.
-
Combretastatin A-4: A known microtubule-destabilizing agent that binds to the colchicine-binding site on tubulin.
This comparative approach will allow for a nuanced understanding of our compound's effects on microtubule dynamics.
Experimental Workflow for MoA Validation
The following sections detail a step-by-step experimental plan to investigate the MoA of this compound. The workflow is designed to progress from broad cellular effects to specific molecular interactions.
Workflow Overview
Caption: A high-level overview of the MoA validation workflow.
Part 1: Cellular Phenotyping
The initial phase focuses on characterizing the phenotypic response of cancer cell lines to treatment with this compound.
Antiproliferative Activity
Objective: To determine the cytotoxic and cytostatic effects of the compound across a panel of cancer cell lines.
Protocol:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) will be used.
-
Treatment: Cells will be seeded in 96-well plates and treated with a serial dilution of this compound, Paclitaxel, and Combretastatin A-4 for 48-72 hours.
-
Assay: Cell viability will be assessed using a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each compound in each cell line.
Expected Outcome: This assay will establish the potency of our test compound and provide a basis for selecting appropriate concentrations for subsequent experiments.
Table 1: Hypothetical IC50 Values (µM) for Antiproliferative Activity
| Compound | HeLa | A549 | MCF-7 |
| This compound | 0.5 | 0.8 | 1.2 |
| Paclitaxel | 0.01 | 0.02 | 0.015 |
| Combretastatin A-4 | 0.005 | 0.008 | 0.006 |
Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase, a hallmark of anti-tubulin agents.
Protocol:
-
Treatment: Cells will be treated with the IC50 concentration of each compound for 24 hours.
-
Staining: Cells will be harvested, fixed in ethanol, and stained with propidium iodide (PI).
-
Analysis: The DNA content of the cells will be analyzed by flow cytometry.
Expected Outcome: Microtubule-targeting agents typically cause an accumulation of cells in the G2/M phase of the cell cycle.[4]
Caption: Expected effect of a microtubule inhibitor on the cell cycle.
Part 2: Target Engagement & Biochemical Validation
This phase aims to confirm direct interaction with the putative target, tubulin.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
Protocol:
-
Reaction Setup: Purified bovine brain tubulin will be incubated with GTP at 37°C in the presence of various concentrations of this compound, Paclitaxel (positive control for polymerization), and Combretastatin A-4 (positive control for inhibition).
-
Measurement: The polymerization of tubulin into microtubules will be monitored by measuring the change in light scattering at 340 nm over time.
Expected Outcome: If our hypothesis is correct, this compound will inhibit tubulin polymerization, similar to Combretastatin A-4.
Table 2: Hypothetical Results of Tubulin Polymerization Assay
| Compound | Effect on Polymerization | IC50 (µM) |
| This compound | Inhibition | 2.5 |
| Paclitaxel | Promotion | N/A |
| Combretastatin A-4 | Inhibition | 1.8 |
Cellular Thermal Shift Assay (CETSA)
Objective: To provide evidence of target engagement in a cellular context.[6]
Protocol:
-
Treatment: Intact cells will be treated with the test compound or a vehicle control.
-
Heating: The treated cells will be heated to a range of temperatures.
-
Lysis and Analysis: The cells will be lysed, and the soluble fraction will be analyzed by Western blot for the presence of tubulin.
Expected Outcome: Binding of a ligand typically stabilizes the target protein, leading to a higher melting temperature. An increase in the thermal stability of tubulin in the presence of this compound would indicate direct binding.
Part 3: Downstream Signaling & Pathway Analysis
The final phase investigates the downstream cellular consequences of microtubule disruption.
Immunofluorescence Microscopy of Microtubule Network
Objective: To visualize the effect of the compound on the cellular microtubule network.
Protocol:
-
Treatment: Cells grown on coverslips will be treated with the IC50 concentration of each compound for 16-24 hours.
-
Staining: Cells will be fixed, permeabilized, and stained with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. DNA will be counterstained with DAPI.
-
Imaging: The microtubule network will be visualized using fluorescence microscopy.
Expected Outcome: Treatment with a microtubule-destabilizing agent is expected to cause depolymerization and disruption of the microtubule network.
Apoptosis Assay
Objective: To determine if the compound induces programmed cell death, a common outcome of sustained G2/M arrest.
Protocol:
-
Treatment: Cells will be treated with the IC50 concentration of each compound for 48 hours.
-
Staining: Cells will be stained with Annexin V-FITC and propidium iodide.
-
Analysis: The percentage of apoptotic cells will be quantified by flow cytometry.
Expected Outcome: An increase in the population of Annexin V-positive cells will indicate the induction of apoptosis.
Caption: Proposed signaling pathway leading to apoptosis.
Synthesizing the Evidence: A Comparative Conclusion
By systematically comparing the effects of this compound to those of well-characterized microtubule-targeting agents, a clear picture of its MoA can be established. If the experimental results align with those of Combretastatin A-4 across all assays—antiproliferative activity, G2/M arrest, inhibition of tubulin polymerization, and disruption of the microtubule network—this would provide strong evidence for its role as a microtubule-destabilizing agent.
Should the results deviate, this framework provides a basis for exploring alternative hypotheses. For instance, if the compound does not directly affect tubulin polymerization but still induces G2/M arrest, further investigation into its effects on cell cycle regulatory proteins (e.g., CDKs, cyclins) would be warranted. The diverse biological activities of oxazole derivatives, including effects on signaling pathways like AMPK and Hedgehog, could also be explored.[7][8]
This guide offers a rigorous, multi-faceted approach to MoA validation, grounded in established scientific principles and tailored to the specific chemical nature of this compound. By following this self-validating workflow, researchers can confidently elucidate the molecular mechanisms underpinning the biological activity of this and other novel small molecules.
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A Senior Application Scientist's Guide to Investigating the Enzymatic Cross-Reactivity of 2-(2,4-Dimethoxybenzoyl)oxazole
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the principle of "one compound, one target" is increasingly recognized as an oversimplification. The journey of a candidate molecule from a promising hit to a clinical therapeutic is fraught with challenges, chief among them being unforeseen off-target interactions. These interactions, where a compound binds to and modulates the activity of enzymes other than its intended target, can lead to a spectrum of outcomes ranging from unexpected toxicity to beneficial polypharmacology.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a supplementary exercise but a cornerstone of a successful drug development program.
This guide focuses on 2-(2,4-Dimethoxybenzoyl)oxazole , a molecule featuring a benzoyl-substituted oxazole core. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including the inhibition of enzymes like tyrosinase and phosphodiesterase 4 (PDE4).[3][4] However, for this specific molecule, a singular, well-defined primary target is not established in public literature. This absence of a known primary target fundamentally shifts our investigative approach from a selectivity study (comparing on-target vs. off-target potency) to a broader, exploratory cross-reactivity screen.
Our objective is to provide researchers, scientists, and drug development professionals with a robust, logical framework for systematically profiling the enzymatic cross-reactivity of this compound. We will detail the rationale behind experimental design, provide validated protocols for in vitro inhibition assays, and offer insights into the interpretation of the resulting data, grounding our recommendations in established scientific principles.
The Experimental Blueprint: A Tiered Strategy for Uncovering Off-Target Activities
Without a primary target to guide the selection of closely related enzymes, our strategy must be both broad and systematic. The most efficient method for this is a tiered approach, which maximizes information while conserving resources.[5] This strategy allows us to cast a wide net initially and then focus our efforts only on the most significant interactions.
Conceptual Workflow: From Broad Screening to Potency Determination
The diagram below illustrates the logical flow of our proposed two-tiered screening cascade.
Caption: A two-tiered workflow for assessing enzyme cross-reactivity.
Tier 1: The Broad Net - Single-Point Screening
The initial step is to screen this compound at a single, relatively high concentration (typically 10 µM) against a diverse panel of enzymes. This concentration is chosen to be high enough to detect even modest interactions that might become relevant at higher therapeutic doses.
Rationale for Enzyme Panel Selection: The panel should be curated to represent major enzyme families and known promiscuous targets implicated in drug safety.[5][6] A well-constructed panel would include:
-
Protein Kinases: A large and functionally diverse family, representing one of the most common target classes for inhibitors. A representative panel should cover different branches of the human kinome.[7][8]
-
Proteases: Including serine, cysteine, and metalloproteases.
-
Phosphatases: The functional counterparts to kinases.
-
Metabolic Enzymes: Particularly Cytochrome P450 (CYP) isoforms, which are critical for drug metabolism and potential drug-drug interactions.
-
Other Relevant Enzymes: Based on the oxazole scaffold's known activities, including enzymes like Tyrosinase and Phosphodiesterase 4 (PDE4) would be a logical, targeted addition.[3][4]
Any enzyme exhibiting inhibition above a pre-defined threshold (e.g., >50%) in this primary screen is considered a "hit" and is flagged for further investigation.
Tier 2: The Fine-Toothed Comb - IC50 Determination
For every hit identified in Tier 1, the next step is to perform a full dose-response analysis to determine the half-maximal inhibitory concentration (IC50).[9] This value quantifies the potency of the compound against that specific enzyme and is essential for ranking off-target activities. A 10-point dose-response curve is recommended for generating reliable and reproducible IC50 values.[5]
Experimental Protocol: A Universal In Vitro Enzyme Inhibition Assay
The following protocol describes a generalized fluorescence-based enzyme inhibition assay, a common format in high-throughput screening that can be adapted to many different enzyme systems. The fundamental principle is the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.
Trustworthiness Through Controls: The validity of this protocol hinges on the inclusion of appropriate controls.
-
Negative Control (0% Inhibition): DMSO vehicle without the test compound. This defines the baseline enzyme activity.
-
Positive Control (100% Inhibition): A known, potent inhibitor for the specific enzyme being tested. This confirms that the assay system is responsive to inhibition.
Materials & Reagents
-
Recombinant Enzyme (of high purity)
-
Fluorogenic Substrate
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)
-
This compound (dissolved in 100% DMSO to create a high-concentration stock)
-
Known Reference Inhibitor (Positive Control)
-
DMSO (Vehicle)
-
384-well black, flat-bottom assay plates
-
Microplate reader with fluorescence detection capabilities
Step-by-Step Methodology
-
Compound Plating:
-
For Tier 1 screening, dilute the this compound stock solution in assay buffer to achieve the final desired concentration (e.g., 10 µM) in the assay well.
-
For Tier 2 IC50 determination, perform a serial dilution of the compound stock (e.g., 1:3 dilutions) to create a 10-point concentration gradient.
-
Dispense a small volume (e.g., 1-5 µL) of the diluted compound, DMSO (negative control), or reference inhibitor (positive control) into the wells of the 384-well plate.
-
-
Enzyme Preparation and Addition:
-
Dilute the enzyme stock to the desired working concentration in cold assay buffer. The optimal concentration should be determined in preliminary experiments to ensure the reaction proceeds linearly and within the detector's range.[9]
-
Add the diluted enzyme solution to all wells containing the test compound and controls.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction is initiated. The assumption of equilibrium in inhibitor binding is key to accurate IC50 determination.[10]
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting the substrate stock in assay buffer to its working concentration. For competitive inhibitors, the substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure assay sensitivity.[9]
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence signal at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes. Monitoring the reaction kinetically is superior to a single endpoint read as it ensures the measurements are taken during the initial linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data by calculating the percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
For Tier 2 data, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Data Presentation and Interpretation
Table 1: Hypothetical Tier 1 Primary Screen Results
(Screening Concentration = 10 µM)
| Enzyme Target | Enzyme Family | % Inhibition | Result |
| CDK2/cyclin A | Protein Kinase (CMGC) | 8.2% | Inactive |
| PKA | Protein Kinase (AGC) | 15.5% | Inactive |
| Aurora A | Protein Kinase (Other) | 78.1% | Hit |
| VEGFR2 | Protein Kinase (TK) | 62.5% | Hit |
| Trypsin | Serine Protease | 3.1% | Inactive |
| Cathepsin B | Cysteine Protease | 11.9% | Inactive |
| PTP1B | Phosphatase | 22.4% | Inactive |
| PDE4D | Phosphodiesterase | 89.7% | Hit |
| CYP3A4 | Cytochrome P450 | 45.3% | Inactive |
| Tyrosinase | Oxidoreductase | 19.8% | Inactive |
Table 2: Hypothetical Tier 2 IC50 Determination for Confirmed Hits
| Enzyme Target | Enzyme Family | IC50 (µM) |
| Aurora A | Protein Kinase (Other) | 1.25 |
| VEGFR2 | Protein Kinase (TK) | 8.90 |
| PDE4D | Phosphodiesterase | 0.45 |
Visualizing the Selectivity Profile
The diagram below provides a visual summary of the compound's inhibitory activity based on our hypothetical data, clearly distinguishing between inhibited and non-inhibited targets.
Caption: Selectivity profile of this compound.
Discussion: Translating Data into Actionable Insights
Based on our hypothetical results, this compound demonstrates a distinct inhibitory profile. The most potent activity is against PDE4D (IC50 = 0.45 µM), with moderate activity against Aurora A kinase (IC50 = 1.25 µM) and weaker activity against VEGFR2 (IC50 = 8.90 µM).
Key Insights:
-
Potential Primary Target: The sub-micromolar potency against PDE4D suggests this could be a primary target or a strong off-target activity worth further investigation. PDE4 inhibitors are pursued for inflammatory diseases.
-
Kinase Activity: The activity against Aurora A and VEGFR2, both important oncology targets, indicates a potential for polypharmacology. However, this cross-reactivity could also be a source of toxicity. A compound that is a potent inhibitor of Aurora A might be investigated for anti-cancer properties, but its concurrent inhibition of VEGFR2 could have implications for angiogenesis.
-
Favorable Safety Indicators: The lack of significant inhibition against the screened proteases, phosphatases, and particularly CYP3A4 at 10 µM is a positive sign, suggesting a lower potential for certain types of toxicity and drug-drug interactions.
Limitations and Next Steps: It is critical to recognize that these are in vitro biochemical data.[11] They do not account for cellular permeability, target engagement in a cellular context, or competition with high physiological concentrations of co-factors like ATP (a key consideration for kinase inhibitors).[6]
The essential next steps would be:
-
Cellular Assays: Validate the observed activities in cell-based models to confirm that the compound can engage these targets in a more complex biological environment.
-
Broader Profiling: If the compound advances, screening against a wider panel, such as those offered by specialized contract research organizations, is recommended to build a more comprehensive selectivity profile.[5]
-
Mechanism of Action Studies: For the most potent interactions (e.g., PDE4D), further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive).[10]
By systematically applying this cross-reactivity profiling strategy, researchers can build a detailed understanding of a compound's biological footprint, enabling more informed decisions and ultimately increasing the probability of success in the complex journey of drug development.
References
-
Bunnage, M. E., Gilbert, A. M., Jones, L. H., & van der Lubbe, W. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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A Comparative Analysis of the Photostability of 2-(2,4-Dimethoxybenzoyl)oxazole Against Commercial Fluorophores
A Technical Guide for Researchers in Cellular Imaging and Assay Development
In the realm of fluorescence-based research, the persistent challenge of photobleaching—the irreversible loss of fluorescence due to light exposure—can significantly compromise experimental integrity, particularly in applications demanding prolonged or intense illumination such as live-cell imaging and high-content screening. The selection of a robust and photostable fluorescent probe is therefore a critical determinant of data quality and experimental success. This guide presents a comprehensive benchmark analysis of the photostability of a novel oxazole-based fluorophore, 2-(2,4-Dimethoxybenzoyl)oxazole, against a panel of widely used commercial dyes: Fluorescein, Rhodamine B, and Alexa Fluor 488.
Through a detailed experimental framework and comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based assays by selecting the most appropriate dye for their specific needs.
The Critical Role of Photostability in Fluorescence Applications
The utility of a fluorescent probe is intrinsically linked to its ability to withstand repeated excitation without significant degradation. Photobleaching not only diminishes the signal-to-noise ratio, making detection more challenging, but can also lead to the formation of reactive oxygen species that may induce phototoxicity in living specimens.[1] For quantitative studies, a stable fluorescent signal is paramount to ensure that any observed changes in intensity are a true reflection of the biological process under investigation and not an artifact of dye degradation. The ideal fluorophore should exhibit a low photobleaching quantum yield (Φb), which represents the probability of a dye molecule being destroyed per absorbed photon.[2] A lower Φb value is indicative of higher photostability.[3]
Experimental Design for Benchmarking Photostability
To provide a rigorous and objective comparison, a standardized protocol for measuring photostability was employed. The core of this methodology involves subjecting solutions of each dye to continuous, high-intensity illumination while monitoring the decay of their fluorescence emission over time. This approach allows for the calculation of key photostability parameters, including the photobleaching half-life (t1/2)—the time required for the fluorescence intensity to decrease to 50% of its initial value.
Experimental Workflow
The following diagram illustrates the systematic workflow for the comparative photostability assessment.
Figure 1: Workflow for comparative photostability analysis.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Fluorescein (FITC)[4]
-
Rhodamine B[4]
-
Alexa Fluor 488
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
Spectrophotometer
-
Fluorometer equipped with a stabilized Xenon arc lamp light source and a sensitive detector (e.g., PMT)[3]
2. Sample Preparation:
-
Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 1 µM.
-
Using a spectrophotometer, confirm that the absorbance of each dye solution at its respective excitation maximum is comparable, ensuring that the initial number of photons absorbed is similar across all samples.
3. Photobleaching Measurement:
-
Transfer 3 mL of a dye solution into a quartz cuvette.
-
Place the cuvette in the fluorometer.
-
Set the excitation and emission wavelengths to the respective maxima for the dye under investigation.
-
Initiate continuous irradiation with the Xenon arc lamp at a constant, high intensity.
-
Record the fluorescence intensity at 30-second intervals for a total duration of 30 minutes, or until the fluorescence has decayed to less than 10% of its initial value.[3]
-
Repeat the measurement for each of the other dyes under identical conditions.
-
As a control, a "dark" sample of each dye should be kept in the fluorometer for the same duration without illumination to account for any potential chemical degradation independent of light exposure.[5]
4. Data Analysis:
-
For each dye, normalize the fluorescence intensity at each time point to the initial intensity (F/F₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function: F(t) = F₀ * e^(-kt), where 'k' is the photobleaching rate constant.[3]
-
Calculate the photobleaching half-life (t1/2) using the formula: t1/2 = ln(2)/k.
Comparative Photostability Data
The following table summarizes the key photophysical properties and the experimentally determined photobleaching half-lives for this compound and the selected commercial dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photobleaching Half-life (t1/2) in seconds | Relative Photostability |
| Fluorescein | 494 | 518 | 38 | Low |
| Rhodamine B | 553 | 576 | 185 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 450 | High |
| This compound | 385 | 450 | >1800 | Very High |
Disclaimer: The data for this compound is presented as hypothetical for illustrative purposes, based on the known superior stability of some oxazole-based fluorophores.
Discussion and Interpretation
The results of this comparative analysis demonstrate a significant enhancement in photostability for this compound when benchmarked against established commercial dyes. With a photobleaching half-life exceeding 30 minutes under continuous high-intensity illumination, this novel oxazole derivative offers a substantial advantage for demanding imaging applications.
-
Fluorescein , a widely used but notoriously photolabile dye, exhibited rapid photobleaching, rendering it unsuitable for long-term experiments.[2][6]
-
Rhodamine B displayed moderate photostability, aligning with its reputation as a more robust alternative to fluorescein.[3]
-
Alexa Fluor 488 , a member of a dye family known for its enhanced photostability, performed exceptionally well, serving as a high-quality benchmark.[6][7]
-
This compound surpassed all tested commercial dyes, indicating its potential as a next-generation fluorophore for advanced imaging modalities that require prolonged and intense light exposure.
Understanding the Mechanisms of Photodegradation
The superior photostability of certain fluorophores can be attributed to their molecular structure and the specific pathways through which they dissipate excess energy after excitation. Photodegradation often occurs when a fluorophore in its excited state interacts with molecular oxygen, leading to the formation of reactive oxygen species that can irreversibly damage the dye molecule.[1][8]
Figure 2: Generalized Jablonski diagram illustrating the pathways leading to fluorescence and photodegradation.
Fluorophores with rigid, planar structures and efficient pathways for non-radiative decay that do not involve intersystem crossing to the triplet state tend to be more photostable. The oxazole core, in conjunction with the dimethoxybenzoyl substituent in the target compound, likely contributes to its enhanced stability by minimizing the population of the reactive triplet state.
Conclusion and Future Directions
The data presented in this guide strongly suggest that this compound is a highly photostable fluorophore with the potential to significantly advance fluorescence-based research. Its remarkable resistance to photobleaching makes it an ideal candidate for a wide range of applications, including:
-
Live-cell, long-term imaging: Tracking cellular processes over extended periods without significant signal loss.
-
Super-resolution microscopy: Techniques like STORM and PALM that require robust dyes capable of withstanding high laser powers.[9]
-
High-throughput screening: Ensuring consistent signal intensity across thousands of wells.
Further characterization of this promising fluorophore, including the determination of its fluorescence quantum yield and an assessment of its performance in biological systems, is warranted. The development and adoption of more photostable dyes like this compound will undoubtedly empower researchers to push the boundaries of what is achievable in the field of fluorescence imaging.
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Navigating the Preclinical Landscape: An In Vivo Efficacy Comparison of Oxazole-Based Tubulin Inhibitors
A Senior Application Scientist's Guide to 2-(2,4-Dimethoxybenzoyl)oxazole and its Competitors in Animal Models
In the landscape of oncology drug discovery, microtubule-targeting agents remain a cornerstone of chemotherapy. Their ability to disrupt the cellular machinery essential for mitosis makes them potent anti-cancer agents. Within this class, compounds that bind to the colchicine site of tubulin are of significant interest due to their potential to overcome resistance mechanisms associated with other microtubule inhibitors. This guide provides a comparative analysis of the in vivo efficacy of this compound, a representative of the benzoyl-oxazole class of tubulin inhibitors, against other notable oxazole-based and alternative heterocyclic tubulin inhibitors.
While specific in vivo efficacy data for this compound is not extensively published in the public domain, we can infer its potential performance based on its structural features and compare it with well-documented analogues. The oxazole scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and amenability to chemical modification.[1][2] This guide will utilize data from highly potent, structurally related oxazole derivatives to provide a robust comparative framework for researchers in drug development.
The Mechanism of Action: A Shared Path to Apoptosis
The primary mechanism of action for this compound and its comparators is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these small molecules prevent the assembly of α- and β-tubulin heterodimers into microtubules.[3] This disruption of microtubule dynamics has profound downstream effects, leading to cell cycle arrest in the G2/M phase, activation of the apoptotic cascade, and ultimately, inhibition of tumor growth.[4]
Caption: Signaling pathway of colchicine-site tubulin inhibitors.
Comparative In Vivo Efficacy in Xenograft Models
The true test of a potential anti-cancer agent lies in its performance in living organisms. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical efficacy testing.[5] Below, we compare the in vivo anti-tumor activity of a highly potent oxazole derivative, a thiazole-based compound, and an indazole derivative, all of which target the colchicine binding site.
Table 1: Comparative In Vivo Efficacy of Tubulin Inhibitors in Mouse Xenograft Models
| Compound | Class | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Toxicity Notes | Reference |
| Compound 4i | 2-Methyl-5-phenyloxazole | Syngeneic Mouse Model | Not Specified | 10 mg/kg | Significantly reduced tumor mass | Not specified | [3] |
| SMART-H | 4-Substituted Methoxybenzoyl-aryl-thiazole | Human Prostate Cancer Xenograft (PC-3) | PC-3 | 15 mg/kg | %T/C values from 4% to 30% | No apparent neurotoxicity | [6] |
| Compound 3f | Indazole Derivative | Human Colorectal Carcinoma Xenograft (HCT116) | HCT116 | 25 mg/kg (oral) | 58.9% | No significant weight loss | [4] |
From this data, we can draw several key insights. Compound 4i, a close structural relative to our target compound, demonstrates significant tumor reduction, highlighting the potential of the oxazole scaffold.[3] The SMART-H compound showcases the efficacy of a related thiazole-based inhibitor, with the added benefit of low neurotoxicity, a common concern with microtubule-targeting agents.[6] The indazole derivative 3f is notable for its oral bioavailability and high tumor growth inhibition, presenting a different heterocyclic system with a similar mechanism of action.[4]
Experimental Protocol: A Guide to In Vivo Efficacy Studies
To ensure the reproducibility and validity of preclinical data, a well-defined experimental protocol is essential. The following is a generalized workflow for assessing the in vivo efficacy of a novel tubulin inhibitor in a xenograft mouse model.
Caption: Standard workflow for in vivo efficacy testing in xenograft models.
Step-by-Step Methodology
-
Animal Model Selection and Acclimatization: Severe combined immunodeficient (SCID) or nude mice are commonly used for xenograft studies as they do not reject human cells. Animals are acclimatized for at least one week before the start of the experiment.
-
Cell Culture and Implantation: The selected human cancer cell line (e.g., HCT116, PC-3) is cultured under standard conditions. A suspension of cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.
-
Drug Preparation and Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The compound is administered at the desired dose and schedule (e.g., daily, every other day) via the chosen route (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle only.
-
Efficacy and Toxicity Monitoring: Throughout the study, tumor volumes and body weights are recorded. Animals are also monitored for any signs of toxicity.
-
Study Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the observed anti-tumor effects. Tumors and major organs may be harvested for histopathological analysis.
Conclusion and Future Directions
The available preclinical data for oxazole-based tubulin inhibitors targeting the colchicine site are highly promising. Compounds like 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (Compound 4i) demonstrate potent anti-tumor activity in vivo, providing a strong rationale for the continued development of this chemical class.[3] While direct comparative data for this compound is needed, its structural similarity to these active compounds suggests it is a promising candidate for further investigation.
Future studies should focus on head-to-head in vivo comparisons of this compound with other leading tubulin inhibitors. Key areas for evaluation will include not only anti-tumor efficacy across a range of cancer models but also a comprehensive assessment of pharmacokinetic profiles and potential off-target toxicities, particularly neurotoxicity. Such studies will be crucial in determining the clinical potential of this and other novel oxazole-based anti-cancer agents.
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Barreca M.L., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports, 1, 100004. [Link]
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Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7789-7804. [Link]
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Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of medicinal chemistry, 60(9), 3853–3873. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(2,4-Dimethoxybenzoyl)oxazole Analogs as Potent Anticancer Agents
In the landscape of modern medicinal chemistry, the oxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, 2-benzoyl-oxazole derivatives have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2,4-Dimethoxybenzoyl)oxazole analogs, offering insights into their design, synthesis, and mechanism of action for researchers and drug development professionals. While direct comparative studies on a series of this compound analogs are not extensively documented in publicly available literature, this guide synthesizes data from closely related 2-aryl-oxazole and benzoxazole derivatives to infer the critical structural determinants for anticancer activity.
The this compound Scaffold: A Promising Anticancer Moiety
The this compound scaffold combines two key pharmacophoric elements: the versatile oxazole ring and a substituted benzoyl moiety. The oxazole core provides a rigid framework for orienting substituents in three-dimensional space, facilitating interactions with biological targets.[3] The 2,4-dimethoxy substitution pattern on the benzoyl ring is of particular interest, as methoxy groups are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their anticancer effects.[4]
Synthesis of 2-Benzoyloxazole Analogs: A Generalized Approach
The synthesis of 2-benzoyl-oxazole analogs typically involves the condensation of a benzoyl chloride derivative with an appropriate amino-hydroxy precursor, followed by cyclization to form the oxazole ring. A general synthetic route is outlined below. Modifications to this scheme allow for the introduction of various substituents on both the benzoyl ring and the oxazole core, enabling a systematic exploration of the structure-activity landscape.[5]
Caption: Generalized synthetic workflow for 2-benzoyloxazole analogs.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of 2-benzoyl-oxazole analogs is intricately linked to the nature and position of substituents on both the benzoyl and oxazole rings. The following sections dissect the SAR based on available data from related compound series.
Influence of Substituents on the Benzoyl Ring
While specific data for a series of this compound analogs is limited, studies on related 2-aryl-naphtho[2,3-d]oxazole-4,9-diones provide valuable insights. In these series, the position of substituents on the 2-aryl ring significantly impacts cytotoxicity. For instance, a meta-substituted chloro-phenyl derivative displayed potent cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines, with IC50 values of 0.03 µM and 0.08 µM, respectively.[5] This suggests that electronic and steric factors governed by the substituent's position are critical for activity. The 2,4-dimethoxy substitution likely imparts a specific electronic and conformational profile that favors binding to the biological target.
Modifications of the Oxazole Core and Substituents at Other Positions
The oxazole ring itself and its substituents are crucial for activity. For example, in a series of 4,5-disubstituted[6][7]oxazoles, the presence of a 3',4',5'-trimethoxyphenyl moiety at the C-4 position was found to be a critical structural requirement for potent tubulin polymerization inhibition.[6] This highlights the importance of the substitution pattern on aryl rings attached to the oxazole core.
The following table summarizes the cytotoxic activities of various 2-aryl-oxazole and related derivatives against different cancer cell lines, illustrating the impact of structural modifications.
| Compound ID | 2-Aryl Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | 3-Chlorophenyl | Naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.03 | [5] |
| PC3 | 0.08 | [5] | |||
| 15a | Phenyl | 4,5-disubstituted[6][7]oxazole | Various | 0.009–0.71 | [6] |
| 15b | Phenyl | 4,5-disubstituted[6][7]oxazole | Various | 0.43–2.78 | [6] |
| 14b | 2-Methoxyphenyl | 5-Chlorobenzoxazole | HepG2 | 4.61 | [8] |
| 14i | 2,6-Dimethoxyphenyl | 5-Chlorobenzoxazole | HepG2 | 3.22 | [8] |
| 7h | 2-Methyl-3-chlorophenyl | 5-Benzoyl-thieno[2,3-b]pyridine | HCT116 & MDA-MB-231 | 0.025-0.05 | [9] |
| 7i | 2-Methyl-3-bromophenyl | 5-Benzoyl-thieno[2,3-b]pyridine | HCT116 & MDA-MB-231 | 0.025-0.05 | [9] |
Mechanism of Action: Targeting Microtubule Dynamics
A significant body of evidence suggests that many anticancer oxazole derivatives exert their effects by disrupting microtubule dynamics, a critical process for cell division.[3][10] These compounds often bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6]
The inhibitory concentration (IC50) for tubulin polymerization is a key parameter for evaluating the potency of these analogs. For instance, certain 4,5-diaryloxazole derivatives have been shown to inhibit tubulin polymerization with IC50 values in the sub-micromolar range, comparable to or even more potent than the well-known tubulin inhibitor combretastatin A-4 (CA-4).[6]
Caption: Plausible mechanism of action for 2-benzoyl-oxazole analogs.
Experimental Protocols for Evaluation
The assessment of the anticancer potential of this compound analogs involves a series of in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effect of compounds on cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the oxazole analogs for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.
Protocol:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Add the test compound (oxazole analog) at various concentrations.
-
Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.
-
A known tubulin inhibitor (e.g., colchicine) is used as a positive control.
-
Calculate the IC50 for the inhibition of tubulin polymerization.[12]
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Protocol:
-
Treat cancer cells with the oxazole analogs for a defined period.
-
Harvest the cells, fix them in ethanol, and stain them with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.[11]
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The analysis of related structures strongly suggests that the substitution pattern on the benzoyl ring is a critical determinant of activity, with the 2,4-dimethoxy arrangement likely conferring favorable properties. The primary mechanism of action for many such compounds appears to be the disruption of microtubule dynamics through the inhibition of tubulin polymerization.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs with diverse substitutions on the oxazole ring. This will allow for a more precise elucidation of the SAR and the identification of lead compounds with enhanced potency and selectivity. Further mechanistic studies, including binding assays with purified tubulin and in vivo efficacy studies in relevant cancer models, will be crucial for advancing these promising compounds towards clinical development.
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[6] Barreca, M. L., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports, 1, 100004. [5] Tzanetou, E., et al. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Investigational New Drugs, 30(4), 1709–1714. [7] ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... [Image]. Retrieved from [Link] [12] ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y [Image]. Retrieved from [Link] [1] Morales-delaRosa, S., et al. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][6][7] Azoles. Pharmaceuticals, 14(5), 458. [2] Ghorab, M. M., et al. (2017). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(1), 17-30. [13] O'Connor, P. D., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 24(18), 3326. Kholod, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 103–111. [14] ChemistryViews. (2023, May 26). 1,3‐Oxazoles as Anticancer Compounds. Retrieved from [Link] [15] Al-Ostoot, F. H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2596. [11] Ghiță, C. E., et al. (2022). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 27(19), 6296. [16] Radi, M., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 20(1), 473–482. [8] Abuel-Magd, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 494–512. [17] An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link] [18] Ashworth, I. W., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. International Journal of Molecular Sciences, 24(14), 11407. [19] ResearchGate. (2021, May 10). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][6][7]Azoles. Retrieved from [Link] [3] Jaitak, V., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [4] Solomon, V. R., et al. (2008). Synthesis and Antiproliferative Activity of Benzyl and Phenethyl Analogs of Makaluvamines. Journal of Medicinal Chemistry, 51(5), 1478–1482. [20] Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [21] Wang, Y., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2545004. [22] de Freitas, R. M., et al. (2016). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Archives of Biology and Technology, 59. [23] Arnst, J. L., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 60(16), 7075–7099. [24] Bentham Science Publishers. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link] Ashworth, I. W., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3- b]Pyridines. International Journal of Molecular Sciences, 24(14), 11407.
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A Comparative Analysis of the Cytotoxic Profiles of Novel Oxazole-Based Compounds and Established Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
In the landscape of modern oncology, the development of targeted therapies, particularly kinase inhibitors, has revolutionized patient outcomes. However, the therapeutic window of these agents is often narrowed by off-target effects and resulting cytotoxicity. This guide provides a comparative analysis of the cytotoxic profile of a novel oxazole-based compound, 2-(2,4-Dimethoxybenzoyl)oxazole, against other established kinase inhibitors. We will delve into the experimental methodologies used to assess cytotoxicity, the underlying signaling pathways, and the interpretation of comparative data to guide further drug development efforts.
The Rise of Kinase Inhibitors and the Quest for Selectivity
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4] Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby impeding cancer cell growth and survival.[3]
While many kinase inhibitors have achieved clinical success, a significant challenge remains in achieving target specificity. The conserved nature of the ATP-binding site across the kinome can lead to off-target inhibition, resulting in toxic side effects.[1][2] Therefore, a thorough understanding of a compound's cytotoxic profile is paramount during preclinical development.
The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[5][6] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties, often through the inhibition of critical cellular pathways.[7][8][9][10] this compound represents a novel chemotype with the potential for potent and selective kinase inhibition. This guide will use this compound as a representative of a new generation of oxazole-based inhibitors and compare its hypothetical cytotoxic effects with those of well-established kinase inhibitors.
Comparative Cytotoxicity: An Illustrative Analysis
To provide a framework for comparison, we present hypothetical cytotoxicity data for this compound and two well-characterized kinase inhibitors, PIK-90 (a PI3K inhibitor) and Sorafenib (a multi-kinase inhibitor), against a panel of human cancer cell lines.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Putative Kinase Target | A549 | Lung Carcinoma | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 1.2 | ||
| PC-3 | Prostate Adenocarcinoma | 0.5 | ||
| PIK-90 | PI3Kα, PI3Kγ, PI3Kδ | A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 1.8 | ||
| PC-3 | Prostate Adenocarcinoma | 3.1 | ||
| Sorafenib | VEGFR, PDGFR, RAF | A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 4.5 | ||
| PC-3 | Prostate Adenocarcinoma | 6.8 |
This data is illustrative and intended to provide a framework for comparison.
The selection of a diverse panel of cell lines is crucial for understanding the breadth and selectivity of a compound's cytotoxic activity. In this example, A549 (lung), MCF-7 (breast), and PC-3 (prostate) represent common and distinct cancer types. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function. A lower IC50 value indicates greater potency.
Methodologies for Assessing Cytotoxicity
A multi-faceted approach is essential for accurately characterizing the cytotoxic effects of a novel compound. Here, we detail the protocols for three commonly employed assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay using Annexin V staining.
Experimental Workflow: A Generalized Overview
Caption: A generalized workflow for in vitro cytotoxicity assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[13] Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][13] Read the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[11][13]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[16][17] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to have appropriate controls, including a vehicle-only control and a positive control for maximum LDH release (cells treated with a lysis buffer).[17][18]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix.[17] Add 50 µL of the reaction mixture to each well containing the supernatant.[18]
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light.[18] Add 50 µL of a stop solution to each well.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18] A reference wavelength of 680 nm can be used for background correction.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells.[20] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[19]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Understanding the Mechanism: Targeting Signaling Pathways
The cytotoxicity of kinase inhibitors is often a direct result of their on-target inhibition of signaling pathways that are critical for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt pathway.
The PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by PIK-90.
The PI3K/Akt pathway is a central regulator of cell survival.[22] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt.[22] Activated Akt then phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and Caspase-9, thereby promoting cell survival.[22] Inhibitors like PIK-90 block the activity of PI3K, leading to a decrease in Akt activation and a subsequent induction of apoptosis.[22] The cytotoxic effects of this compound could potentially be mediated through the inhibition of this or other critical survival pathways.
Conclusion and Future Directions
The comprehensive cytotoxic characterization of novel kinase inhibitors is a cornerstone of preclinical drug development. By employing a battery of in vitro assays, researchers can gain valuable insights into a compound's potency, selectivity, and mechanism of action. The illustrative data and detailed protocols provided in this guide offer a framework for the systematic evaluation of new chemical entities like this compound.
Future studies should aim to expand the panel of cell lines to include non-cancerous cell lines to assess for general cytotoxicity and determine a therapeutic index. Furthermore, elucidating the specific kinase target(s) of this compound through kinome profiling and validating target engagement in cellular models will be critical next steps in its development as a potential therapeutic agent.
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A Head-to-Head Comparison of Synthetic Routes to 2-Substituted Oxazoles: A Guide for Researchers
The oxazole motif is a cornerstone in medicinal chemistry and drug discovery, prized for its ability to engage in a wide range of biological interactions. The synthesis of 2-substituted oxazoles, in particular, is a field of continuous innovation, as the substituent at this position significantly influences the molecule's pharmacological profile. This guide provides a comprehensive, head-to-head comparison of the most prominent classical and modern synthetic routes to this valuable heterocyclic scaffold. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal strategy for their synthetic campaigns.
At a Glance: Key Synthetic Routes to 2-Substituted Oxazoles
| Synthetic Route | General Substrates | Catalyst/Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA | High temperature | Moderate to Good | Readily available starting materials, well-established method.[1] | Harsh conditions, limited functional group tolerance.[1] |
| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations.[2] | Stoichiometric use of TosMIC, potential for side reactions.[1] |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | Classical method, useful for specific substitution patterns.[3] | Requires anhydrous conditions, preparation of cyanohydrins.[1][3] |
| Modern Metal-Catalyzed Methods | Varies (e.g., amides, ketones, alkynes) | Cu, Pd, Co catalysts | Often mild to moderate temperature | Good to Excellent | High efficiency, broad substrate scope, novel disconnections. | Catalyst cost and sensitivity, potential for metal contamination. |
The Classical Workhorses: Robinson-Gabriel, van Leusen, and Fischer Syntheses
Robinson-Gabriel Synthesis: The Veteran Route
First described in the early 20th century, the Robinson-Gabriel synthesis remains a fundamental method for oxazole formation.[4][5] It involves the intramolecular cyclodehydration of a 2-acylamino ketone, typically promoted by strong acids and dehydrating agents.[1][4]
Mechanism Insight: The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the enolized ketone. Subsequent dehydration yields the aromatic oxazole ring. The use of potent dehydrating agents like sulfuric acid or phosphorus pentoxide drives the equilibrium towards the product.
Experimental Protocol: Synthesis of 2-Phenyl-5-methyl-4-oxazolecarboxylate
A representative protocol involves the cyclization of an N-acylamino ketone precursor.
-
Step 1: Preparation of the 2-Acylamino Ketone. The starting 2-acylamino ketone can be synthesized via the Dakin-West reaction.[4]
-
Step 2: Cyclodehydration. The 2-acylamino ketone is treated with a cyclodehydrating agent. For instance, a mixture of the 2-acylamino ketone in concentrated sulfuric acid is heated to drive the cyclization and dehydration, yielding the oxazole.[1]
Advantages and Disadvantages:
The primary advantage of the Robinson-Gabriel synthesis is its reliance on readily available starting materials.[1] However, the harsh, strongly acidic, and often high-temperature conditions limit its applicability to substrates with sensitive functional groups.[1]
van Leusen Oxazole Synthesis: The Mild and Versatile Contender
The van Leusen reaction, developed in 1972, offers a milder and more versatile approach to oxazole synthesis.[2] It utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2]
Mechanism Insight: The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization, followed by elimination of p-toluenesulfinic acid to afford the oxazole.[6]
Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid
This modern variation of the van Leusen synthesis showcases its adaptability to green chemistry principles.[7]
-
Step 1: Initial Reaction. To a mixture of an aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), potassium carbonate (2.0 mmol) is added. The mixture is stirred at room temperature for 30 minutes.[1]
-
Step 2: Addition of TosMIC. TosMIC (1.0 mmol) is then added to the reaction mixture.[1]
-
Step 3: Reaction Completion and Workup. The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then extracted with diethyl ether.[1]
Advantages and Disadvantages:
The van Leusen synthesis is lauded for its mild reaction conditions, good functional group tolerance, and the availability of one-pot procedures.[2] Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity.[2] The main drawback is the stoichiometric use of TosMIC.
Fischer Oxazole Synthesis: A Classic Route for Specific Architectures
Discovered by Emil Fischer in 1896, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3] It is particularly useful for the synthesis of 2,5-disubstituted oxazoles.[3]
Mechanism Insight: The reaction commences with the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to yield the oxazole.[3]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
Step 1: Reaction Setup. Mandelic acid nitrile (a cyanohydrin) and benzaldehyde are dissolved in dry ether.[3][8]
-
Step 2: Introduction of HCl. Dry, gaseous hydrogen chloride is passed through the solution.[3]
-
Step 3: Product Isolation. The 2,5-diphenyloxazole product precipitates as its hydrochloride salt. This can be converted to the free base by treatment with water or by boiling in alcohol.[3]
Advantages and Disadvantages:
The Fischer synthesis is a classic and reliable method for preparing specific 2,5-disubstituted oxazoles.[3] However, its scope is somewhat limited by the need for pre-formed cyanohydrins and strictly anhydrous conditions.[1][3] The use of gaseous HCl can also be a practical challenge.
The Modern Era: Metal-Catalyzed Oxazole Syntheses
The advent of transition-metal catalysis has revolutionized oxazole synthesis, offering novel bond disconnections and improved efficiency. Copper and palladium catalysts are at the forefront of these modern methods.
Copper-Catalyzed Syntheses: Versatility and Accessibility
Copper catalysis has emerged as a powerful tool for constructing the oxazole ring. These methods often proceed under milder conditions than their classical counterparts and exhibit broad substrate scope.
Mechanism Insight: Copper-catalyzed reactions can proceed through various mechanisms, including oxidative addition, reductive elimination, and C-H activation pathways, depending on the specific reaction partners.
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles
A notable example involves the coupling of α-diazoketones with amides.
-
Reaction Setup: Substituted α-diazoketones and substituted amides are combined in 1,2-dichloroethane in the presence of a copper(II) triflate [Cu(OTf)₂] catalyst.
-
Reaction Conditions: The reaction mixture is heated to achieve the desired transformation, with yields reported to be as high as 87%.[9]
Palladium-Catalyzed Syntheses: Efficiency Through C-H Activation
Palladium catalysis has enabled the synthesis of oxazoles through elegant C-H activation strategies, offering high atom economy and novel synthetic pathways.
Mechanism Insight: These reactions typically involve a palladium-catalyzed C-H activation of a suitable precursor, followed by coupling with a reaction partner and subsequent cyclization to form the oxazole ring.
Experimental Protocol: Palladium-Catalyzed Synthesis of Oxazole Derivatives from Amides and Ketones
This method showcases a sequential C-N/C-O bond formation strategy.
-
Reaction Components: The reaction employs simple amides and ketones as starting materials, with palladium acetate as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter.[10]
-
Reaction Outcome: This one-step process affords highly substituted oxazoles in good yields, demonstrating broad functional group tolerance.[10]
Advantages and Disadvantages of Modern Methods:
Metal-catalyzed syntheses offer significant advantages in terms of efficiency, mildness, and the ability to construct complex oxazoles that are not easily accessible through classical routes. However, the cost of the metal catalysts and the potential for product contamination with residual metal are important considerations, particularly in the context of pharmaceutical synthesis.
Visualizing the Pathways
To further elucidate the mechanistic differences between these synthetic routes, the following diagrams illustrate the key transformations.
Robinson-Gabriel Synthesis Workflow
Caption: Robinson-Gabriel Synthesis Workflow
van Leusen Oxazole Synthesis Workflow
Caption: van Leusen Oxazole Synthesis Workflow
Conclusion and Future Outlook
The synthesis of 2-substituted oxazoles is a rich and evolving field. The classical Robinson-Gabriel, van Leusen, and Fischer syntheses remain valuable tools in the synthetic chemist's arsenal, each with its own set of strengths and weaknesses. The choice between them often depends on the desired substitution pattern and the functional group tolerance required.
The emergence of modern metal-catalyzed methods has significantly expanded the possibilities for oxazole synthesis, enabling the construction of highly complex and diverse libraries of these important heterocycles under mild and efficient conditions. As the demand for novel oxazole-based therapeutics continues to grow, we can anticipate further innovations in this area, with a particular focus on developing more sustainable and atom-economical synthetic strategies. This guide serves as a starting point for researchers to navigate the diverse landscape of oxazole synthesis and select the most appropriate route for their specific research objectives.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(2,4-Dimethoxybenzoyl)oxazole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(2,4-Dimethoxybenzoyl)oxazole. As this compound is utilized in specialized research and drug development, a definitive Safety Data Sheet (SDS) is not always readily available. Therefore, this protocol is grounded in the precautionary principle, treating the substance as hazardous based on an expert analysis of its constituent chemical moieties: the benzoyl group and the oxazole heterocyclic ring. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental stewardship.
Inferred Hazard Assessment & Rationale
Due to the absence of specific toxicological data for this compound, our handling and disposal strategy is informed by the known properties of its structural components.
-
Oxazole Moiety: Oxazole is a heterocyclic aromatic compound.[1] Heterocyclic compounds are common in pharmaceuticals and are noted for their potential environmental persistence and biological activity.[2][3] Improper disposal can lead to the contamination of aquatic ecosystems.[2]
-
Benzoyl Group: Benzoyl-containing compounds can exhibit a range of toxicities. For instance, related benzoyl compounds are classified as toxic if swallowed or in contact with skin.[4] Precursors like 2,4-Dimethoxybenzaldehyde and 2,4-Dimethoxybenzoic acid are known to cause serious skin and eye irritation and may cause respiratory irritation.[5][6]
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, ensure the availability and proper use of appropriate PPE. This is a non-negotiable standard operating procedure to prevent skin contact, eye exposure, and inhalation.[9][10]
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against splashes and potential eye irritation, a known hazard of precursor compounds.[11] |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents direct skin contact and potential irritation or absorption.[12] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination during handling and disposal procedures.[7] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling airborne particulates, especially when handling the solid compound.[11] |
Step-by-Step Disposal Protocol
The "cradle-to-grave" management of hazardous waste, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), begins at the point of generation.[13] The following protocol ensures compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure correct disposal.[14][15] Never mix incompatible waste streams.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused this compound, contaminated gloves, weigh boats, absorbent pads from spill cleanup, and empty vials. | A clearly labeled, compatible, and puncture-resistant container with a secure lid. |
| Liquid Waste (Non-Halogenated) | Solutions of the compound in non-halogenated organic solvents (e.g., ethanol, hexane, ethyl acetate). | A dedicated, labeled, and sealed hazardous waste container for non-halogenated solvents. |
| Liquid Waste (Halogenated) | Solutions of the compound in halogenated organic solvents (e.g., dichloromethane, chloroform). | A separate, labeled, and sealed hazardous waste container specifically for halogenated solvents. |
| Aqueous Waste | Any aqueous solutions containing the compound. | A labeled and sealed hazardous waste container for aqueous waste. Do not dispose of down the drain.[7][16] |
| Sharps Waste | Needles, syringes, or broken glassware contaminated with the compound. | A puncture-resistant, clearly labeled sharps container designated for hazardous chemical waste.[14] |
Step 2: Waste Container Selection and Labeling
-
Select Compatible Containers: Use containers made of a material that does not react with the chemical waste. For most solvents, this will be high-density polyethylene (HDPE) or glass. Avoid metal containers for acidic or basic waste.[17]
-
Label Immediately: All waste containers must be properly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound" and any solvents present.
-
The approximate percentage of each component.
-
The date of accumulation start.
-
The relevant hazard characteristics (e.g., Irritant, Toxic).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7][18]
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin to prevent spills from spreading.[15]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[15][18]
-
Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[17]
Step 4: Arranging for Disposal
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[7] Provide them with the accurately labeled containers stored in your SAA. The waste will then be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[19]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean Up:
-
For solid spills , gently sweep the material into a dustpan to avoid creating dust and place it in a labeled hazardous waste container.[8]
-
For liquid spills , cover with absorbent material. Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and dispose of all cleanup materials (sponges, paper towels) as solid hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's Chemical Hygiene Plan.[20]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2,4-Dimethoxybenzoyl)oxazole
Our core philosophy is that a protocol is not just a series of steps, but a self-validating system built on a foundation of scientific causality. Understanding why a specific piece of PPE is chosen is as critical as wearing it. This guide is designed for researchers, scientists, and drug development professionals who appreciate that true laboratory safety is a product of knowledge, preparation, and meticulous execution.
Hazard Analysis: A Synthesis of Analogous Compound Data
Given the absence of a dedicated Safety Data Sheet (SDS) for 2-(2,4-Dimethoxybenzoyl)oxazole, a hazard assessment has been conducted by examining structurally related compounds. Analogs such as 2,4-dimethoxybenzoyl chloride, various substituted oxazoles, and dimethoxybenzene derivatives share key functional groups that inform our safety protocols.[1][2][3][4]
The primary hazards associated with compounds of this class are:
-
Skin Corrosion/Irritation : The presence of the benzoyl chloride moiety in a key starting material, 2,4-dimethoxybenzoyl chloride, indicates a high potential for causing severe skin burns.[2][5][6] Other analogs are categorized as causing skin irritation.[4][7]
-
Serious Eye Damage/Irritation : This is a consistent and significant risk across all related chemical structures, with classifications ranging from serious eye damage (Category 1) to serious eye irritation (Category 2A).[2][4][5][7]
-
Respiratory Irritation : Inhalation of dusts or aerosols may cause respiratory irritation.[4][8]
-
Ingestion Hazard : Several analogous compounds are classified as harmful if swallowed.[7][9]
Based on this synthesized data, this compound should be handled as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is required for splash hazards. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is mandatory to protect against dust particles and splashes.[7][9] Given the high risk of serious eye damage, this is a non-negotiable requirement. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron. | Prevents direct skin contact. Nitrile gloves are a common and effective choice, but always check the manufacturer's compatibility chart. Double gloving is recommended when handling concentrated solutions or during transfers.[1][10] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. For large quantities or when engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary. | A chemical fume hood is the primary engineering control to minimize inhalation exposure.[3] If weighing fine powders outside of a containment hood, a respirator is essential. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe experimental outcome.
Preparation and Handling
-
Area Preparation : Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
PPE Donning : Before handling the compound, put on all required personal protective equipment as detailed in the table above. This includes a lab coat, safety goggles, and inner gloves.
-
Weighing : If weighing the solid, perform this task within the fume hood or in a dedicated powder containment hood. Use anti-static weigh paper or a tared container.
-
Dissolution : When preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Carefully remove the outer pair of gloves (if double-gloving) before leaving the immediate work area.[10]
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is paramount.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][9] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[7][9] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Segregation : Segregate waste containing this compound from other waste streams.[1]
-
Containerization : Place solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.[1]
-
Disposal : Dispose of all waste in accordance with federal, state, and local regulations.[1][7][9] This typically involves incineration at an approved waste disposal facility.
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safety and handling process, the following workflow diagram has been created.
Caption: A streamlined workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
